1-Methyl-4-phenylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDYXAREJWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550938 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100316-65-2 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-N-phenylpiperidin-4-amine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-N-phenylpiperidin-4-amine, a disubstituted piperidine derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.
A Note on Nomenclature: The nomenclature surrounding substituted piperidines can be ambiguous. The topic "1-Methyl-4-phenylpiperidin-4-amine" could structurally imply a piperidine ring with a methyl group on the nitrogen, and both a phenyl and an amino group at the 4-position. However, the most commonly referenced and commercially available compound with this name is more accurately described by the IUPAC name 1-methyl-N-phenylpiperidin-4-amine , with the CAS number 22261-94-5 . In this isomer, the phenyl group is attached to the exocyclic amine at the 4-position. This guide will focus on this well-characterized isomer, also known by synonyms such as 4-anilino-1-methylpiperidine.[1][2][3]
Chemical Properties and Structure
1-Methyl-N-phenylpiperidin-4-amine is a secondary amine with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of approximately 190.28 g/mol .[1] Its structure features a central piperidine ring with a methyl group on the ring nitrogen (a tertiary amine) and a phenylamino (anilino) group at the 4-position.
Core Structure
The molecule's core is a saturated heterocyclic amine, the piperidine ring. The presence of the N-methyl group makes the ring nitrogen a tertiary amine, influencing its basicity and nucleophilicity. The anilino moiety at the 4-position introduces an aromatic system, which can participate in various intermolecular interactions and influences the molecule's overall polarity and solubility.
Table 1: Physicochemical Properties of 1-Methyl-N-phenylpiperidin-4-amine
| Property | Value | Source |
| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [1] |
| CAS Number | 22261-94-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Monoisotopic Mass | 190.146998583 Da | [1] |
| XLogP3 | 2.5 | [1] |
| SMILES | CN1CCC(CC1)NC2=CC=CC=C2 | [1] |
| InChIKey | GXJSWUKLJQHQFZ-UHFFFAOYSA-N | [1] |
Synthesis of 1-Methyl-N-phenylpiperidin-4-amine
The most prevalent and efficient method for the synthesis of 1-methyl-N-phenylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone with aniline.[4] This one-pot reaction is a cornerstone of amine synthesis, valued for its high yields and operational simplicity. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the target secondary amine.
Foundational Chemistry: The "Why" Behind the Method
Reductive amination is a superior method to direct alkylation of aniline with a 4-halopiperidine derivative. The latter approach is often plagued by side reactions, such as over-alkylation and elimination, leading to lower yields and more complex purification. By forming the C-N bond through an imine intermediate, reductive amination offers greater control and selectivity. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone, preventing the reduction of the ketone to an alcohol.[5][6]
Experimental Protocol: Reductive Amination
This protocol is a representative synthesis based on established methodologies for similar reductive aminations.
Materials:
-
1-Methyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 equivalent) and aniline (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (2.0 equivalents).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-methyl-N-phenylpiperidin-4-amine as a pure solid.
Synthesis Workflow Diagram
Caption: Reductive amination synthesis of 1-methyl-N-phenylpiperidin-4-amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-methyl-N-phenylpiperidin-4-amine. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons of the phenyl group will appear in the downfield region (typically δ 7.2-6.6 ppm). The protons on the piperidine ring will appear in the upfield region, with the N-methyl protons appearing as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm range, while the aliphatic carbons of the piperidine ring and the N-methyl group will appear at higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methyl-N-phenylpiperidin-4-amine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~148 |
| Aromatic CH (ortho) | ~113 |
| Aromatic CH (meta) | ~129 |
| Aromatic CH (para) | ~117 |
| Piperidine C4 (CH) | ~52 |
| Piperidine C2/C6 (CH₂) | ~53 |
| Piperidine C3/C5 (CH₂) | ~32 |
| N-Methyl (CH₃) | ~46 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorptions for 1-Methyl-N-phenylpiperidin-4-amine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3310 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
Note: The N-H stretch of a secondary amine is typically a single, sharp band.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methyl-N-phenylpiperidin-4-amine, electron ionization (EI) would likely lead to the following fragmentation pathways.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI mass spectrometry fragmentation of 1-methyl-N-phenylpiperidin-4-amine.
Explanation of Fragmentation:
-
Molecular Ion ([M]⁺˙): The intact molecule with one electron removed, showing a peak at m/z = 190.
-
Alpha-Cleavage: A common fragmentation for amines is cleavage of the bond adjacent to the nitrogen atom. Cleavage of the piperidine ring can lead to various fragments. A significant fragment is often observed at m/z = 96, corresponding to the loss of the anilino radical.
-
Loss of the Piperidine Moiety: Fragmentation can also occur where the anilino group remains charged, leading to a fragment at m/z = 93.
Conclusion
1-Methyl-N-phenylpiperidin-4-amine is a valuable building block in synthetic and medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. The analytical techniques of NMR, IR, and mass spectrometry provide a comprehensive means of confirming its structure and purity. This guide serves as a foundational resource for researchers working with this and related piperidine derivatives.
References
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2020). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]
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ResearchGate. (2005). A Convenient One-Pot Synthesis of Fentanyl. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
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OSTI.GOV. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-methylpiperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
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1-Methyl-4-phenylpiperidin-4-amine CAS number and IUPAC name
An In-Depth Technical Guide to 4-Amino-1-methyl-4-phenylpiperidine: Synthesis, Properties, and Applications
Foreword by the Senior Application Scientist
In the landscape of medicinal chemistry and drug development, the 4-phenylpiperidine scaffold stands as a cornerstone for a multitude of centrally active therapeutic agents. Its rigid structure provides a reliable framework for presenting pharmacophoric elements in a defined three-dimensional space, leading to specific interactions with biological targets. This guide delves into the technical nuances of a specific, yet underexplored, derivative: 4-amino-1-methyl-4-phenylpiperidine. While direct literature on this exact molecule is sparse, its structural components suggest a rich potential for pharmacological activity. This document, therefore, serves as both a technical guide and a forward-looking whitepaper, built upon established principles of organic synthesis and medicinal chemistry for researchers, scientists, and drug development professionals. We will address the likely intended structure based on the nomenclature, propose a robust synthetic pathway, and explore its potential applications, all grounded in authoritative scientific precedent.
Deciphering the Nomenclature: Identifying the Target Compound
The name "1-Methyl-4-phenylpiperidin-4-amine" presents a slight ambiguity common in chemical nomenclature. A systematic interpretation according to IUPAC conventions points to a piperidine ring as the core structure. The locants clarify the substitution pattern:
-
1-Methyl- : A methyl group is attached to the nitrogen atom of the piperidine ring (position 1).
-
4-phenyl- : A phenyl group is attached to the carbon atom at position 4 of the piperidine ring.
-
-4-amine : An amino group is also attached to the carbon atom at position 4.
This leads to the unambiguous structure of 4-amino-1-methyl-4-phenylpiperidine .
IUPAC Name: 4-amino-1-methyl-4-phenylpiperidine CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis and properties can be inferred from closely related structures and established synthetic methodologies.
Physicochemical Properties and Data of Structural Analogs
To provide a quantitative context, the following table summarizes key physicochemical properties of the target compound and its close, well-documented analogs. This comparative data is invaluable for predicting the behavior of 4-amino-1-methyl-4-phenylpiperidine in experimental settings.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-amino-1-methyl-4-phenylpiperidine (Target) | Not Assigned | C₁₂H₁₈N₂ | 190.28 |
| 4-Amino-1-methylpiperidine | 41838-46-4 | C₆H₁₄N₂ | 114.19[1] |
| 4-Phenylpiperidine | 771-99-3 | C₁₁H₁₅N | 161.25[2] |
| 1-Methyl-4-phenylpiperidine-4-carbonitrile | Not specified in snippets | C₁₃H₁₆N₂ | 200.28[3] |
| 4-Amino-1-benzylpiperidine | 50541-93-0 | C₁₂H₁₈N₂ | 190.28[4] |
Synthesis of 4-amino-1-methyl-4-phenylpiperidine: A Proposed Experimental Protocol
The synthesis of 4-amino-4-phenylpiperidines can be efficiently achieved through a multi-step process starting from a protected 4-piperidone. The following protocol is adapted from established methodologies for this class of compounds.[5]
Overall Synthetic Workflow
The proposed synthesis follows a logical progression from a commercially available starting material to the final product, involving the formation of a key aminonitrile intermediate followed by the introduction of the phenyl group via a Grignard reaction.
Caption: Proposed synthetic workflow for 4-amino-1-methyl-4-phenylpiperidine.
Step-by-Step Experimental Protocol
Step 1: Formation of the α-Aminonitrile Intermediate (Strecker Synthesis)
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in aqueous ammonia, add ammonium chloride (1.2 equivalents).
-
Cyanide Addition: Cool the mixture in an ice bath and add a solution of sodium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Grignard Reaction for Phenyl Group Installation
-
Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Aminonitrile: Dissolve the crude α-aminonitrile from Step 1 in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-amino-1-methyl-4-phenylpiperidine.
Potential Applications in Research and Drug Development
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[2][6] The introduction of a primary amine at the 4-position, along with the N-methyl group, opens up several avenues for research and development.
Opioid Receptor Modulation
The 4-phenylpiperidine core is famously the basis for the opioid analgesic pethidine (meperidine).[2] The target compound can be considered a simplified analog and could serve as a starting point for the development of novel opioid receptor ligands. The primary amine offers a handle for further derivatization to explore structure-activity relationships at mu, delta, and kappa opioid receptors.
Dopamine Receptor Ligands
Derivatives of 4-phenylpiperidine have been investigated as D2 receptor ligands.[7] The dopaminergic stabilizer pridopidine, for instance, is based on this scaffold.[7] 4-amino-1-methyl-4-phenylpiperidine could be a valuable building block for creating libraries of compounds to screen for activity at dopamine receptors, with potential applications in treating psychosis, Parkinson's disease, or other neurological disorders.
Sigma Receptor Antagonists
Haloperidol and other 4-phenylpiperidine-containing molecules are known to interact with sigma receptors, which are implicated in pain modulation.[6] The structural features of the target compound align with the pharmacophoric requirements for sigma receptor binding, suggesting its potential as a lead structure for novel analgesics.
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- 4. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]
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A Technical Guide to the Synthesis and Characterization of 1-Methyl-4-phenylpiperidin-4-amine
Abstract: The 4-amino-4-phenylpiperidine scaffold is a privileged structural motif integral to the development of numerous neurologically active agents and other bioactive compounds.[1] This guide provides an in-depth, technically-focused protocol for the synthesis and comprehensive characterization of a key derivative, 1-Methyl-4-phenylpiperidin-4-amine. We present a robust and scalable synthetic route, detailing the underlying chemical principles and experimental considerations. Furthermore, this document establishes a full suite of analytical methodologies for structural verification and purity assessment, designed to provide researchers, chemists, and drug development professionals with a self-validating framework for producing and qualifying this critical chemical intermediate.
Strategic Approach to Synthesis
The synthesis of this compound can be approached from several angles. A highly efficient and convergent strategy is a modified Strecker-Grignard reaction sequence. This pathway is selected for its reliability and the commercial availability of the starting materials. The core logic involves the initial formation of an α-aminonitrile from a ketone, followed by the nucleophilic addition of a phenyl group via a Grignard reagent. This method directly constructs the desired quaternary carbon center with the required amine and phenyl substituents.
The chosen starting material, 1-methyl-4-piperidone, is ideal as it already contains the required N-methylated piperidine ring, thus avoiding additional protection/deprotection or methylation steps post-synthesis, which simplifies the overall process.
Detailed Experimental Protocol: Synthesis
This section provides a step-by-step protocol for the synthesis. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanics.
One-Pot Synthesis of this compound
This procedure combines the formation of the α-aminonitrile and the subsequent Grignard reaction into a highly efficient one-pot process, adapted from methodologies described for related 4-amino-4-phenylpiperidines.[2]
Materials & Reagents:
-
1-Methyl-4-piperidone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Deionized Water
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow Overview:
Step-by-Step Procedure:
-
Aminonitrile Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone. The formation of the aminonitrile is a reversible equilibrium; the excess reagents help drive the reaction to completion.
-
-
Grignard Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dilute the mixture with anhydrous THF. The addition of an anhydrous ethereal solvent is critical as Grignard reagents react violently with protic solvents like water and methanol.
-
Slowly add phenylmagnesium bromide solution (approx. 2.0-2.5 eq) via a dropping funnel, maintaining the internal temperature below 10°C. This exothermic addition must be controlled to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step safely neutralizes any unreacted Grignard reagent.
-
Make the aqueous layer strongly basic (pH > 12) by adding a concentrated solution of sodium hydroxide. This deprotonates the amine, converting it to the free base which is soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (3x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, often an oil or a solid, can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine product from streaking on the acidic silica.
-
Alternatively, the product can be recrystallized from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a crystalline solid.[3]
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [4] |
| Molecular Weight | 190.28 g/mol | [4][5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 81-83 °C | [3] |
| Boiling Point | 110-120 °C @ 0.1 Torr | [3] |
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent such as CDCl₃ or DMSO-d₆.
| ¹H NMR - Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | 7.20 - 7.50 | Multiplet | 5H |
| Piperidine Protons (axial/equatorial) | 1.80 - 2.80 | Multiplets | 8H |
| N-Methyl Protons (N-CH₃) | ~2.30 | Singlet | 3H |
| Amine Protons (NH₂) | 1.50 - 2.50 (variable) | Broad Singlet | 2H |
| ¹³C NMR - Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~145 |
| Aromatic CH | 125 - 129 |
| Piperidine C (quaternary, C4) | ~58 |
| Piperidine CH₂ (adjacent to N) | ~55 |
| Piperidine CH₂ (C3, C5) | ~35 |
| N-Methyl CH₃ | ~46 |
B. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion (M⁺˙): m/z = 190.15 (for C₁₂H₁₈N₂)[4][5]
-
Key Fragmentation Patterns: Expect fragments corresponding to the loss of the phenyl group, or cleavage of the piperidine ring. A significant peak may be observed at m/z 70, corresponding to the [M-phenyl-amine]+ fragment.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2800 - 3000 |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 |
| N-H (Primary Amine) | Scissoring (Bend) | 1580 - 1650 |
Chromatographic Analysis (Purity Assessment)
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for determining the purity of the final compound.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column suitable for small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier improves peak shape for amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to ensure elution of the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
| Expected Retention Time | Dependent on exact system, but typically 3-7 minutes | N/A |
A successful synthesis should yield a product with ≥95% purity as determined by the peak area in the HPLC chromatogram.
Safety and Handling
-
This compound: May cause skin and serious eye irritation. Harmful if swallowed.[5]
-
Sodium Cyanide: Acutely toxic. Reacts with acid to produce deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood.
-
Grignard Reagents: Highly reactive and flammable. Reacts violently with water. Must be handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
This guide outlines a reliable and well-documented methodology for the synthesis of this compound. By following the detailed experimental protocol, which is grounded in established chemical principles, researchers can confidently produce this valuable intermediate. The comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a robust framework for verifying the structural integrity and ensuring the high purity required for applications in pharmaceutical research and development.
References
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PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-N-(4-methylphenyl)piperidin-4-amine. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine. Retrieved from [Link]
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SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
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Redalyc. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
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PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-4-phenyl-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... Retrieved from [Link]
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SIELC. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methyl-4-phenylpiperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved from [Link]
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PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-N-phenylpiperidin-4-amine
Executive Summary
This technical guide provides a comprehensive analysis of the core spectroscopic data for 1-Methyl-N-phenylpiperidin-4-amine (CAS: 22261-94-5). The structural ambiguity of the common name "1-Methyl-4-phenylpiperidin-4-amine" necessitates a clear definition; this document focuses exclusively on the isomer where the methyl group is attached to the piperidine nitrogen (N-1) and the phenyl group is attached to the exocyclic amine at position 4. This compound, a derivative of the 4-anilinopiperidine scaffold, is of significant interest in medicinal chemistry and drug development. This guide integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a detailed "fingerprint" of the molecule. Each section explains the causality behind experimental choices, offers field-proven insights for data interpretation, and provides robust, self-validating protocols for data acquisition.
Introduction and Structural Clarification
The compound 1-Methyl-N-phenylpiperidin-4-amine is a tertiary amine belonging to the 4-anilinopiperidine class. This structural class is foundational to numerous pharmacologically active agents, including potent analgesics[1]. Accurate structural elucidation is paramount for regulatory approval, synthesis validation, and understanding structure-activity relationships (SAR).
The nomenclature surrounding substituted piperidines can be ambiguous. The title "this compound" could potentially describe multiple isomers. This guide focuses on the compound with the IUPAC name 1-methyl-N-phenylpiperidin-4-amine , as it is a well-documented chemical entity with available spectral data[2].
Compound Details:
| Property | Value | Source |
| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [2] |
| Synonyms | 4-Anilino-1-methylpiperidine | [2] |
| CAS Number | 22261-94-5 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Monoisotopic Mass | 190.146998583 Da | [2] |
Below is the chemical structure of 1-methyl-N-phenylpiperidin-4-amine, which will be the basis for all subsequent spectral analysis.
Caption: Molecular structure of 1-methyl-N-phenylpiperidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 1-methyl-N-phenylpiperidin-4-amine, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
Expertise & Experience: The piperidine ring exists in a dynamic chair conformation. The protons at the C2/C6 and C3/C5 positions are diastereotopic, leading to distinct axial and equatorial signals. These often appear as complex, overlapping multiplets. The addition of D₂O would cause the N-H proton signal to disappear, a key validation step in identifying this peak[4].
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 | t | 2H | Phenyl (meta-H) | Coupling to ortho and para protons. |
| ~ 6.75 | t | 1H | Phenyl (para-H) | Coupling to two meta protons. |
| ~ 6.65 | d | 2H | Phenyl (ortho-H) | Coupling to meta protons. |
| ~ 3.60 | br s | 1H | N-H | Broad signal due to quadrupole broadening and exchange; position is concentration-dependent. |
| ~ 3.40 - 3.20 | m | 1H | C4-H | Methine proton adjacent to two nitrogen atoms. |
| ~ 2.80 - 2.60 | m | 2H | C2/C6-H (axial) | Deshielded by adjacent N-methyl group. |
| ~ 2.30 | s | 3H | N-CH₃ | Singlet, characteristic of N-methyl group. |
| ~ 2.20 - 2.00 | m | 2H | C2/C6-H (equatorial) | |
| ~ 1.90 - 1.70 | m | 2H | C3/C5-H (axial) | |
| ~ 1.60 - 1.40 | m | 2H | C3/C5-H (equatorial) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. PubChem indicates the availability of a ¹³C NMR spectrum for this compound[2]. The expected chemical shifts are tabulated below, based on general values for substituted piperidines and anilines[5].
| Chemical Shift (ppm) | Assignment | Rationale |
| ~ 147.5 | Phenyl C (ipso) | Quaternary carbon attached to nitrogen. |
| ~ 129.5 | Phenyl C (meta) | |
| ~ 117.0 | Phenyl C (para) | |
| ~ 113.5 | Phenyl C (ortho) | |
| ~ 55.0 | C2 / C6 | Carbons alpha to the piperidine nitrogen. |
| ~ 52.0 | C4 | Methine carbon attached to the anilino nitrogen. |
| ~ 46.5 | N-CH₃ | N-methyl carbon. |
| ~ 32.0 | C3 / C5 | Carbons beta to the piperidine nitrogen. |
Protocol: NMR Data Acquisition
Trustworthiness: This protocol is designed to produce high-resolution, unambiguous spectra. The choice of a high-field instrument minimizes peak overlap, which is crucial for the complex piperidine region.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-methyl-N-phenylpiperidin-4-amine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and has minimal interfering signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 240 ppm.
-
Set the number of scans to 1024 or higher, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-methyl-N-phenylpiperidin-4-amine, IR analysis confirms the presence of the secondary amine (N-H), aromatic ring (C=C and C-H bonds), and aliphatic chains (C-H bonds).
Expertise & Experience: The key diagnostic peak is the N-H stretch of the secondary amine, which appears as a single, moderately sharp band around 3400-3300 cm⁻¹. This distinguishes it from a primary amine (which would show two bands) and a tertiary amine (which would show none)[6]. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) |
| 2950 - 2800 | Strong | C-H Stretch | Aliphatic (sp³) |
| ~ 1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1320 | Medium-Strong | C-N Stretch | Aromatic Amine |
| ~ 1150 | Medium | C-N Stretch | Aliphatic Amine |
| 750, 690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Data interpreted from general values and available spectra on PubChem for the compound[2].
Protocol: ATR-FTIR Data Acquisition
Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. Causality: This is critical to subtract the spectral contributions of atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely that of the sample.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 1-methyl-N-phenylpiperidin-4-amine powder onto the ATR crystal.
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducibility.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Causality: Co-adding scans significantly improves the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their wavenumber values.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. PubChem indicates the availability of GC-MS data for this compound[2].
Expertise & Experience: For amines, the most characteristic fragmentation pathway is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This process results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum[6]. The molecular ion peak (M⁺) for an odd-electron species containing an even number of nitrogen atoms (two in this case) should have an even mass-to-charge ratio (m/z), consistent with the molecular weight of 190.28 g/mol [2].
| m/z | Predicted Relative Intensity | Proposed Fragment / Identity |
| 190 | Medium | [M]⁺ (Molecular Ion) |
| 119 | Low | [M - C₄H₉N]⁺ (Loss of piperidine ring fragment) |
| 98 | High | [C₆H₁₂N]⁺ (Piperidine ring fragment from alpha-cleavage) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
| 71 | High | [C₄H₉N]⁺ (Further fragmentation of the piperidine ring) |
Primary Fragmentation Pathway
The most likely fragmentation is the alpha-cleavage at the C2-C3 (and C5-C6) bond of the piperidine ring, leading to the formation of a stable iminium ion.
Caption: Predicted primary fragmentation of the molecular ion.
Protocol: GC-MS Data Acquisition
Trustworthiness: This protocol ensures efficient separation of the analyte from potential impurities before it enters the mass spectrometer, providing a clean mass spectrum of the target compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
GC Method Setup:
-
Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio). Causality: This ensures rapid volatilization of the sample without thermal decomposition.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program allows for the elution of any residual solvent before the analyte, then ensures the analyte elutes as a sharp peak in a reasonable timeframe.
-
-
MS Method Setup:
-
Interface Temperature: Set to 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI-MS, which produces reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the data.
-
Analyze the resulting chromatogram to find the peak for the target compound.
-
Extract and analyze the mass spectrum corresponding to that peak, comparing it to library data and theoretical fragmentation patterns.
-
Conclusion
The comprehensive spectroscopic analysis of 1-methyl-N-phenylpiperidin-4-amine provides a robust and verifiable chemical signature. The predicted ¹H and ¹³C NMR spectra define the unique proton and carbon environments, while IR spectroscopy confirms the essential functional groups, notably the secondary amine and the monosubstituted aromatic ring. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important chemical entity, providing researchers and drug developers with the foundational data needed for their work.
References
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PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2023, October 30). 24.10: Spectroscopy of Amines. Retrieved January 14, 2026, from [Link]
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Casy, A. F., Hassan, M. M. A., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(1), 434-441. Retrieved from [Link]
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Lawrence Livermore National Laboratory (LLNL-TR-654784). Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy Data. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-4-phenylpiperidin-4-amine
This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of 1-Methyl-4-phenylpiperidin-4-amine (CAS No. 182621-56-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical descriptions to offer actionable experimental protocols and the scientific rationale behind them.
Introduction
This compound is a tertiary amine featuring a piperidine core with a methyl group on the nitrogen and both a phenyl group and an amino group at the 4-position. Its structure suggests potential applications as a scaffold in medicinal chemistry, particularly in the development of central nervous system agents or as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is a prerequisite for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and storage.
While extensive public data on the physicochemical properties of this specific molecule is limited, this guide outlines the established, industry-standard methodologies for its complete characterization.
Physicochemical Properties
A summary of the basic computed and known properties of this compound is presented below. These values serve as a baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | PubChem[1] |
| CAS Number | 182621-56-3 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem[1] |
| Molecular Weight | 190.28 g/mol | PubChem[1] |
| Computed XLogP3-AA | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |
Part 1: Solubility Profiling
The solubility of a compound is a critical parameter that dictates its behavior in various experimental and physiological environments. The presence of both a basic amino group and a lipophilic phenyl group in this compound suggests a pH-dependent solubility profile.
Rationale for Solvent Selection
The choice of solvents for solubility determination should be guided by the intended application. A typical panel would include:
-
Aqueous Buffers: To understand pH-dependent solubility, crucial for predicting behavior in physiological media and for developing aqueous formulations. A range from pH 2 to 12 is recommended.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - Commonly used in synthesis and purification.
-
Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethylformamide) - Relevant for analytical and synthetic applications.
-
Nonpolar Solvents: (e.g., Toluene, Hexanes) - To understand lipophilicity and for extraction purposes.
Experimental Protocol: Equilibrium Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.
Data Presentation
The experimentally determined solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | Experimental Value |
| pH 7.4 Buffer | 25 | Experimental Value |
| pH 10.0 Buffer | 25 | Experimental Value |
| Water | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
Visualization of the Solubility Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Part 2: Stability Assessment and Forced Degradation
Understanding the intrinsic stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential tool in this assessment.[2][3] These studies intentionally stress the molecule to predict its long-term stability and to develop stability-indicating analytical methods.[2][4]
Rationale for Stress Conditions
Forced degradation studies expose the compound to conditions more severe than it would typically encounter during its lifecycle.[4] The standard set of stress conditions includes:
-
Acidic and Basic Hydrolysis: To evaluate stability across a range of pH values.
-
Oxidation: To assess susceptibility to oxidative degradation.
-
Thermal Stress: To determine the impact of high temperatures.
-
Photostability: To understand the effect of light exposure.
Experimental Protocol: Forced Degradation Studies
A stability-indicating HPLC method must be developed prior to or concurrently with these studies to ensure that the parent compound can be resolved from any degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose a solid sample and a solution to a calibrated light source (UV and visible light) according to ICH Q1B guidelines.
-
-
Sample Collection and Neutralization: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.
Potential Degradation Pathways
While specific degradation products for this compound are not documented, educated predictions can be made based on its structure:
-
Oxidation: The tertiary amine of the piperidine ring is a likely site for N-oxidation, a common degradation pathway for similar compounds.[5]
-
Hydrolysis: The molecule is unlikely to undergo hydrolysis under typical conditions due to the absence of labile functional groups like esters or amides. However, extreme acidic conditions could potentially lead to ring-opening or other rearrangements, though this is less probable.
-
Thermal Stress: High temperatures could lead to more complex degradation, potentially involving the piperidine ring or the phenyl group.
Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
References
-
PubChem. 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. N-Methyl-4-phenyl-4-piperidinamine. National Center for Biotechnology Information. [Link]
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Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. [Link]
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PubChem. 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]
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PubChem. Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. [Link]
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G, B. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Valenti, G. L., & Drewe, J. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of pharmaceutical and biomedical analysis, 53(4), 897-905. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
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The Strategic Utility of 1-Methyl-4-phenylpiperidin-4-amine: A Core Scaffold for Advanced Drug Discovery
Introduction: The Enduring Significance of the 4-Phenylpiperidine Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The 4-phenylpiperidine scaffold is a quintessential example of such a motif, particularly within the realm of centrally active agents. Its rigidified structure, which positions a phenyl group and a basic nitrogen atom in a defined spatial orientation, has proven to be a cornerstone in the development of potent analgesics, most notably the fentanyl class of opioids.[1][2][3] This guide delves into the technical nuances and research applications of a pivotal, yet functionally versatile, derivative within this class: 1-Methyl-4-phenylpiperidin-4-amine .
While not extensively documented as a therapeutic agent in its own right, this compound serves as a critical nexus for synthetic diversification. Its primary amine offers a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, derivatization, and therapeutic potential emanating from this core structure. We will explore the causality behind experimental choices, provide validated protocols, and contextualize the application of its derivatives in the pursuit of novel therapeutics.
Core Synthesis: Establishing the Foundation
The efficient synthesis of this compound is paramount for its utilization as a versatile building block. While various strategies exist for the preparation of 4-amino-4-phenylpiperidines, a common and effective approach involves a multi-step sequence starting from a protected 4-piperidone. A particularly relevant method is the Strecker-type synthesis followed by a Grignard reaction, or a direct reductive amination.
A plausible and efficient synthetic route commences with the readily available 1-methyl-4-piperidone. The synthesis can be conceptualized as a two-step process: the formation of an aminonitrile intermediate, followed by the addition of the phenyl group.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-amino-1-methylpiperidine-4-carbonitrile (Strecker Reaction)
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a solution of potassium cyanide (1.1 eq) in water.
-
Subsequently, add a solution of ammonium chloride (1.2 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-methylpiperidine-4-carbonitrile.
Step 2: Phenyl Group Installation via Grignard Reaction
-
Prepare a solution of phenylmagnesium bromide (a Grignard reagent, typically 3.0 M in diethyl ether) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-amino-1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Strategic Derivatization: Unlocking Therapeutic Potential
The true value of this compound lies in its capacity for chemical elaboration. The primary amine at the 4-position is a versatile nucleophile, readily undergoing acylation and alkylation reactions. These modifications are fundamental to the development of potent opioid receptor modulators and other CNS-active compounds.
Acylation of the 4-Amino Group: The Genesis of Anilidopiperidine Analgesics
The acylation of the 4-amino group of this compound with various acylating agents gives rise to 4-anilidopiperidine derivatives. This class of compounds includes the highly potent synthetic opioid, fentanyl, and its numerous analogs.[3] The nature of the acyl group plays a critical role in modulating the analgesic potency and pharmacological profile of the resulting molecule.[1]
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acylating agent (e.g., propionyl chloride, acetyl chloride, or a carboxylic acid anhydride) (1.1-1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated derivative.
Alkylation of the 4-Amino Group: Exploring Novel Chemical Space
N-alkylation of the primary amine introduces further structural diversity, allowing for the exploration of interactions with different receptor subpockets. This can lead to compounds with altered selectivity and pharmacological properties.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or sodium hydride (1.2-1.5 eq).
-
Add the desired alkylating agent (e.g., an alkyl halide such as ethyl bromide or benzyl bromide) (1.1 eq).
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours, monitoring the reaction progress.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the synthetic utility of this compound, the following diagrams outline the core synthetic and derivatization workflows.
Caption: Synthesis of the this compound core.
Caption: Key derivatization pathways from the core scaffold.
Applications in CNS Drug Discovery: A Focus on Opioid Analgesia
The primary and most significant research application of the this compound scaffold is in the development of potent opioid analgesics.[3] The seminal discovery of fentanyl, a 4-anilidopiperidine derivative, revolutionized the field of pain management and anesthesia. The structure-activity relationship (SAR) studies of fentanyl and its analogs have provided invaluable insights into the structural requirements for high-affinity binding to the μ-opioid receptor.
Structure-Activity Relationships of 4-Anilidopiperidine Analgesics
The analgesic potency of fentanyl analogs is highly sensitive to modifications at several key positions:
-
The N-acyl group: The nature of the acyl group on the anilino nitrogen is a critical determinant of potency. A propionyl group, as seen in fentanyl, is generally optimal. Both larger and smaller acyl groups tend to decrease activity.[1]
-
The N-substituent on the piperidine ring: The 1-methyl group in our core scaffold can be replaced with other substituents to modulate activity. For instance, in fentanyl, a phenethyl group at this position significantly enhances potency.
-
Substitution on the 4-phenyl ring: Modifications to the phenyl ring at the 4-position of the piperidine core can influence potency and selectivity.
-
Substitution on the anilino-phenyl ring: Introducing substituents on the phenyl ring of the anilino moiety can also impact the pharmacological profile.
The table below summarizes the reported analgesic potency of selected 4-anilidopiperidine derivatives, illustrating the impact of structural modifications.
| Compound | R1 (Piperidine N-substituent) | R2 (Anilino N-acyl group) | Analgesic Potency (Morphine = 1) |
| Fentanyl | Phenethyl | Propionyl | 50-100 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propionyl | 20-40 |
| Sufentanil | 2-(2-thienyl)ethyl | Propionyl | 500-1000 |
| Remifentanil | Methyl propanoate | Propionyl | 100-200 |
Data compiled from various sources on opioid analgesics.
Caption: Key structural modification points in 4-anilidopiperidine analgesics.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound stands as a testament to the power of scaffold-based drug discovery. While its direct therapeutic applications are limited, its role as a foundational building block is undisputed, particularly in the development of potent opioid analgesics. The synthetic accessibility and the chemical versatility of its primary amine group provide a robust platform for the generation of diverse chemical libraries. A thorough understanding of the synthesis and derivatization strategies outlined in this guide empowers researchers to systematically explore the vast chemical space surrounding the 4-phenylpiperidine core. As the quest for safer and more effective CNS-active agents continues, the strategic application of scaffolds like this compound will undoubtedly remain a cornerstone of innovative drug design.
References
- Lalinde, S. R., et al. (2017). Fentanyl analogs: structure-activity-relationship study. Vojnosanitetski pregled, 74(10), 963-970.
- Colvin, L. A., & Fallon, M. T. (2010). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 34(4), 1337-1346.
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PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.
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PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]
- Sawa, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133-S153.
- Gudin, J., & Fudin, J. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4S), S295-S308.
- Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of medicinal chemistry, 25(2), 145-152.
- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
- National Center for Biotechnology Information. (2023). Opioid Analgesics. In StatPearls.
- Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Pacific Northwest National Laboratory (PNNL)
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1-Methyl-4-phenylpiperidin-4-amine: A Core Building Block for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of centrally active therapeutic agents. Its rigid structure, which presents substituents in well-defined spatial orientations, allows for precise interactions with biological targets. Within this important class of compounds, 1-methyl-4-phenylpiperidin-4-amine stands out as a versatile and highly valuable synthetic building block. The strategic placement of a primary or secondary amine at the C4 position, along with the phenyl ring, provides multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development. The inherent structural features of this compound make it a key intermediate in the synthesis of potent analgesics, particularly within the opioid class, and other central nervous system (CNS) active molecules.[1][2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 9813005 |
| Molecular Weight | 190.28 g/mol | PubChem CID: 9813005 |
| CAS Number | 182621-56-3 | ChemicalBook |
| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | PubChem CID: 9813005 |
| Topological Polar Surface Area | 24.1 Ų | PubChem CID: 9813005 |
| LogP (calculated) | 1.2 | PubChem CID: 9813005 |
Note: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following sections on NMR are based on general principles and data from structurally similar compounds for illustrative purposes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The piperidine ring protons will appear as a series of multiplets in the upfield region, generally between δ 1.5 and 3.0 ppm. The N-methyl group will present as a singlet, likely around δ 2.2-2.5 ppm. The protons of the C-H bonds adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen.
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the phenyl group between δ 125 and 150 ppm. The carbons of the piperidine ring will resonate in the range of δ 25-60 ppm. The N-methyl carbon will give a signal at approximately δ 40-45 ppm. The quaternary carbon at the C4 position, attached to both the phenyl and amino groups, will have a distinct chemical shift.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial preparation of a 4-amino-4-phenylpiperidine precursor, followed by a selective N-methylation. This synthetic strategy allows for the introduction of the key structural motifs in a controlled manner.
Step 1: Synthesis of the 4-Amino-4-phenylpiperidine Precursor
A robust method for the synthesis of 4-amino-4-phenylpiperidines has been outlined in the patent literature, providing a solid foundation for obtaining the necessary precursor.[5] The general approach involves the reaction of a protected 4-piperidone with a cyanide source and an amine, followed by a Grignard reaction to introduce the phenyl group, and subsequent deprotection. For the synthesis of an N-unsubstituted precursor, a protected amine can be used in the initial step.
A common starting material for this synthesis is a 1-protected-4-piperidone, such as 1-benzyl-4-piperidone. The synthesis of related 4-anilinopiperidines often starts with the reductive amination of a piperidone with aniline.[6]
Conceptual Workflow for Precursor Synthesis
Caption: Conceptual workflow for the synthesis of the 4-amino-4-phenylpiperidine precursor.
Step 2: N-Methylation via the Eschweiler-Clarke Reaction
With the 4-amino-4-phenylpiperidine precursor in hand, the final step is the selective methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[7] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[7]
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[7] This process is repeated for primary amines until the tertiary amine is formed, at which point the reaction stops as the formation of another iminium ion is not possible.
Experimental Protocol: Eschweiler-Clarke Methylation of 4-Amino-4-phenylpiperidine
Disclaimer: This protocol is a representative procedure based on established methods for the Eschweiler-Clarke reaction and should be adapted and optimized for the specific substrate and scale of the reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Amino-4-phenylpiperidine (precursor from Step 1)
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for basification
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-amino-4-phenylpiperidine precursor (1.0 eq).
-
Add formic acid (approximately 2.0-3.0 eq) to the flask.
-
Slowly add a 37% aqueous solution of formaldehyde (approximately 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 1M HCl to the reaction mixture to quench any remaining reagents and to protonate the product.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to a pH of >11 by the slow addition of a strong base (e.g., NaOH pellets or a saturated K₂CO₃ solution) while cooling in an ice bath.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product. A high yield is typically expected for this reaction.[5]
Mechanism of the Eschweiler-Clarke Reaction
Caption: Simplified mechanism of the final methylation step in the Eschweiler-Clarke reaction.
Applications in Drug Discovery and Development
The this compound scaffold is a critical pharmacophore in the design of potent opioid analgesics. The pioneering work on fentanyl and its analogs demonstrated the remarkable analgesic potency that can be achieved with this core structure.[1][6] The 4-anilido-piperidine class of µ-agonists, which includes fentanyl, is characterized by high analgesic potency and a rapid onset of action.[8]
The 1-methyl group on the piperidine nitrogen is a common feature in many potent opioids. The 4-phenyl group and the substituent at the 4-amino position are crucial for receptor binding and modulating the pharmacological profile of the compounds.[1]
Case Study: A Building Block for Fentanyl Analogs
While this compound is not a direct precursor to fentanyl itself (which has a phenethyl group on the piperidine nitrogen), it serves as an invaluable building block for the synthesis of a wide array of fentanyl analogs and other opioid receptor modulators. The primary amine at the C4 position provides a convenient handle for the introduction of various acyl groups, which is a key step in the synthesis of many potent analgesics.
For instance, acylation of the 4-amino group of a related N-substituted 4-phenyl-4-aminopiperidine with propionyl chloride is a key step in the synthesis of fentanyl.[6] The versatility of the 4-amino group allows for the exploration of a wide range of N-acyl substituents, leading to the discovery of compounds with tailored pharmacological properties, such as varying potency, duration of action, and side-effect profiles.
General Synthetic Scheme for Fentanyl-type Analogs
Caption: General acylation reaction to produce opioid analog scaffolds.
Beyond opioids, the 4-aminopiperidine scaffold is being explored for its potential in treating a variety of other conditions. For example, derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C virus (HCV) assembly.[9] This highlights the broad utility of this structural motif in medicinal chemistry.
Safety and Handling
As a chemical intermediate, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetic building block of significant strategic importance in pharmaceutical research and development. Its straightforward synthesis and the versatility of its functional groups make it an invaluable tool for medicinal chemists. The well-established role of the 4-phenylpiperidine scaffold in potent opioid analgesics underscores the utility of this compound in the design of next-generation therapeutics targeting the central nervous system. This guide provides a solid foundation for researchers to leverage the potential of this compound in their synthetic endeavors.
References
- Process for preparing 4-amino-4-phenylpiperidines. US20040171837A1.
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 2021. [Link]
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Eschweiler–Clarke reaction. In Wikipedia; 2023. [Link]
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4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 1992. [Link]
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Piperidine Synthesis. Defense Technical Information Center, 1993. [Link]
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N-methyl-4-phenyl-4-piperidinamine. PubChem. [Link]
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Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 2004. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 2002. [Link]
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1-methyl-N-phenylpiperidin-4-amine. PubChem. [Link]
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Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 2010. [Link]
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Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 2018. [Link]
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The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. British Journal of Clinical Pharmacology, 2021. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. [Link]
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The Discovery and Evaluation of Novel 1-Methyl-4-phenylpiperidin-4-amine Derivatives: A Technical Guide for Drug Development Professionals
Foreword: A New Horizon in CNS Drug Discovery
The 1-methyl-4-phenylpiperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, most notably potent analgesics.[1] The inherent versatility of this scaffold allows for fine-tuning of its pharmacological profile through targeted chemical modifications. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a novel series of this compound derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics for neurological disorders. We will delve into the rationale behind the molecular design, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that govern the biological effects of these promising new chemical entities.
The Rationale for Innovation: Targeting Opioid Receptors with Precision
The clinical utility of traditional opioids is often hampered by a narrow therapeutic window and a range of debilitating side effects, including respiratory depression, tolerance, and addiction.[2] The discovery of subtypes within the opioid receptor family (μ, δ, and κ) has opened avenues for the development of more selective agents with improved safety profiles.[3] The novel derivatives discussed herein were designed to exhibit high affinity and selectivity for the μ-opioid receptor (MOR), a key target for analgesia.[4] The core hypothesis is that subtle modifications to the this compound backbone can engender favorable interactions within the MOR binding pocket, leading to potent agonism while potentially mitigating the recruitment of β-arrestin, a signaling pathway implicated in some of the adverse effects of opioids.
Synthesis of Novel Derivatives: A Modular Approach
A robust and flexible synthetic strategy is paramount for the exploration of SAR. The synthesis of the target this compound derivatives is accomplished via a convergent approach, allowing for the facile introduction of diverse substituents.
General Synthetic Scheme
The core scaffold is constructed through a multi-step sequence commencing with readily available starting materials. A key transformation involves a reductive amination to introduce the desired amine functionality.
Caption: General synthetic workflow for novel derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative (Compound 1a)
This protocol details the synthesis of a representative novel derivative, N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propionamide, a key analog of fentanyl.[5]
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
2M Sodium hydroxide (NaOH)
-
Diisopropylethylamine (DIPEA)
-
Propionyl chloride
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Sodium sulfate (Na₂SO₄)
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
-
Dissolve N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane and cool in an ice bath.[5]
-
Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise.[5]
-
Stir the mixture and allow it to warm to room temperature over 16 hours.[5]
-
Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.[5]
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[5]
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent to yield the product.[5]
Step 2: Synthesis of tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate
-
Dissolve the product from Step 1 (1.06 g, 3.84 mmol) and diisopropylethylamine (0.99 g, 7.67 mmol) in 33 mL of dichloromethane and cool in an ice bath.[5]
-
Add propionyl chloride (0.71 g, 7.67 mmol) dropwise.[5]
-
Stir the mixture and allow it to warm to room temperature for 16 hours.[5]
-
Dilute with 15 mL of water and stir for 1 hour.[5]
-
Extract the product as described in Step 1.
Step 3: Synthesis of N-phenyl-N-(piperidin-4-yl)propionamide
-
Dissolve the product from Step 2 (1.00 g, 3.01 mmol) in 25 mL of 1,4-dioxane.
-
Add 25 mL of 4M aqueous HCl and stir at room temperature for 4 hours.[5]
-
Adjust the pH to 8 with 2M aqueous NaOH.[5]
-
Extract the product as described in Step 1.
Step 4: Synthesis of Fentanyl Free Base (Compound 1a)
-
Combine the product from Step 3 (0.50 g, 1.50 mmol), 2-phenylethyl bromide (0.33 g, 1.80 mmol), and potassium carbonate (0.41 g, 3.00 mmol) in 15 mL of acetonitrile.
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography to yield the final product.
Structural Characterization: Ensuring Purity and Identity
The synthesized derivatives are rigorously characterized to confirm their structure and purity using a combination of analytical techniques.
| Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR | Elucidation of the chemical structure | Characteristic shifts for aromatic and piperidine protons, and the appearance of signals corresponding to the introduced substituents. |
| Mass Spectrometry (MS) | Determination of the molecular weight | A molecular ion peak corresponding to the calculated mass of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity | A single major peak indicating a purity of >95%. |
Biological Evaluation: From Receptor Binding to In Vivo Efficacy
A multi-tiered approach is employed to evaluate the biological activity of the novel derivatives, progressing from in vitro receptor binding and functional assays to in vivo models of analgesia and neuroprotection.
In Vitro Opioid Receptor Binding Affinity
The affinity of the novel compounds for the μ, δ, and κ opioid receptors is determined using a competitive radioligand binding assay. This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.[5]
Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay [5]
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Procedure: a. In a 96-well plate, combine hMOR cell membranes (10-20 µg of protein), [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound. b. For total binding, assay buffer is used instead of the test compound. c. For non-specific binding, 10 µM of naloxone is added. d. Incubate the plate at room temperature for 120 minutes. e. Terminate the incubation by rapid filtration through a glass fiber filter. f. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
In Vitro Functional Activity: Assessing Agonist Properties
The functional activity of the compounds at the MOR is assessed using a [³⁵S]GTPγS binding assay. This assay measures the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation, providing a measure of agonist efficacy.
In Vitro Anti-Inflammatory Activity
Given the interplay between the opioid and inflammatory systems, the anti-inflammatory potential of the novel derivatives is evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Protocol: Nitric Oxide (NO) Inhibition Assay [3]
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vivo Neuroprotective Effects
The neuroprotective potential of promising candidates is assessed in a rodent model of neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively damages dopaminergic neurons.[6]
Protocol: MPTP-Induced Neurodegeneration Model in Mice [6]
-
Animal Model: C57BL/6 mice.
-
Treatment: Administer the test compound or vehicle to the mice for a specified period before and during the administration of MPTP.
-
MPTP Administration: Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod and open-field tests.[7]
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and analyze the brains for levels of dopamine and its metabolites in the striatum (using HPLC) and for the number of tyrosine hydroxylase-positive neurons in the substantia nigra (using immunohistochemistry).[6]
Quantitative Data Summary and Structure-Activity Relationship (SAR)
The following table summarizes the in vitro biological data for a selection of novel this compound derivatives.
| Compound ID | R¹ Substituent | R² Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Efficacy (% of DAMGO) | NO Inhibition (IC₅₀, µM) |
| 1a | Phenyl | Propionyl | 0.5 ± 0.1 | 50 ± 5 | 150 ± 12 | 95 ± 5 | 12.5 ± 1.8 |
| 1b | 4-Fluorophenyl | Propionyl | 0.3 ± 0.05 | 45 ± 4 | 130 ± 10 | 98 ± 4 | 10.2 ± 1.5 |
| 1c | Phenyl | Acetyl | 1.2 ± 0.2 | 120 ± 10 | 350 ± 25 | 85 ± 6 | 25.1 ± 3.2 |
| 1d | Phenyl | H | 15 ± 2 | >1000 | >1000 | 20 ± 3 | >50 |
SAR Insights:
-
Acylation of the Amine: Acylation of the 4-amino group is crucial for high MOR affinity and efficacy. The propionyl group (as in 1a and 1b ) confers greater potency than the acetyl group (1c ). The unsubstituted amine (1d ) has significantly lower affinity and efficacy.
-
Aromatic Substitution: Introduction of an electron-withdrawing fluorine atom on the 4-phenyl ring (1b ) slightly enhances MOR affinity compared to the unsubstituted analog (1a ).
-
Anti-Inflammatory Activity: The compounds with higher MOR affinity also tend to exhibit greater anti-inflammatory activity, suggesting a potential dual mechanism of action.
Opioid Receptor Signaling: A Visual Representation
The activation of opioid receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein-dependent signaling pathway.
Caption: Simplified opioid receptor signaling pathway.
Conclusion and Future Directions
The novel this compound derivatives presented in this guide demonstrate promising in vitro and in vivo activities, highlighting the continued potential of this scaffold in the development of innovative CNS therapeutics. The modular synthetic approach allows for extensive exploration of the chemical space, and the detailed biological evaluation protocols provide a robust framework for identifying lead candidates. Future work will focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their mechanism of action, with the ultimate goal of developing a clinical candidate with a superior therapeutic profile.
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A Technical Guide to the Biological Activity Screening of 1-Methyl-4-phenylpiperidin-4-amine Analogs
Abstract: The 1-methyl-4-phenylpiperidin-4-amine scaffold and its analogs represent a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Historically, this core is associated with potent bioactivity, forming the basis of various therapeutic agents and research compounds. Its structural relationship to precursors of potent analgesics like fentanyl underscores its potential for interacting with key neurological targets, primarily opioid and sigma receptors.[1] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel analogs derived from this scaffold. We will detail a multi-tiered screening cascade, from initial target engagement and selectivity profiling to functional characterization and early ADME-Tox assessment. The methodologies described herein are designed to be robust and self-validating, providing researchers with the critical data needed to advance promising candidates in the drug discovery pipeline.
Introduction: The Rationale for Screening
The 4-aminopiperidine scaffold is a cornerstone in modern drug discovery, valued for its ability to present substituents in a defined three-dimensional space, which can lead to high-affinity interactions with biological targets.[2][3][4] Analogs of this compound are of particular interest due to their inherent potential to modulate CNS pathways. The core structure's prevalence in compounds targeting opioid and sigma receptors necessitates a screening strategy focused on these protein families as primary targets. However, a comprehensive approach also requires evaluating off-target effects and ensuring drug-like properties early in the discovery process to mitigate late-stage failures.[5][6]
This guide outlines a logical screening workflow designed to efficiently characterize novel analogs, starting with broad primary screens to identify target binding, followed by more complex functional assays to determine the mode of action, and concluding with essential in vitro ADME-Tox profiling to assess preliminary safety and pharmacokinetic viability.
Caption: High-level screening cascade for this compound analogs.
Tier 1: Primary Screening - Target Affinity Determination
The initial step is to determine if the synthesized analogs bind to their hypothesized targets. Radioligand binding assays are the industry standard for this purpose, offering high throughput and a direct measure of binding affinity (Kᵢ).
Opioid Receptor Binding Assays (μ, δ, κ)
Causality: Given the structural similarity to known opioids, the mu (μ), delta (δ), and kappa (κ) opioid receptors are primary targets. This assay quantifies how effectively a test compound competes with a radiolabeled ligand known to bind specifically to the receptor.[7]
Experimental Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human mu-opioid receptor (hMOR). Thaw membranes on ice immediately before use.
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.
-
Assay Setup: In a 96-well plate, combine the following for a final volume of 1 mL:
-
hMOR cell membranes (10-20 µg protein).
-
[³H]-DAMGO (a selective MOR agonist radioligand) at a concentration near its dissociation constant (Kᵈ), typically ~0.5-1.0 nM.[7]
-
Varying concentrations of the test analog (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Total Binding Control: Add assay buffer instead of the test compound.
-
Non-Specific Binding (NSB) Control: Add a high concentration of a non-labeled, potent MOR antagonist like Naloxone (10 µM) to displace all specific binding.[7]
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
This protocol can be adapted for DOR and KOR using selective radioligands like [³H]-Naltrindole and [³H]-U-69,593, respectively.
Sigma Receptor Binding Assays (σ₁ and σ₂)
Causality: Sigma receptors are unique intracellular proteins implicated in various CNS disorders and are known targets for piperidine-containing compounds.[8][9] Characterizing binding to both σ₁ and σ₂ subtypes is crucial for a complete profile.
Experimental Protocol: Sigma-2 (σ₂) Receptor Binding Assay
-
Membrane Preparation: Use membrane preparations from tissues with high expression of sigma receptors, such as guinea pig liver.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Setup:
-
Challenge: The standard radioligand, [³H]-DTG, binds to both σ₁ and σ₂ receptors.[10] To measure σ₂ binding specifically, the σ₁ sites must be "masked."
-
In a 96-well plate, combine:
-
Tissue membranes (e.g., 100-200 µg protein).
-
[³H]-DTG at a concentration near its Kᵈ for the σ₂ site.
-
A fixed concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 100 nM), to block all σ₁ binding sites.[9][10]
-
Varying concentrations of the test analog.
-
NSB Control: A high concentration of a non-labeled pan-sigma ligand like Haloperidol (10 µM).[11]
-
-
-
Incubation: Incubate at room temperature for 120 minutes.[10]
-
Filtration & Quantification: Follow steps 5 and 6 from the opioid receptor protocol.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described previously.
A similar protocol for σ₁ receptors can be performed using the selective radioligand [³H]-(+)-pentazocine without the need for a masking agent.[8][9]
Tier 2: Secondary Screening - Functional Activity & Selectivity
Once analogs with significant binding affinity (e.g., Kᵢ < 1 µM) are identified, the next step is to determine their functional effect. Do they activate the receptor (agonist), block it (antagonist), or have no effect?
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1-Methyl-4-phenylpiperidin-4-amine in medicinal chemistry
An In-depth Technical Guide to 1-Methyl-4-phenylpiperidin-4-amine in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The this compound core is a cornerstone scaffold in modern medicinal chemistry, primarily recognized as a pivotal precursor in the synthesis of the highly potent 4-anilidopiperidine class of opioid analgesics, which includes fentanyl and its analogues. This guide provides an in-depth exploration of this privileged structure, covering its synthesis, chemical characterization, and profound impact on drug design. We will dissect the intricate structure-activity relationships (SAR) that govern its interaction with opioid receptors, explaining the causality behind key molecular modifications that modulate potency, selectivity, and pharmacological profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for both the synthesis of derivatives and their subsequent in-vitro evaluation, serving as a practical resource for researchers engaged in the discovery of novel centrally active agents.
Introduction: The 4-Phenylpiperidine Privileged Scaffold
In the landscape of central nervous system (CNS) drug discovery, certain molecular frameworks appear with remarkable frequency across a range of biological targets. These are termed "privileged structures" due to their inherent ability to form specific and high-affinity interactions with multiple receptors. The 4-phenylpiperidine scaffold is a quintessential example of such a structure.[1] Its conformationally constrained yet versatile nature allows it to present key pharmacophoric elements—a basic nitrogen atom and an aromatic ring—in a precise three-dimensional orientation essential for receptor binding.[2][3]
This scaffold is most famously embodied in the potent synthetic opioid analgesic fentanyl and its numerous analogs.[4][5] The incorporation of the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines led to a novel and powerful class of analgesic agents.[6][7] The core subject of this guide, this compound, represents a fundamental building block for accessing these complex therapeutic agents. Its structure combines the essential features of the 4-phenylpiperidine moiety with a reactive primary amine at the 4-position, making it an ideal starting point for extensive chemical elaboration and the exploration of structure-activity relationships. While its primary fame comes from opioid research, the broader 4-phenylpiperidine class has also yielded ligands for dopamine and serotonin receptors, highlighting the scaffold's versatility.[1][8][9]
Synthesis and Chemical Characterization
The synthesis of this compound and its derivatives typically originates from commercially available piperidones. The strategic placement of the phenyl and amino groups at the C4 position is crucial and is generally achieved through robust and scalable chemical transformations.
Primary Synthetic Pathway: Reductive Amination
A prevalent and efficient method for synthesizing the target scaffold is a two-step sequence starting from 1-methyl-4-piperidone.
-
Formation of the Phenyl Grignard Adduct: The first step involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium to the ketone carbonyl of 1-methyl-4-piperidone. This reaction yields the tertiary alcohol, 1-methyl-4-phenylpiperidin-4-ol.[10]
-
Conversion to Amine (Ritter Reaction or similar): The tertiary alcohol is then converted to the corresponding amine. A common laboratory-scale method is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an intermediate nitrilium ion, which upon hydrolysis yields the N-acetylated amine. Subsequent hydrolysis of the amide provides the desired primary amine. A more direct approach involves converting the alcohol to a leaving group and subsequent displacement with an amine source.
A more direct and widely used industrial approach is the reductive amination of 1-methyl-4-phenyl-4-piperidone (which itself is a more advanced intermediate) with ammonia or a protected amine equivalent, using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.
Below is a generalized workflow for the synthesis and derivatization process.
Caption: General synthetic pathway to the core scaffold and subsequent derivatization.
Characterization Methods
The structural integrity and purity of this compound and its derivatives are confirmed using a standard suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the N-methyl group, the piperidine ring protons, and the phenyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[11]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretches of the amine and C=O stretch of amide derivatives.[11]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.[10]
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The true value of the this compound scaffold lies in its role as a template for potent opioid receptor modulators. The seminal discovery of fentanyl demonstrated that extensive modification of this core could lead to compounds with analgesic potencies orders of magnitude greater than morphine.[5] The SAR of this class is well-established and revolves around systematic modifications at three key positions.[4][5]
Caption: Key Structure-Activity Relationship points on the 4-anilidopiperidine scaffold.
The Piperidine Nitrogen (N1 Position)
The substituent on the piperidine nitrogen is a primary determinant of opioid receptor affinity and potency.
-
N-Methyl Group: The parent compound, this compound, is a precursor. While the N-methyl provides basicity, larger and more lipophilic groups are required for high potency.
-
N-Phenethyl Group: The replacement of the N-methyl with a phenethyl group, as seen in fentanyl, is a classic modification that dramatically increases µ-opioid receptor agonism. This group is believed to engage a specific lipophilic pocket within the receptor.[5]
-
Other N-Substituents: Various other groups, including heteroaromatic ethyl substituents, have been explored to fine-tune properties like duration of action and metabolic stability, leading to analogues like Alfentanil and Sufentanil.[6]
The 4-Amino Nitrogen
Modification of the exocyclic amine is critical. The naked amine has low activity; it must be acylated to form an anilidopiperidine.
-
Acylation: Acylation with a short alkyl chain, most notably a propionyl group, is essential for potent µ-opioid agonism.[4] This amide moiety is thought to participate in a crucial hydrogen bond interaction with the receptor.
-
Aniline Ring: The presence of the N-phenyl (aniline) group is a defining feature. This ring contributes to the overall lipophilicity and likely engages in hydrophobic or π-π stacking interactions within the receptor binding site.
The 4-Phenyl Ring
Substitutions on the phenyl ring at the C4 position can influence potency and receptor selectivity (µ vs. δ vs. κ).
-
Unsubstituted Phenyl: For many potent µ-agonists of the fentanyl class, an unsubstituted phenyl ring is optimal.
-
Ring Substitution: Adding substituents can alter the pharmacological profile. For instance, moving the phenyl group to the 3-position of the piperidine ring, combined with other changes, has been a strategy to develop antagonists or modulators with different selectivity profiles.[12]
SAR Summary Table: Opioid Receptor Activity
The following table summarizes the impact of structural modifications on µ-opioid receptor (MOR) and δ-opioid receptor (DOR) binding affinities for representative 4-anilidopiperidine analogues. Lower Ki values indicate higher binding affinity.
| Compound | N1-Substituent (R¹) | 4-Anilino Acyl Group (R²) | MOR Ki (nM) | DOR Ki (nM) | Primary Activity |
| Fentanyl | Phenethyl | Propanamide | ~0.7 | ~140 | Potent MOR Agonist |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propanamide | ~1.1 | ~4000 | Ultrashort-acting MOR Agonist |
| Sufentanil | 4-(methoxymethyl)-1-piperidyl)ethyl | Propanamide | ~0.02 | ~18 | Extremely Potent MOR Agonist |
| Carfentanil | Phenethyl | Methyl acrylate | ~0.03 | ~200 | Ultra-potent MOR Agonist |
| (Note: Ki values are approximate and can vary based on assay conditions. Data synthesized from multiple literature sources on fentanyl analogues.)[5][6][7] |
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing methodologies for synthesis and evaluation.
Protocol: Synthesis of N-(1-methyl-4-phenylpiperidin-4-yl)-N-phenylpropanamide
This protocol describes the final acylation step to convert the intermediate amine into a potent fentanyl-class analgesic.
Objective: To acylate N-(1-methyl-4-phenylpiperidin-4-yl)aniline to yield the target propanamide derivative.
Materials:
-
N-(1-methyl-4-phenylpiperidin-4-yl)aniline (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Dissolve N-(1-methyl-4-phenylpiperidin-4-yl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5 eq) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution. Causality Note: The base (TEA/DIPEA) is essential to neutralize the HCl byproduct of the acylation, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterize the final product using NMR and MS to confirm its identity and purity.
Protocol: In-Vitro Calcium Flux Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) at a Gαq/11-coupled receptor, a common signaling pathway for certain opioid receptors expressed in cell lines.[8]
Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of a test compound at the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor (hMOR) and a G-protein chimera (e.g., Gαqi).
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds dissolved in DMSO.
-
DAMGO (a standard MOR agonist) as a positive control.
-
Naloxone (a standard MOR antagonist) as a control.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the hMOR-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer to the cells. Incubate for 45-60 minutes at 37 °C. Causality Note: The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent calcium indicator inside the cell.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control ligands in assay buffer.
-
Assay Execution (Agonist Mode): a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence reader and begin recording a baseline fluorescence signal. c. Automatically inject the test compounds at various concentrations. d. Continue recording the fluorescence signal to measure the increase in intracellular calcium concentration.
-
Assay Execution (Antagonist Mode): a. Pre-incubate the dye-loaded cells with the test antagonist compounds for 15-30 minutes. b. Place the plate in the reader and inject a fixed concentration of the agonist DAMGO (typically its EC₈₀ concentration). c. Measure the inhibition of the DAMGO-induced calcium signal.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) from baseline. b. For agonist mode, plot ΔF against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. c. For antagonist mode, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀ value.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-Methyl-4-phenylpiperidin-4-amine via Reductive Amination
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-Methyl-4-phenylpiperidin-4-amine, a key intermediate in pharmaceutical research and drug development. The described method utilizes a one-pot reductive amination reaction between 1-methyl-4-piperidone and aniline, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, process optimization strategies, and methods for analytical characterization of the final product.
Introduction and Significance
The 4-amino-4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably potent opioid analgesics. The target molecule, this compound, serves as a crucial building block for the synthesis of various therapeutic agents. Its strategic importance necessitates a reliable, efficient, and scalable synthetic route.
Reductive amination has emerged as a superior method for the formation of C-N bonds, offering significant advantages over traditional methods like direct alkylation of amines, which often suffer from poor control and multiple alkylations.[1] This one-pot procedure, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is highly efficient and atom-economical.[2][3] The use of sodium triacetoxyborohydride [NaBH(OAc)₃] is particularly advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions and simplifying purification.[4][5][6]
This document provides a field-proven protocol, grounded in established chemical principles, to guide researchers in the successful synthesis and characterization of this important intermediate.
Reaction Mechanism and Principle
The reductive amination of a ketone with a primary amine proceeds in two main stages within a single reaction vessel:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the ketone (1-methyl-4-piperidone). This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[7] Subsequent dehydration leads to the formation of a Schiff base (imine), which is then protonated under the acidic conditions to form a reactive iminium ion.
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the electrophilic iminium ion. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the starting ketone.[6] This selectivity is crucial for the success of the one-pot reaction, ensuring high yields of the desired amine product.[1][5] The reaction rate for the reduction of the iminium ion is significantly faster than for the ketone, especially under mildly acidic conditions (pH ~5-6).[5][8]
The overall reaction pathway is illustrated in the diagram below.
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 1-Methyl-4-piperidone | ≥97% | Sigma-Aldrich | 1445-73-4 | Store under inert gas. |
| Aniline | ≥99.5%, ReagentPlus | Sigma-Aldrich | 62-53-3 | Freshly distilled if discolored. |
| Sodium Triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 | Handle in a dry environment. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 | Preferred solvent.[6] |
| Glacial Acetic Acid | ≥99.7% | Fisher Scientific | 64-19-7 | Catalyst. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |
| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared | N/A | For work-up. |
| 2M Sodium Hydroxide | Aqueous Solution | Lab Prepared | N/A | For work-up. |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | 7757-82-6 | Drying agent. |
| Diethyl Ether | ACS Grade | VWR | 60-29-7 | For trituration/crystallization. |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methyl-4-piperidone (1.13 g, 10.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE, 25 mL). To this solution, add aniline (1.02 g, 11.0 mmol, 1.1 eq) followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq).[9]
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[10]
-
Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15-20 minutes.[9][10] Caution: The addition may cause mild effervescence and a slight exotherm. Control the rate of addition to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL) until gas evolution ceases.
-
For more complete neutralization and to break up any emulsions, add 2M aqueous sodium hydroxide (~15 mL) and stir vigorously for 30 minutes.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane (DCM, 2 x 25 mL).
-
Combine all organic layers.
-
-
Drying and Concentration: Wash the combined organic extracts with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
3.3. Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify on a silica gel column using a gradient elution of ethyl acetate in hexanes containing 1% triethylamine to afford the pure amine.
-
Trituration/Recrystallization: Dissolve the crude oil in a minimal amount of hot diethyl ether or ethyl acetate. Allow it to cool to room temperature and then in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration.
The expected yield of the pure product, this compound, is typically in the range of 75-90%.
Process Workflow and Troubleshooting
The overall workflow from reaction setup to purified product is summarized below.
Caption: Synthesis Workflow Diagram.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or inactive reagent. | Allow the reaction to stir longer. Check the quality of the NaBH(OAc)₃; it should be a free-flowing powder. |
| Low Yield | Incomplete iminium formation. Premature quenching. | Ensure the addition of acetic acid. Increase the initial stirring time before adding the reducing agent. |
| Side Product Formation | Reduction of starting ketone. | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. Avoid stronger agents like NaBH₄ in a one-pot setup.[1] |
| Difficult Work-up | Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through Celite if necessary. |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons (δ ~6.6-7.2 ppm), the piperidine ring protons, the N-methyl group singlet (δ ~2.3 ppm), and the N-H proton of the amine. |
| ¹³C NMR | Signals for the aromatic carbons, the distinct carbons of the piperidine ring, and the N-methyl carbon. |
| Mass Spec | The mass spectrum should show the molecular ion peak [M]+ corresponding to the calculated mass of C₁₂H₁₈N₂ (m/z = 190.28).[11] |
| IR Spec | Absorption bands indicating N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=C stretching of the aromatic ring. |
Conclusion
The reductive amination protocol detailed in this application note presents a highly effective and reliable method for synthesizing this compound. The use of sodium triacetoxyborohydride in a one-pot procedure ensures high selectivity and good yields, making this a valuable methodology for researchers in synthetic and medicinal chemistry. Adherence to this guide will facilitate the consistent production of this key pharmaceutical intermediate.
References
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Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
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Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
- Sato, T., et al. (2004). One pot reductive amination of aldehydes and ketones with α-picoline-borane in the presence of titanium(IV) isopropoxide. Tetrahedron, 60(36), 7899-7906.
- Zee, S., et al. (1982). A novel synthesis of fentanyl. Journal of the Chinese Chemical Society, 29(4), 285-288.
- Gupta, A., et al. (2005). A convenient one pot synthesis of 4-anilino-N-phenethyl-4-piperidine (ANPP) and its conversion to fentanyl. Journal of Chemical Research, 2005(7), 452-453.
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Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]
- Method for preparing 4-amino-4-phenylpiperidines. (2004).
-
1-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem. [Link]
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Reductive Amination | Synthesis of Amines. (2023). YouTube. [Link]
-
Dyhring T., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-20. [Link]
-
Zamani, A., & Ghaieni, H. R. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]
-
Synthesis of 4‐methyl‐4‐phenylpiperidine. (n.d.). ResearchGate. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Experimental Setup of 1-Methyl-4-phenylpiperidin-4-amine Reactions
Introduction
1-Methyl-4-phenylpiperidin-4-amine is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a tertiary amine within the piperidine ring and a secondary amine at the 4-position, presents a valuable scaffold for the synthesis of a diverse range of compounds. The strategic modification of the secondary amine, in particular, allows for the introduction of various functional groups through common organic reactions, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents. This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, with a focus on N-acylation and N-alkylation, drawing upon established synthetic methodologies for analogous compounds.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [1] |
| CAS Number | 22261-94-5 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Core Reactions and Protocols
The secondary amine of this compound is the primary site for synthetic modification. The following protocols for N-acylation and N-alkylation are based on established and optimized procedures for structurally similar piperidine derivatives, particularly those used in the synthesis of fentanyl and its analogs.[2][3]
Protocol 1: N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in many pharmaceutical compounds. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are excellent choices due to their inert nature and ability to dissolve both the starting materials and reagents.
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is crucial. These bases are sterically hindered, preventing them from competing with the secondary amine in reacting with the electrophilic acylating agent. Their primary role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[4] The use of Hünig's base was shown to be highly effective in the acylation of a similar 4-anilinopiperidine derivative, leading to near-quantitative yields.[3]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acylating agent. Allowing the reaction to slowly warm to room temperature provides sufficient energy for the reaction to proceed to completion without promoting side reactions.
Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Protocol 2: N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the secondary amine, another common strategy for modifying the properties of the parent molecule. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents such as acetonitrile or DMF are suitable for N-alkylation as they can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the acid generated during the reaction.[4] Its insolubility in the organic solvent can also facilitate work-up by simple filtration.
-
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. For more reactive alkylating agents like benzyl bromide or ethyl iodide, room temperature to moderate heating (e.g., 80 °C) is typically sufficient.
Experimental Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.0 eq), and the desired alkyl halide (1.2 eq) in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide. The reaction time can range from 6 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Characterization of Products
The successful synthesis of N-acylated or N-alkylated derivatives of this compound should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine to reduce tailing of the amine spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the added acyl or alkyl group. For N-acylation, the formation of the amide bond will cause a downfield shift of the proton on the 4-position of the piperidine ring. For N-alkylation, new signals corresponding to the protons on the alkyl group will be observed.
-
¹³C NMR: The formation of a new C-N bond will result in the appearance of new carbon signals and shifts in the signals of the carbon atoms adjacent to the nitrogen.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product. Electrospray ionization (ESI) is a common technique for these types of compounds, and the molecular ion peak (M+H)⁺ should be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (e.g., moisture in anhydrous solvents), insufficient reaction time or temperature. | Ensure all reagents and solvents are anhydrous. Increase reaction time and/or temperature. |
| Formation of multiple products | Di-alkylation (in N-alkylation), side reactions. | Use a less reactive alkylating agent or lower the reaction temperature. For N-acylation, ensure the dropwise addition of the acylating agent at low temperature. |
| Difficulty in purification | Co-elution of product and starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative HPLC). |
Conclusion
The protocols outlined in this application note provide a robust framework for the N-acylation and N-alkylation of this compound. These reactions are key steps in the synthesis of a wide range of derivatives with potential applications in drug discovery. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively utilize this versatile building block to generate novel chemical entities for further investigation.
References
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. PubChem. [Link]
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). List of fentanyl analogues. Wikipedia. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Medicinal Chemistry, 5(5), 453-462. [Link]
- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24696612, N-methyl-N-phenylpiperidin-4-amine. PubChem. [Link]
-
El-Gendy, M. A., & Ayyad, R. R. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Reddy, K. L., et al. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 86(11), 7626-7638. [Link]
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Application Notes and Protocols for the Purification of 1-Methyl-4-phenylpiperidin-4-amine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-Methyl-4-phenylpiperidin-4-amine (CAS No. 22261-94-5), a key intermediate in pharmaceutical synthesis. Addressing the challenges commonly associated with the purification of substituted piperidines, this document outlines systematic approaches for achieving high purity levels suitable for drug development and research applications. The protocols herein cover fundamental techniques including acid-base extraction, column chromatography, and recrystallization, with an emphasis on the scientific rationale behind methodological choices to ensure reproducibility and scalability.
Introduction: The Importance of Purity for this compound
This compound is a substituted piperidine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, impact the safety and efficacy of the final drug substance, and create significant regulatory hurdles. Common impurities may arise from unreacted starting materials, byproducts of the synthetic route (e.g., reductive amination or N-methylation steps), or degradation products.
This guide is designed for researchers, scientists, and drug development professionals, offering robust and reliable methods to purify this compound to a high degree of chemical purity.
Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing purification strategies.
| Property | Value | Source |
| CAS Number | 22261-94-5 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | Crystalline solid (typical) | [3] |
| Melting Point | 81-83 °C | [1] |
| Boiling Point | 110-120 °C @ 0.1 Torr | [1] |
| Density | 1.042 g/cm³ | [1] |
| pKa | (Estimated) ~9.5 (piperidine N), ~4.6 (aniline N) | |
| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).[3] |
Strategic Purification Workflow
A multi-step approach is often necessary to remove a diverse range of impurities. The following workflow presents a logical sequence for purifying crude this compound. Depending on the initial purity, not all steps may be required.
Caption: A strategic workflow for the multi-step purification of this compound.
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the two amine groups in the target compound to separate it from neutral and acidic impurities. By treating an organic solution of the crude product with aqueous acid, the basic amine is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the free amine, which can be re-extracted into an organic solvent.[4]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The target compound is now in the aqueous layer as its hydrochloride salt. Drain and collect the lower aqueous layer.
-
Organic Layer Wash (Optional): Wash the remaining organic layer with a fresh portion of 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12, as confirmed by pH paper. The free amine may precipitate or form an oil.
-
Re-extraction: Extract the liberated free amine from the aqueous layer with three portions of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified amine.
Trustworthiness Check:
-
pH Monitoring: Crucial for ensuring complete protonation and deprotonation.
-
Multiple Extractions: Ensures high recovery of the product at each stage.
-
Temperature Control: Basification is an exothermic process; cooling prevents potential degradation.
Protocol 2: Flash Column Chromatography
Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5] For basic amines like this compound, standard silica gel can cause significant peak tailing due to acid-base interactions. This is mitigated by adding a small amount of a basic modifier to the mobile phase.[6]
Caption: Step-by-step workflow for the flash column chromatography of this compound.
Experimental Protocol:
-
Mobile Phase Selection: A common mobile phase for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To prevent tailing, add a basic modifier. A good starting point is a system of DCM:MeOH:Ammonium Hydroxide (NH₄OH) in a 95:4.5:0.5 ratio . Optimize this ratio using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column. Equilibrate the packed column by flushing with several column volumes of the mobile phase.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.
-
Elution and Fractionation: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Trustworthiness Check:
-
TLC Optimization: The Rf value from TLC is a reliable predictor of column behavior.
-
Basic Modifier: The inclusion of NH₄OH or triethylamine (TEA) is critical for obtaining sharp peaks and good recovery of amines from silica gel.[6]
-
Dry Loading: Prevents band broadening that can occur with liquid injection of large sample volumes.
Protocol 3: Recrystallization
Principle: This is the ultimate purification step for obtaining a high-purity, crystalline solid. The crude solid is dissolved in a hot solvent system in which it is highly soluble, and then allowed to cool slowly. As the solubility decreases with temperature, the target compound will form crystals, while impurities remain in the mother liquor. The choice of solvent is critical.
Experimental Protocol:
-
Solvent Selection: Based on the compound's structure (aromatic and amine functionalities), a moderately polar solvent or a binary solvent system is recommended.[7][8]
-
Single Solvent: Ethanol or Isopropanol.
-
Binary System: Heptane/Ethyl Acetate or Toluene/Heptane.
-
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Heptane/Ethyl Acetate 1:1) and heat the mixture to boiling with stirring until all the solid dissolves. If it does not fully dissolve, add small aliquots of the more polar solvent (Ethyl Acetate) until a clear solution is achieved at boiling.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (the less polar solvent of a binary system, e.g., heptane).
-
Drying: Dry the crystals under vacuum to a constant weight.
Trustworthiness Check:
-
Slow Cooling: Promotes the formation of larger, purer crystals.
-
Minimal Solvent: Using the minimum amount of hot solvent is key to maximizing yield.
-
Cold Solvent Wash: Removes residual mother liquor containing impurities without dissolving a significant amount of the product.
Conclusion
The purification of this compound can be reliably achieved through a systematic application of acid-base extraction, modified-phase column chromatography, and recrystallization. The choice of methods and their sequence should be guided by the impurity profile of the crude material. The protocols provided in this guide offer a robust starting point for researchers to obtain this valuable intermediate with the high purity required for pharmaceutical research and development.
References
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 14, 2026, from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]
-
Reddit. (2017). Flash column of very polar amine without access to reverse phase silica? Retrieved January 14, 2026, from [Link]
-
Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved January 14, 2026, from [Link]
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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- 8. Reagents & Solvents [chem.rochester.edu]
Topic: Analytical Methods for the Quantification of 1-Methyl-4-phenylpiperidin-4-amine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 1-Methyl-4-phenylpiperidin-4-amine. While specific, publicly validated methods for this exact analyte are not widely documented, this guide establishes robust analytical protocols by leveraging established methodologies for structurally analogous piperidine derivatives.[1][2] We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, self-validating system designs, and references to authoritative standards are explained throughout to ensure scientific integrity and immediate applicability in a research or drug development setting.
Introduction and Strategic Analytical Considerations
This compound is a substituted piperidine derivative. The piperidine ring is a common structural feature in many alkaloids and pharmaceutical compounds.[3] Accurate and precise quantification of such molecules is critical for pharmacokinetic studies, metabolism research, purity assessment of synthetic products, and quality control in pharmaceutical manufacturing.
The selection of an appropriate analytical method is contingent upon the analyte's physicochemical properties, the sample matrix, and the required sensitivity. This compound possesses a tertiary amine and a phenyl group, making it amenable to several analytical techniques. The choice between them depends on factors like volatility, thermal stability, and the concentration levels anticipated.[1][2]
This guide provides a decision-making framework and detailed protocols for the three most relevant analytical platforms.
Method Selection Framework
The optimal analytical strategy is determined by the specific requirements of the study. The following decision tree illustrates a logical approach to selecting the most suitable method.
Sources
Application Notes and Protocols for the Analysis of 1-Methyl-4-phenylpiperidin-4-amine by HPLC and GC-MS
Introduction
1-Methyl-4-phenylpiperidin-4-amine is a piperidine derivative of significant interest in pharmaceutical research and development due to its structural similarity to various biologically active compounds. As with any potential therapeutic agent or its intermediates, rigorous analytical characterization is paramount to ensure identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary analytical techniques indispensable for the comprehensive analysis of such compounds.
This document provides detailed application notes and step-by-step protocols for the analysis of this compound using both HPLC with UV detection and GC-MS. The methodologies are designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices and ensuring the generation of reliable and reproducible data. The protocols are structured to serve as a self-validating system, incorporating best practices in analytical method development.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Structure | CN1CCC(CC1)NC2=CC=CC=C2 | [1] |
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Scientific Rationale
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound. The presence of the phenyl group provides a chromophore, allowing for detection by UV spectrophotometry. The basic nature of the piperidine nitrogen may lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanols. To mitigate this, a mobile phase with a suitable pH or the use of a base-deactivated column is recommended. The following protocol is designed to achieve optimal separation and peak shape.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
HPLC vials
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A base-deactivated column is recommended.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Prepare samples by dissolving them in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
6. Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Scientific Rationale
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. However, primary and secondary amines, such as this compound, often exhibit poor chromatographic behavior due to their polarity and tendency to adsorb to active sites in the GC system.[2] Derivatization is a crucial step to improve their volatility and thermal stability.[3][4] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization method for amines.[3][5] The resulting TMS derivative is more volatile and less polar, leading to improved peak shape and sensitivity.[5]
Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be used for structural elucidation and library matching. The fragmentation of the piperidine ring is a key diagnostic feature.[6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Anhydrous pyridine or acetonitrile (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
4. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of this compound into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.[2]
-
Tightly cap the vial and heat at 70 °C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before injection.
5. Data Analysis and Expected Fragmentation: The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the TMS derivative. Key fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom and fission of the piperidine ring.[6] The fragmentation pattern will be heavily influenced by the substituents.[6] The resulting mass spectrum can be compared against spectral libraries like NIST for confirmation.
Method Validation
For routine use, both the HPLC and GC-MS methods should be validated according to ICH guidelines.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for quantification and purity assessment, while the GC-MS method, with the inclusion of a derivatization step, offers high sensitivity and specificity for identification. The choice of method will depend on the specific analytical requirements, such as the need for quantification of impurities or confirmation of identity. For comprehensive characterization, the use of both techniques is highly recommended.
References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Available from: [Link]
-
PubChem. 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available from: [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. (2023). Available from: [Link]
-
Chemistry For Everyone. What Is Derivatization In GC-MS? (2025). YouTube. Available from: [Link]
-
International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. Available from: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025). Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
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Application Note: 1-Methyl-4-phenylpiperidin-4-amine as a Versatile Scaffold for CNS Drug Discovery
Introduction: The Privileged 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in numerous centrally active therapeutic agents, including potent analgesics and antipsychotics.[1][2] Its rigid structure allows for precise orientation of functional groups, enabling high-affinity interactions with a variety of G-protein coupled receptors (GPCRs) and ion channels within the central nervous system (CNS). This application note focuses on a specific derivative, 1-Methyl-4-phenylpiperidin-4-amine (MPPA) , as a strategic starting point for CNS drug discovery campaigns.
The structure of MPPA features:
-
A piperidine ring , providing a robust, three-dimensional framework.
-
A 4-phenyl group , crucial for engaging with hydrophobic pockets in many CNS targets.
-
A 4-amine group , offering a key site for hydrogen bonding and a versatile handle for chemical modification.
-
A 1-methyl group , which influences basicity and can impact target affinity and selectivity.
This guide provides a comprehensive framework for researchers, outlining the synthesis, characterization, and a suite of validated in vitro and in vivo protocols to thoroughly evaluate MPPA and its derivatives as novel CNS drug candidates. We emphasize not only the procedural steps but also the scientific rationale behind each protocol, ensuring a robust and logically sound discovery cascade.
Synthesis and Characterization of the Core Scaffold
A reliable and scalable synthesis is the first step in any discovery program. A common and efficient method to produce MPPA and its analogues is through reductive amination. This process is highly versatile, allowing for the introduction of diverse amine functionalities.
General Synthetic Protocol: Reductive Amination
The synthesis begins with a commercially available piperidone precursor, which is reacted with an appropriate amine in the presence of a reducing agent.
Rationale: Reductive amination is a robust C-N bond-forming reaction. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium intermediate and tolerant of a wide range of functional groups, minimizing side reactions.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methyl-4-piperidone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add aniline (1.1 eq) to the solution. If a salt form of the amine is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Formation of Iminium Intermediate: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is often the rate-limiting step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the final compound, this compound (MPPA).
-
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be >95% for use in biological assays.
Caption: Generalized workflow for the synthesis of this compound (MPPA).
Scientific Rationale and Key Considerations for CNS Applications
The 1-methyl-4-phenylpiperidine core is structurally analogous to the active portion of many CNS drugs. For example, it shares features with ligands for dopamine, serotonin, and sigma receptors.[3][4][5] This structural similarity provides a strong rationale for screening MPPA against a panel of common CNS targets.
Critical Safety Consideration: Structural Alert for Neurotoxicity A crucial aspect of due diligence for this scaffold is its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a known and potent neurotoxin.[6][7] MPTP is metabolized by monoamine oxidase B (MAO-B) in the brain to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, inducing a Parkinson's-like syndrome.[6][8]
While MPPA is a saturated piperidine and not a tetrahydropyridine, the 1-methyl-4-phenyl moiety is a significant structural alert. It is plausible that MPPA or its derivatives could be substrates for MAO or other metabolic enzymes, potentially leading to neurotoxic species.[9][10] Therefore, early assessment of MAO interaction and potential neurotoxicity is not just recommended, but essential for any drug discovery program based on this scaffold.
In Vitro Evaluation: Protocols for Target Profiling
The initial phase of evaluation involves a systematic in vitro screening cascade to identify biological targets, determine functional activity, and assess the fundamental potential for CNS penetration.
Protocol 4.1: Primary Target Screening via Radioligand Binding Assays
Principle: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with and displace a high-affinity radiolabeled ligand.[11][12] The output, the inhibition constant (Ki), is a direct measure of binding affinity.
Step-by-Step Protocol:
-
Materials:
-
Cell membranes or brain homogenates expressing the target receptor (e.g., from guinea pig brain for sigma-1 receptors).[12]
-
Radioligand specific for the target (e.g., -pentazocine for sigma-1 receptors).[12][13]
-
Test compound (MPPA) stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl).
-
Non-specific binding (NSB) control compound (a high concentration of an unlabeled ligand, e.g., 10 µM Haloperidol).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Assay Plate Preparation:
-
Add assay buffer to all wells of a 96-well plate.
-
Add serial dilutions of the test compound (MPPA) to achieve a final concentration range (e.g., 0.1 nM to 10 µM).
-
Add vehicle (DMSO) to "Total Binding" wells.
-
Add the NSB control compound to "Non-Specific Binding" wells.
-
-
Reaction Incubation:
-
Harvesting and Counting:
-
Rapidly filter the contents of the plate through the glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Transfer the filter mat to a scintillation vial, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Data Presentation: Hypothetical Binding Profile for MPPA
| Target Receptor | Radioligand | Ki (nM) |
|---|---|---|
| Sigma-1 (σ₁) | -Pentazocine | 15 |
| Sigma-2 (σ₂) | [³H]DTG | >1000 |
| Dopamine D₂ | [³H]Spiperone | 250 |
| Mu-Opioid (μ) | [³H]DAMGO | 800 |
| Serotonin 5-HT₂A | [³H]Ketanserin | >1000 |
This hypothetical data suggests MPPA has promising affinity and selectivity for the Sigma-1 receptor, warranting further functional investigation.
Protocol 4.2: Functional Activity Profiling (GPCRs)
Principle: Once binding is confirmed, it is critical to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity).[14] Functional assays measure the downstream signaling events following receptor engagement, such as the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP₁).[15][16]
Step-by-Step Protocol (HTRF-based IP-One Assay for a Gq-coupled Receptor):
-
Cell Culture: Culture HEK293 cells transiently or stably expressing the target Gq-coupled receptor.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound (MPPA) to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents: an IP₁-d2 acceptor and an anti-IP₁-cryptate donor.[14]
-
Incubate in the dark at room temperature to allow the immunoassay to reach equilibrium.
-
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the ratio against the log concentration of the compound.
-
For agonist mode, determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonist mode, determine the IC₅₀ and calculate the functional inhibition constant (Kb).
-
Protocol 4.3: CNS Exposure Potential (In Vitro BBB Permeability)
Principle: The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for CNS activity. The in vitro Transwell assay provides a reliable, high-throughput method to predict CNS penetration.[17][18] It measures the rate of passage of a compound across a confluent monolayer of brain microvascular endothelial cells.
Step-by-Step Protocol (Transwell Assay):
-
Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the porous membrane of Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the monolayer. A high TEER value indicates the formation of tight junctions, which is characteristic of the BBB.[17][18]
-
Permeability Assay (Apical to Basolateral):
-
Replace the media in the apical (top) chamber with a solution containing the test compound (MPPA) at a known concentration.
-
At designated time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral (bottom) chamber.
-
Include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity throughout the experiment.
-
-
Quantification: Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The Papp value is used to classify the compound's potential for CNS penetration.
-
Data Presentation: BBB Permeability Classification
| Papp (10⁻⁶ cm/s) | CNS Permeability Classification | Example |
|---|---|---|
| > 5.0 | High | Caffeine |
| 2.0 - 5.0 | Medium | Propranolol |
| < 2.0 | Low | Atenolol |
In Vivo Evaluation: From Pharmacokinetics to Efficacy
Promising in vitro candidates must be evaluated in living systems to understand their real-world behavior, including pharmacokinetics (PK), target engagement, efficacy, and safety.[19]
Preliminary Pharmacokinetic (PK) Assessment
The goal is to determine how the body processes the compound. A typical rodent PK study involves administering the compound via intravenous (IV) and oral (PO) routes and measuring its concentration in blood plasma over time. This data is used to calculate key parameters like half-life, clearance, volume of distribution, and oral bioavailability.
Target Engagement and Efficacy Models
The choice of an in vivo model is dictated by the compound's in vitro mechanism of action.[20] For a compound like MPPA with hypothetical Sigma-1 affinity, one might use models of neuropathic pain or cognitive enhancement. A common initial test is to assess general effects on motor activity.
Protocol Example: Open Field Test
-
Animal Acclimation: Acclimate mice or rats to the testing room.
-
Dosing: Administer the test compound (MPPA) or vehicle control via a relevant route (e.g., intraperitoneal, IP).
-
Observation: Place the animal in the center of an open field arena (a square box with video tracking).
-
Data Collection: Record activity for 30-60 minutes using automated tracking software. Key parameters include total distance traveled, time spent in the center vs. periphery (anxiolytic/anxiogenic effects), and rearing frequency.[21][22]
-
Analysis: Compare the behavioral parameters between the vehicle- and drug-treated groups to identify stimulant, sedative, or anxiolytic-like effects.
Early Safety and Neurotoxicity Assessment
Given the structural alert related to MPTP, an early in vivo neurotoxicity study is paramount.
Protocol Outline: Rodent Neurotoxicity Screen
-
Sub-chronic Dosing: Administer a high dose of the compound daily for 7-14 days.
-
Behavioral Monitoring: Regularly monitor animals for any signs of motor deficits (e.g., tremor, bradykinesia) using tests like the rotarod or beam-walking test.
-
Post-mortem Analysis: At the end of the study, perfuse the animals and collect the brains.
-
Immunohistochemistry: Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Endpoint: A significant reduction in TH-positive cells in the drug-treated group compared to the vehicle group would be a major safety flag, indicating potential dopaminergic neurotoxicity.[7]
Caption: A logical workflow from initial compound synthesis to in vivo evaluation for CNS drug discovery.
Conclusion
This compound (MPPA) represents a promising and synthetically accessible scaffold for the discovery of novel CNS-active agents. Its inherent drug-like properties and structural similarity to known CNS ligands provide a strong basis for exploration. However, the embedded structural alert related to MPTP-like neurotoxicity necessitates a cautious and rigorous evaluation strategy. By following the integrated in vitro and in vivo protocols outlined in this guide, researchers can systematically characterize the pharmacological profile of MPPA derivatives, assess their therapeutic potential, and critically evaluate their safety to identify viable lead candidates for further development.
References
- Title: Functional assays for screening GPCR targets Source: ScienceDirect URL
-
Title: In Vivo Neuroscience Models - Selvita Source: Selvita URL: [Link]
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Title: In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience Source: Tempo Bioscience URL: [Link]
-
Title: In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment Source: The Journal of American Medical Science and Research URL: [Link]
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Title: Phenotypic Screening in CNS Drug Discovery - NeuroProof Source: NeuroProof URL: [Link]
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Title: Animal models for CNS safety pharmacology under the spotlight Source: NC3Rs URL: [Link]
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Title: Evaluating functional ligand-GPCR interactions in cell-based assays - PMC Source: PubMed Central URL: [Link]
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Title: CNS Disease Models For Preclinical Research Services - Pharmaron Source: Pharmaron URL: [Link]
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Title: In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs Source: Creative Biolabs URL: [Link]
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Title: Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: Molecular Devices URL: [Link]
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Title: GPCR Membrane Ligand Binding Assay Development - Multispan, Inc Source: Multispan, Inc. URL: [Link]
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Title: Recent progress in translational engineered in vitro models of the central nervous system Source: eLife URL: [Link]
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Title: Review Paper on Models for CNS Stimulant Drug Screening Source: Asian Journal of Pharmaceutical Research URL: [Link]
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Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PubMed URL: [Link]
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Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC Source: PubMed Central URL: [Link]
-
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]
-
Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]
-
Title: Synthesis of 1-Methyl-4-phenoxy-4-phenylpiperidine Source: PrepChem.com URL: [Link]
-
Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) Source: PubMed URL: [Link]
-
Title: Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening Source: PubMed URL: [Link]
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Title: Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands Source: PubMed URL: [Link]
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Title: Receptor Binding Assay - Part 1 Source: YouTube URL: [Link]
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Title: [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] Source: PubMed URL: [Link]
-
Title: Interactions of the neurotoxic amine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with monoamine oxidases Source: National Institutes of Health URL: [Link]
-
Title: Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion Source: PubMed URL: [Link]
-
Title: IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE Source: Semantic Scholar URL: [Link]
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Title: 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 Source: PubChem URL: [Link]
-
Title: Conformation-activity study of 4-phenylpiperidine analgesics Source: PubMed URL: [Link]
-
Title: Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice Source: PubMed URL: [Link]
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Title: Correlation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxicity With Blood-Brain Barrier Monoamine Oxidase Activity Source: PubMed URL: [Link]
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- 2. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of the neurotoxic amine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with monoamine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: Exploring the Potential of 1-Methyl-4-phenylpiperidin-4-amine in Advanced Material Science
Introduction
1-Methyl-4-phenylpiperidin-4-amine is a substituted piperidine derivative characterized by a rigid piperidine ring, a tertiary amine within the ring structure, a primary amine at the 4-position, and a sterically influential phenyl group. While its structural motifs are of significant interest in medicinal chemistry and pharmacology, its potential applications within material science remain largely unexplored. The unique combination of a reactive amine functional group with a bulky, thermally stable cyclic structure suggests its utility as a novel building block for advanced polymers and composite materials.
This guide provides a theoretical framework and practical protocols for investigating the application of this compound in three key areas of material science: as a curing agent for epoxy resins, as a monomer for high-performance polymers, and as a functional additive for enhancing flame retardancy. The protocols are designed to be self-validating, providing researchers with a robust starting point for experimentation.
Application as a Novel Curing Agent for Epoxy Resins
Theoretical Framework: Amine-based curing agents are essential for cross-linking epoxy resins into durable, rigid thermoset polymers. The curing process involves the nucleophilic addition of the amine's nitrogen to the carbon atom of the epoxide ring, leading to ring-opening and the formation of a covalent bond and a hydroxyl group. Piperidine derivatives have been successfully used as curing agents for epoxy systems[1].
The structure of this compound offers several potential advantages. The primary amine at the C4 position provides two reactive N-H bonds for cross-linking. The bulky phenyl group and the rigid piperidine ring are expected to increase the glass transition temperature (Tg) and thermal stability of the cured network by restricting segmental motion. However, this same steric bulk may also influence curing kinetics, potentially requiring higher temperatures or longer curing times compared to less hindered linear amines.
Hypothesized Advantages:
-
High Glass Transition Temperature (Tg): The rigid cyclic structure can lead to materials suitable for high-temperature applications.
-
Improved Thermal Stability: The aromatic phenyl group enhances the thermal decomposition temperature of the resulting polymer network.
-
Modified Mechanical Properties: The unique cross-link structure may result in altered toughness and modulus compared to conventional amine-cured epoxies.
Experimental Protocol: Evaluation as an Epoxy Curing Agent
Objective: To determine the curing characteristics and thermomechanical properties of an epoxy resin cured with this compound.
Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.
-
Curing Agent: this compound (Molecular Weight: 190.28 g/mol ).
-
Control Curing Agent: A standard cycloaliphatic amine like Isophorone diamine (IPDA) for comparison.
-
Solvent (optional, for viscosity reduction): Acetone or MEK.
Methodology:
-
Stoichiometric Calculation: The optimal ratio of curing agent to epoxy resin is determined by the amine hydrogen equivalent weight (AHEW). For this compound (C₁₂H₁₈N₂), the primary amine has two active hydrogens.
-
AHEW = Molecular Weight / Number of active hydrogens = 190.28 / 2 = 95.14 g/eq.
-
The required amount of curing agent per 100g of epoxy resin (phr) is calculated as: phr = (AHEW / EEW) * 100 = (95.14 / 188) * 100 ≈ 50.6 phr.
-
-
Mixing:
-
Preheat the DGEBA resin to 60°C to reduce its viscosity.
-
Weigh the calculated amount of this compound and add it to the warm resin.
-
Mix thoroughly for 5-10 minutes until a homogeneous mixture is achieved. If using a solvent, add it during this step and ensure it is fully evaporated before curing.
-
Degas the mixture in a vacuum oven for 15 minutes to remove entrapped air bubbles.
-
-
Curing Schedule:
-
Pour the mixture into pre-heated molds.
-
Cure in a programmable oven using a multi-stage schedule. A suggested starting point is: 2 hours at 100°C, followed by 2 hours at 150°C. The optimal schedule may need to be determined experimentally via DSC analysis.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze a small, uncured sample to determine the onset of curing and the total heat of reaction (ΔHcuring). Analyze a cured sample to determine the glass transition temperature (Tg) and any residual cure.
-
Thermogravimetric Analysis (TGA): Heat a cured sample from room temperature to 800°C under a nitrogen atmosphere to determine the onset of thermal decomposition (Td) and char yield.
-
Dynamic Mechanical Analysis (DMA): Analyze a cured rectangular bar to determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of tan delta provides a precise measurement of Tg.
-
Data Presentation: Comparative Thermomechanical Properties
| Property | Hypothetical: DGEBA + this compound | DGEBA + IPDA (Typical Values) |
| Glass Transition Temp. (Tg) by DSC | > 150 °C (Expected) | 140-150 °C |
| Onset of Decomposition (Td) by TGA | > 350 °C (Expected) | 330-350 °C |
| Storage Modulus (E') at 30°C | 2.8 - 3.5 GPa (Expected) | 2.5 - 3.2 GPa |
Visualization: Curing Reaction Workflow
Caption: Workflow for curing epoxy resin and subsequent analysis.
Application as a Monomer for High-Performance Polyamides
Theoretical Framework: The primary amine of this compound makes it a suitable diamine monomer for step-growth polymerization. When reacted with a diacyl chloride, it can form a novel polyamide. Polyamides derived from bulky, non-planar diamines often exhibit amorphous morphology, leading to good solubility in organic solvents and optical transparency, while the inherent rigidity of the monomer can result in a high glass transition temperature (Tg).
Potential Properties:
-
High Tg: The rigid piperidine and phenyl rings would severely restrict chain rotation.
-
Amorphous Nature: The non-linear, bulky structure is likely to disrupt chain packing and prevent crystallization.
-
Enhanced Solubility: The amorphous nature could make the resulting polyamide soluble in a wider range of solvents than conventional aromatic polyamides.
Experimental Protocol: Synthesis of a Novel Polyamide
Objective: To synthesize a polyamide via low-temperature solution polymerization using this compound and characterize its properties.
Materials:
-
Diamine Monomer: this compound.
-
Diacyl Chloride Monomer: Terephthaloyl chloride or Isophthaloyl chloride.
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
-
Acid Scavenger: Triethylamine (TEA) or Pyridine.
-
Precipitating Solvent: Methanol.
Methodology:
-
Setup: All glassware must be oven-dried and the reaction conducted under a dry nitrogen or argon atmosphere to prevent hydrolysis of the acyl chloride.
-
Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a precise amount of this compound (1 equivalent) and the acid scavenger (2.2 equivalents) in the anhydrous solvent.
-
Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of the diacyl chloride (1 equivalent), either as a solid or dissolved in a small amount of the same solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The viscosity of the solution should increase noticeably as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution slowly into a large excess of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol and then hot water to remove unreacted monomers and salts (e.g., triethylammonium chloride).
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
DSC and TGA: Analyze the thermal properties (Tg and Td) of the dried polymer.
Visualization: Polyamide Synthesis Reaction
Caption: Synthesis of a polyamide from the target amine monomer.
Application as a Modifier for Enhanced Flame Retardancy
Theoretical Framework: Nitrogen-containing compounds are known to act as effective flame retardants. During combustion, they can promote the formation of a protective surface char layer, which insulates the underlying material from heat and oxygen. Furthermore, piperidine-containing structures have been shown to release non-flammable gases (such as ammonia and other nitrogenous compounds) upon decomposition, which can dilute the flammable gases in the vapor phase, thus quenching the flame[2]. Incorporating this compound into a polymer, either as a reactive additive in a thermoset or as a co-monomer in a thermoplastic, could impart these flame-retardant characteristics.
Protocol: Evaluating Flame Retardant Efficacy
Objective: To assess the improvement in fire safety of a standard polymer upon incorporation of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a control sample of a base polymer (e.g., an epoxy resin cured with a standard amine).
-
Prepare a modified sample by replacing a portion (e.g., 10-20 wt%) of the standard curing agent with this compound, ensuring the overall stoichiometry is maintained.
-
Cure both samples under identical conditions into standardized shapes required for fire testing.
-
-
Fire Safety Characterization:
-
Limiting Oxygen Index (LOI): Measure the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the sample. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: Classify the material's tendency to either extinguish or spread a flame after ignition. Ratings (V-0, V-1, V-2) are assigned based on burn time and dripping behavior. A V-0 rating is the highest for plastics.
-
Cone Calorimetry: This is the most comprehensive bench-scale fire test. It measures key parameters like the Heat Release Rate (HRR), particularly the peak HRR, Total Heat Released (THR), and smoke production. A significant reduction in peak HRR is a primary indicator of effective flame retardancy.
-
Visualization: Proposed Flame Retardant Mechanism
Caption: Dual flame retardant action in condensed and gas phases.
Conclusion
While this compound is not a conventional chemical for materials applications, its unique molecular architecture presents compelling opportunities for innovation. Its rigid, bulky structure and reactive amine functionality make it a prime candidate for developing next-generation thermosets and thermoplastics with superior thermal stability and inherent flame retardancy. The protocols outlined in this guide offer a systematic approach for researchers to validate these promising applications, potentially unlocking new classes of high-performance materials.
References
- GmbH, E. P. C. (n.d.). WO2015104278A1 - Epoxy resin systems with piperidine derivatives as curing agents. Google Patents.
-
Huo, S., Wang, J., Yang, S., Zhang, B., Chen, X., Wu, Q., & Yang, L. (2017). Synthesis of a novel reactive flame retardant containing phosphaphenanthrene and piperidine groups and its application in epoxy resin. Polymer Degradation and Stability, 146, 250-259. Retrieved from [Link]
-
Giralt, F., & Missort, J. (1995). RUBBER-MODIFIED EPOXY RESINS CURED WITH PIPERIDINE. Polymer, 36(15), 2947-2952. Retrieved from [Link]
Sources
- 1. WO2015104278A1 - Epoxy resin systems with piperidine derivatives as curing agents - Google Patents [patents.google.com]
- 2. Synthesis of a novel reactive flame retardant containing phosphaphenanthrene and piperidine groups and its application in epoxy resin : University of Southern Queensland Repository [research.usq.edu.au]
Step-by-step guide to derivatizing 1-Methyl-4-phenylpiperidin-4-amine
Topic: A Step-by-Step Guide to the Derivatization of 1-Methyl-4-phenylpiperidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Amino-4-phenylpiperidine Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and pharmacology. Its rigid structure and the presence of a reactive primary amine make it a versatile starting point for the synthesis of a diverse range of compounds with significant biological activity. Derivatives of this core are integral to the development of potent analgesics, receptor ligands, and other therapeutic agents. The strategic modification of the primary amine allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn modulates its pharmacokinetic and pharmacodynamic profile.
This guide provides detailed protocols for three fundamental derivatization strategies for this compound: N-Acylation, N-Alkylation, and Reductive Amination. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Core Derivatization Strategies
The primary amine of this compound serves as a nucleophilic handle for a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired final compound.
-
N-Acylation: Forms a stable amide bond, often used to introduce specific pharmacophores or to modulate the basicity of the parent amine.
-
N-Alkylation: Introduces alkyl or arylalkyl substituents, directly impacting steric bulk and lipophilicity.
-
Reductive Amination: A controlled and efficient method to form secondary or tertiary amines by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a selective reducing agent.[1][2]
Below are detailed, step-by-step protocols for each of these key derivatization workflows.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol details the synthesis of N-(1-methyl-4-phenylpiperidin-4-yl)benzamide, a representative acylation reaction. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for N-Acylation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 190.28 | 500 | 2.63 | 1.0 |
| Benzoyl Chloride | 140.57 | 408 | 2.90 | 1.1 |
| Triethylamine (TEA) | 101.19 | 399 | 3.95 | 1.5 |
| Dichloromethane (DCM) | - | 15 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica Gel for Chromatography | - | As needed | - | - |
Step-by-Step Methodology
-
Preparation: To a 50 mL round-bottom flask, add this compound (500 mg, 2.63 mmol) and anhydrous dichloromethane (DCM, 10 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (0.55 mL, 3.95 mmol) to the solution. Cool the flask to 0°C in an ice bath. The base acts as an acid scavenger for the HCl produced.
-
Acyl Chloride Addition: Add benzoyl chloride (0.34 mL, 2.90 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution (20 mL) to neutralize excess acyl chloride and HCl.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield the pure N-(1-methyl-4-phenylpiperidin-4-yl)benzamide.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a powerful method for creating C-N bonds.[1] This protocol describes the reaction of this compound with benzaldehyde to form a secondary amine. The reaction proceeds via an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[2][3] STAB is particularly effective as it is less basic and more selective for imines over aldehydes compared to other borohydrides.[2]
Experimental Workflow Diagram
Caption: Workflow for Reductive Amination.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 190.28 | 500 | 2.63 | 1.0 |
| Benzaldehyde | 106.12 | 307 | 2.89 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 836 | 3.95 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 15 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 158 | 2.63 | 1.0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (500 mg, 2.63 mmol) and benzaldehyde (0.29 mL, 2.89 mmol) in 1,2-dichloroethane (DCE, 15 mL).
-
Acid Catalyst: Add glacial acetic acid (0.15 mL, 2.63 mmol). The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction step.[4]
-
Stir: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (836 mg, 3.95 mmol) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction: Stir the reaction at room temperature for 12-18 hours (overnight).
-
Monitoring: Check for the completion of the reaction by LC-MS.
-
Quenching: Slowly add saturated sodium bicarbonate solution to the flask until gas evolution ceases. This step neutralizes the acetic acid and quenches any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) in an ethyl acetate/hexanes gradient to prevent product tailing on the acidic silica.
Protocol 3: N-Alkylation with an Alkyl Halide
Direct alkylation provides a straightforward route to secondary and tertiary amines. This protocol describes the mono-alkylation using benzyl bromide. The reaction's success relies on using a non-nucleophilic base, such as potassium carbonate, and a polar aprotic solvent like acetonitrile (ACN) to facilitate the SN2 reaction. It is important to control stoichiometry to minimize over-alkylation.[2]
Experimental Workflow Diagram
Caption: Workflow for N-Alkylation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 190.28 | 500 | 2.63 | 1.0 |
| Benzyl Bromide | 171.04 | 472 | 2.76 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 727 | 5.26 | 2.0 |
| Acetonitrile (ACN) | - | 15 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~30 mL | - | - |
| Water | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Methodology
-
Preparation: To a 50 mL flask, add this compound (500 mg, 2.63 mmol), potassium carbonate (727 mg, 5.26 mmol), and acetonitrile (15 mL).
-
Alkyl Halide Addition: Add benzyl bromide (0.33 mL, 2.76 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature overnight. If the reaction is slow, it can be gently heated to 50-60°C.
-
Monitoring: Follow the reaction's progress by LC-MS. Note that dialkylation can occur, so careful monitoring is advised.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting materials.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Acyl chlorides and alkyl halides (like benzyl bromide) are corrosive and lachrymatory; handle with extreme care.
-
Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas; avoid contact with moisture.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 16). Reductive Amination. Retrieved from [Link]
- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
- Google Patents. (1969). US3455935A - 4-hydroxy-4-phenylpiperidines.
-
Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-2520. Retrieved from [Link]
-
ResearchGate. (2021). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
Application Notes and Protocols for 1-Methyl-4-phenylpiperidin-4-amine
Foreword: Navigating Structural Analogs for Enhanced Safety and Application
The compound 1-Methyl-4-phenylpiperidin-4-amine, also systematically named 4-amino-1-methyl-4-phenylpiperidine, is a specialized research chemical. Comprehensive, peer-reviewed data specifically detailing its safety, handling, and application are not widely available in public repositories. However, its structure is a composite of well-understood chemical motifs: the 1-methylpiperidine ring, a primary amine, and a phenyl group attached to a quaternary carbon.
This document leverages established data from close structural analogs—primarily 4-Amino-1-methylpiperidine and the general class of 4-phenylpiperidine derivatives —to provide a robust framework for its safe handling and to explore its potential applications. The protocols herein are synthesized with a principle of utmost caution, assuming the target compound shares and potentially amplifies the hazards of its constituent parts. Researchers must treat this guide as a baseline and apply rigorous independent risk assessment.
Section 1: Chemical Identity and Properties
Systematic Name: this compound Common Synonyms: 4-amino-1-methyl-4-phenylpiperidine Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.28 g/mol
Structural Analysis
The molecule features a piperidine ring, a common scaffold in medicinal chemistry, with a tertiary amine (N-methyl) integral to the ring. The C4 position is a quaternary carbon, bonded to both a phenyl group and a primary amino group. This geminal-amino-phenyl arrangement is key to its reactivity and potential bioactivity.
Physicochemical Data (Predicted and Analog-Derived)
Due to the lack of specific experimental data for this compound, the following table includes data from its non-phenylated analog, 4-Amino-1-methylpiperidine, for reference. The addition of a phenyl group is expected to increase the boiling point, melting point, and lipophilicity (LogP).
| Property | 4-Amino-1-methylpiperidine (Analog) | This compound (Predicted) | Data Source |
| CAS Number | 41838-46-4 | Not assigned | [1] |
| Appearance | Clear colorless to yellow liquid | Likely a crystalline solid or viscous oil | [2] / Prediction |
| Boiling Point | 62-64°C @ 1 mm Hg | Significantly higher due to phenyl group | - |
| pKa | 9.92 ± 0.20 (Predicted) | Similar, with slight modulation by phenyl group | - |
| Solubility | Soluble in water, alcohols, organic solvents | Likely soluble in organic solvents; lower water solubility | - |
Section 2: Comprehensive Safety and Hazard Management
The primary hazard profile is derived from the non-phenylated analog, 4-Amino-1-methylpiperidine, which is classified as a flammable and corrosive liquid causing severe skin burns and eye damage. The piperidine scaffold itself is associated with various toxicities.[3][4]
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor (precautionary) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed (precautionary) |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory for all handling operations.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves are not sufficient for prolonged contact. Gloves must be inspected before use and disposed of after contamination.[5]
-
Eye and Face Protection: Use tightly fitting safety goggles in combination with a full-face shield.[6]
-
Body Protection: A flame-retardant lab coat is required as a minimum. For dispensing or scale-up operations, a chemical-resistant apron or full-body suit is mandated.[5]
-
Respiratory Protection: All handling of solids or solutions must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.[6]
Workflow for Safe Handling and Dispensing
The following diagram outlines the mandatory workflow for handling this compound.
Caption: Relationship between structural motifs and potential applications.
Protocol: N-Acylation of this compound
This protocol describes a general procedure for derivatizing the primary amino group, a common first step in library synthesis.
Objective: To synthesize an N-acyl derivative of the title compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution with stirring.
-
-
Addition of Acylating Agent:
-
Dissolve the acid chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel.
-
Add the acid chloride solution dropwise to the stirred reaction mixture at 0°C over 15-20 minutes.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-acylated product.
-
References
-
4-Amino-1-methylpiperidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Kuklin, V. et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Available at: [Link]
-
Piperidine: Human health tier II assessment. (2016). Australian Government, Department of Health. Available at: [Link]
-
4-Phenylpiperidine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Adibah, A. B. & Azzreena, M. A. (Year not available). Toxicity effects of piperidine alkaloids. ResearchGate. Available at: [Link]
-
Phenylpiperidine synthesis. (2022). Reddit. Available at: [Link]
-
Pontén, E. et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [Link]
-
Cilia, A. et al. (2005). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]
-
Ghelardini, C. et al. (1996). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link]
Sources
- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-phenylpiperidin-4-amine
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-4-phenylpiperidin-4-amine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help improve reaction yields and product purity. The information herein is based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. Achieving high yield and purity can be challenging due to potential side reactions, difficulties in purification, and the sensitivity of the reaction to various parameters. This guide will explore the common synthetic routes, focusing on reductive amination and the Strecker synthesis, and provide practical solutions to overcome frequently encountered obstacles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause 1: Incomplete Imine/Enamine Formation
-
Explanation: The initial condensation of 1-methyl-4-piperidone with aniline to form an imine or enamine is a crucial equilibrium-driven step. The presence of water can inhibit this reaction.[1]
-
Solutions:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
-
Employ a dehydrating agent, such as molecular sieves (3Å or 4Å), added directly to the reaction mixture to sequester water as it forms.[1]
-
For Strecker synthesis, mildly acidic conditions (pH ~9) can favor imine formation by protonating the aldehyde, making it more electrophilic.[2][3]
-
Potential Cause 2: Inefficient Reduction
-
Explanation: The reduction of the imine intermediate is a critical step. The choice of reducing agent and reaction conditions significantly impacts the yield.
-
Solutions:
-
Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst (e.g., Pd/C) is fresh and active. If the catalyst has been stored for a long time, consider using a new batch.
-
Hydrogen Pressure: Optimize the hydrogen pressure. Insufficient pressure can lead to an incomplete reaction.[1]
-
Reducing Agent Reactivity (for chemical reduction):
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is often preferred as it is milder and more selective for imines over ketones.[4]
-
Ensure the reducing agent is added portion-wise or at a controlled rate to manage the reaction exotherm.
-
-
Reaction Temperature: Optimize the reaction temperature. While some reductions proceed at room temperature, others may require gentle heating to go to completion.
-
Potential Cause 3: Suboptimal pH
-
Explanation: The pH of the reaction medium is critical, especially for reductive amination. The reaction requires a delicate balance: the solution must be acidic enough to catalyze imine formation but not so acidic that the amine nucleophile is fully protonated and non-reactive.
-
Solutions:
-
The optimal pH for reductive amination is typically between 5 and 7.
-
Use a weak acid, such as acetic acid, to maintain the appropriate pH.[4]
-
Potential Cause 4: Poor Quality of Starting Materials
-
Explanation: The purity of 1-methyl-4-piperidone and aniline is paramount. Impurities can interfere with the reaction or lead to unwanted side products.
-
Solutions:
-
Use freshly distilled aniline and 1-methyl-4-piperidone.
-
Verify the purity of starting materials using techniques like NMR or GC-MS before starting the reaction.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Common Side Products and Their Management
| Side Product/Impurity | Potential Cause | Identification | Mitigation and Removal |
| 1-Methyl-4-piperidone (Unreacted) | Incomplete reaction; slow imine formation. | TLC, GC-MS | Optimize reaction time and temperature. Can be removed by column chromatography. |
| 1-Methyl-4-piperidinol | Reduction of the starting ketone. This is more common with strong reducing agents like NaBH₄ if imine formation is slow.[1] | TLC, GC-MS, NMR | Use a milder, more selective reducing agent like NaBH(OAc)₃. Ensure imine formation is complete before adding the reducing agent. |
| Dialkylated Product (Tertiary Amine) | Further reaction of the product with the starting ketone. | TLC, GC-MS, NMR | Use a slight excess of the amine starting material. Control the stoichiometry of the reactants carefully. |
| α-Aminonitrile (in Strecker Synthesis) | Incomplete hydrolysis of the nitrile intermediate.[5] | IR (nitrile stretch ~2250 cm⁻¹), NMR | Ensure complete hydrolysis by using sufficiently harsh conditions (e.g., strong acid or base and elevated temperatures). |
Problem 3: Difficulty in Product Purification
Challenge 1: Co-eluting Impurities in Column Chromatography
-
Explanation: The polarity of the desired product and some side products (like the starting piperidone or the alcohol byproduct) can be very similar, making separation by column chromatography challenging.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help reduce tailing of amine products on silica gel.
-
Derivatization: Consider protecting the secondary amine of the product (e.g., as a Boc or Fmoc derivative) to alter its polarity for easier separation.[6] The protecting group can then be removed in a subsequent step.
-
Challenge 2: Product Isolation During Work-up
-
Explanation: The basic nature of the amine product requires careful pH adjustment during aqueous work-up to ensure it is in its free base form for extraction into an organic solvent.
-
Solutions:
-
During the aqueous work-up, basify the solution to a pH > 12 using a strong base like NaOH or KOH to ensure the amine is fully deprotonated.[1]
-
Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: reductive amination or the Strecker synthesis?
A1: Both routes are viable. Reductive amination is often preferred for its operational simplicity and avoidance of highly toxic cyanide reagents.[7] The Strecker synthesis, however, can be very efficient and is a classic method for creating α-amino acids and their derivatives.[5][8] The choice may depend on available reagents, equipment, and scale.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to track the disappearance of the starting materials and the appearance of the product spot. Staining with ninhydrin can be used to visualize amine-containing compounds. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction progress and identify intermediates and byproducts.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
If using the Strecker synthesis, handle cyanide salts with extreme caution as they are highly toxic. Acidification of cyanide salts will produce toxic hydrogen cyanide gas.
-
If using catalytic hydrogenation, ensure the equipment is properly set up and purged to avoid the risk of explosion.
Q4: Can I use a different N-substituted piperidone as a starting material?
A4: Yes, the general principles of these synthetic routes can be applied to other N-substituted piperidones. For example, using N-benzyl-4-piperidone would lead to the N-benzyl analogue of the final product.[9]
Part 3: Experimental Protocols and Visualizations
Optimized Protocol 1: Reductive Amination
This protocol uses sodium triacetoxyborohydride for a controlled and selective reduction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-methyl-4-piperidone (1.0 eq) and aniline (1.05 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (2.0 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to maintain the temperature below 30 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Optimized Protocol 2: Strecker Synthesis
This protocol outlines the classic Strecker synthesis followed by hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve 1-methyl-4-piperidone (1.0 eq) and aniline (1.0 eq) in a suitable solvent like methanol.
-
Cyanide Addition: Add potassium cyanide (KCN) (1.1 eq) to the mixture, followed by the dropwise addition of acetic acid (1.1 eq). Caution: This step generates HCN in situ and must be performed in a well-ventilated fume hood.
-
Aminonitrile Formation: Stir the reaction mixture at room temperature for 24 hours. Monitor the formation of the α-aminonitrile by TLC.
-
Hydrolysis: After the formation of the aminonitrile, add concentrated hydrochloric acid and heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid and then decarboxylate to the amine.
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH) to a high pH. Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography or crystallization.
Diagram: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 1-Methyl-4-phenylpiperidin-4-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-4-phenylpiperidin-4-amine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and mitigate the formation of common side products, thereby improving yield, purity, and process reliability.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively and commonly achieved via a two-stage process. This strategy is designed to maximize selectivity and control over the final product.
-
Stage 1: Reductive Amination. This step forms the core C-N bond at the C4 position. It involves the reaction of an N-protected 4-piperidone, typically N-Boc-4-piperidone, with aniline in the presence of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and high selectivity for the iminium ion intermediate over the ketone starting material.[1][2]
-
Stage 2: N-Methylation. Following the successful formation of the 4-anilinopiperidine intermediate (and removal of the Boc protecting group), the final step is the methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is an ideal method as it is robust, high-yielding, and inherently prevents over-methylation to the quaternary ammonium salt.[3][4]
Visualized Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Part 1: Troubleshooting the Reductive Amination Stage
This section addresses common issues encountered during the formation of the N-Boc-4-anilinopiperidine intermediate.
Q1: My reaction is stalling. TLC and LCMS analysis shows a large amount of unreacted N-Boc-4-piperidone. What is the likely cause?
Answer: This is a common issue that typically points to inefficient formation of the crucial iminium ion intermediate, which is the species actually reduced by NaBH(OAc)₃.[5] Consider the following causes and solutions:
-
Insufficient Acid Catalysis: The formation of the iminium ion from a ketone and a weakly basic amine like aniline is often catalyzed by acid. A small amount of acetic acid (AcOH) can be added to the reaction mixture to accelerate this step.[2] Typically, using NaBH(OAc)₃ provides sufficient acetic acid upon slight decomposition, but with stubborn substrates, an additional catalytic amount may be necessary.
-
Solvent Choice: The reaction is most commonly performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6] These aprotic solvents are ideal. Protic solvents like methanol are generally not recommended with NaBH(OAc)₃ as they can react with the reagent.[6]
-
Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fresh bottle or a reagent that has been stored properly in a desiccator. If the reagent has degraded, its reducing power will be diminished.
-
Steric Hindrance: While less of an issue with this specific reaction, highly hindered ketones or amines can dramatically slow the rate of iminium ion formation.[7] In such cases, allowing the ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can be beneficial.
Q2: I've isolated a significant side product with a mass of (M+2) relative to my starting N-Boc-4-piperidone. What is this impurity?
Answer: This impurity is almost certainly N-Boc-4-hydroxypiperidine . It forms when the reducing agent directly reduces the ketone carbonyl group of the starting material before the amination reaction occurs.
-
Causality: While NaBH(OAc)₃ is highly selective for the iminium ion, it can still reduce ketones, albeit at a much slower rate.[5] If the iminium ion concentration is low (see Q1), the direct reduction of the ketone becomes a more competitive pathway. Using a less selective or more powerful reducing agent, such as sodium borohydride (NaBH₄), in a one-pot procedure will significantly increase the formation of this side product.[6]
-
Prevention:
-
Ensure Efficient Iminium Formation: Address the points in Q1. A higher concentration of the iminium intermediate ensures it is reduced preferentially.
-
Controlled Reagent Addition: Add the NaBH(OAc)₃ portion-wise over 15-20 minutes rather than all at once. This keeps the instantaneous concentration of the reducing agent lower, favoring the faster reaction with the iminium ion.
-
Use the Correct Reagent: Stick with NaBH(OAc)₃ for one-pot reductive aminations. If you must use NaBH₄, it should be part of a two-step process where the imine is pre-formed and isolated or confirmed to be fully formed before the reductant is added.[1]
-
Caption: Competing reaction pathways in the reductive amination step.
Part 2: Troubleshooting the N-Methylation (Eschweiler-Clarke) Stage
This section addresses issues arising during the methylation of the 4-anilinopiperidine intermediate.
Q1: My methylation reaction is incomplete. I still have a significant amount of the secondary amine starting material. How can I drive it to completion?
Answer: The Eschweiler-Clarke is typically a very robust reaction, so incompletion is usually due to suboptimal conditions or stoichiometry.
-
Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid.[4] A common protocol uses at least 2-3 equivalents of each reagent relative to the amine. Ensure you are using a sufficient excess.
-
Temperature and Reaction Time: The reaction is often heated, typically to 80-100 °C, to drive it to completion.[8] The evolution of CO₂ gas is a sign of reaction progress.[4] If you are running the reaction at a lower temperature, it may require a significantly longer time. Monitor by TLC or LCMS until the starting material spot has completely disappeared.
-
pH: The reaction proceeds through an iminium ion that is reduced by a formate ion.[3] The conditions are inherently acidic due to the formic acid, which serves as both a reactant and the solvent. No additional pH adjustment is needed.
Q2: I see a minor impurity with a mass 28 amu higher than my starting secondary amine, but 14 amu lower than my product. What could it be?
Answer: This impurity is the N-formylpiperidine intermediate .
-
Causality: The mechanism of the Eschweiler-Clarke reaction can involve the formation of an N-formyl derivative as an intermediate or side product, particularly if the hydride transfer from formate is not efficient.[3][9]
-
Resolution: Pushing the reaction to completion with sufficient heat and time will convert this intermediate to the desired N-methyl product. If it persists, adding a fresh portion of formic acid and formaldehyde and heating for an extended period can resolve the issue.
Q3: Is there a risk of forming a quaternary ammonium salt (over-methylation)?
Answer: No, this is a key advantage of the Eschweiler-Clarke reaction. The mechanism does not allow for the formation of quaternary ammonium salts.[4][10] The reaction stops cleanly at the tertiary amine stage because the tertiary amine product cannot react with formaldehyde to form another iminium ion, which is a required step for a subsequent reduction.[4] This makes the method highly reliable and superior to using alkylating agents like methyl iodide, which frequently lead to quaternization.[3]
Summary of Potential Side Products
| Side Product Name | Formation Stage | Δ Mass vs. Precursor | Key Analytical Signature (¹H NMR) |
| N-Boc-4-hydroxypiperidine | Reductive Amination | +2 Da vs. Ketone | Appearance of a new carbinol proton signal (~3.5-4.0 ppm). |
| N-Formyl-4-anilinopiperidine | N-Methylation | +28 Da vs. Amine | Appearance of a formyl proton signal (~8.0-8.2 ppm) and characteristic amide C=O in ¹³C NMR/IR. |
Recommended Experimental Protocol
Disclaimer: This protocol is a guideline. All procedures should be performed by qualified personnel in a proper laboratory setting with appropriate safety precautions.
Step 1: Synthesis of tert-butyl 4-anilino-piperidine-1-carboxylate [11]
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq), aniline (1.05 eq), and 1,2-dichloroethane (DCE, ~5 mL per mmol of piperidone).
-
Stir the mixture at room temperature for 20 minutes. Add glacial acetic acid (0.1 eq).
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LCMS until the starting piperidone is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly if sufficiently pure.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in dichloromethane (~5 mL per mmol).
-
Add trifluoroacetic acid (TFA, 4-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC/LCMS).
-
Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the TFA salt. Filter and dry the solid.
-
To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract thoroughly with DCM or ethyl acetate. Dry the combined organic layers and concentrate to yield 4-anilinopiperidine.
Step 3: N-Methylation via Eschweiler-Clarke Reaction [8]
-
To a flask containing the 4-anilinopiperidine free base (1.0 eq), add formic acid (3.0 eq).
-
Add aqueous formaldehyde (37% solution, 3.0 eq).
-
Heat the reaction mixture to 80-90 °C for 4-6 hours. Vigorous gas (CO₂) evolution should be observed initially.
-
Monitor the reaction by TLC/LCMS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify with 2M NaOH solution to pH >10.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or crystallization to yield the final product.
References
-
Patel, S., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. Google Patents, US20040171837A1. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis. Retrieved from ChemicalBook. Link
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from Organic Chemistry Portal. Link
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-reaction.com. Link
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5797. Link
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia. Link
-
Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Retrieved from Sigma-Aldrich. Link
-
Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3849-3852. Link
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from organicchemistrytutor.com. Link
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from Organic Chemistry Portal. Link
-
BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Retrieved from BenchChem. Link
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from nro-chemistry.com. Link
-
Asian Journal of Research in Chemistry. (2020). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 13(5), 453-458. Link
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Link
-
Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-2520. Link
-
Reddit. (2014). Challenging reductive amination. r/chemistry. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-Methyl-4-phenylpiperidin-4-amine
This guide is designed for researchers, scientists, and professionals in drug development facing challenges in the purification of 1-Methyl-4-phenylpiperidin-4-amine. Here, we provide in-depth technical guidance in a question-and-answer format to address specific issues encountered during experimental work. Our approach is grounded in fundamental chemical principles to not only solve immediate purification problems but also to empower you with the knowledge to adapt and troubleshoot future challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark oil after synthesis. What are the likely impurities?
A: The appearance of a dark oil is common and typically indicates the presence of several impurities. Assuming a standard synthesis via reductive amination of 1-methyl-4-piperidone with aniline, the primary impurities include:
-
Unreacted Starting Materials: Residual 1-methyl-4-piperidone and aniline.
-
Imine Intermediate: The intermediate formed before the reduction step may persist if the reaction is incomplete.
-
Dialkylated Byproducts: The secondary amine product can potentially react further to form tertiary amine byproducts, although this is less common under controlled conditions.
-
Reducing Agent Residues: Byproducts from reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can contaminate the product.[1][2]
-
Oxidation Products: Amines, particularly aromatic amines like aniline, are susceptible to air oxidation, leading to colored impurities.
Understanding the potential impurities is the first step in designing an effective purification strategy.
Q2: I'm struggling with column chromatography for my this compound. The compound either streaks badly or doesn't elute from the silica gel column. Why is this happening?
A: This is a classic problem when purifying basic compounds like your tertiary amine on standard silica gel.[3] The issue stems from the acidic nature of silica gel. The lone pair of electrons on the nitrogen atoms of your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction can lead to:
-
Irreversible Adsorption: Your compound "sticks" to the column and cannot be eluted.
-
Tailing or Streaking: A portion of the compound is strongly retained, leading to broad, streaky peaks and poor separation.
To overcome this, you need to mitigate the interaction between your basic amine and the acidic stationary phase.
Q3: What is the most effective method for removing non-basic impurities from my crude product?
A: Acid-base extraction is a highly effective and scalable method for separating basic amines like this compound from neutral or acidic impurities.[4][5][6] The principle lies in the ability to change the solubility of the amine by protonating it with an acid. The protonated amine salt becomes water-soluble, while neutral organic impurities remain in the organic phase.
Troubleshooting Guides
Troubleshooting Poor Recovery and Purity in Acid-Base Extraction
Problem: After performing an acid-base extraction, the yield of my this compound is low, or the product is still impure.
Causality and Solutions:
-
Incomplete Protonation or Deprotonation:
-
Why it happens: The pH of the aqueous phase was not sufficiently acidic during the extraction or not sufficiently basic during the back-extraction. For effective protonation of a tertiary amine, a pH of ~2 is generally recommended. For deprotonation, a pH of >10 is advisable.
-
Protocol: Always check the pH of the aqueous layer with pH paper or a pH meter after adding acid or base and mixing thoroughly.
-
-
Emulsion Formation:
-
Why it happens: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making separation of the layers difficult and trapping your product at the interface.
-
Protocol: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient mixing without emulsion formation. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Insufficient Extraction:
-
Why it happens: A single extraction is often not enough to transfer all of the product between phases.
-
Protocol: Perform multiple extractions with smaller volumes of solvent. For example, instead of one extraction with 100 mL of aqueous acid, perform three extractions with 35-40 mL each.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Gently invert the funnel several times, releasing pressure periodically.
-
Allow the layers to separate and drain the lower aqueous layer (containing your protonated amine) into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl (aq) two more times, combining all aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous solution in an ice bath and slowly add a concentrated base (e.g., 4M NaOH) with stirring until the pH is >10.
-
Extract the now basic aqueous solution three times with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Visualization of Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Troubleshooting Column Chromatography of this compound
Problem: My amine product is difficult to purify by standard silica gel chromatography.
Causality and Solutions:
As previously mentioned, the basicity of the amine is the root cause. Here are two effective strategies to address this:
1. Modifying the Mobile Phase:
-
Why it works: Adding a small amount of a competing base to the eluent will saturate the acidic sites on the silica gel, preventing your product from binding irreversibly.
-
Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase. A common starting point is a gradient of methanol in dichloromethane with 1% TEA.
2. Using an Alternative Stationary Phase:
-
Why it works: Using a less acidic or a basic stationary phase eliminates the problematic acid-base interaction.
-
Protocol:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic surface, leading to excellent peak shapes and recovery for amines.[7]
-
Data Presentation: Comparison of Chromatographic Conditions
| Stationary Phase | Mobile Phase Modifier | Expected Outcome |
| Silica Gel | None | Poor elution, streaking, low recovery |
| Silica Gel | 1% Triethylamine | Improved elution, better peak shape |
| Basic Alumina | None | Good elution and peak shape |
| Amine-functionalized Silica | None | Excellent elution, sharp peaks, high recovery |
Visualization of Chromatographic Purification Logic
Caption: Logic of overcoming amine-silica interactions in column chromatography.
Troubleshooting Crystallization
Problem: I am unable to crystallize my purified this compound, it remains an oil.
Causality and Solutions:
-
Residual Impurities:
-
Why it happens: Even small amounts of impurities can inhibit crystallization.
-
Protocol: Ensure your product is of high purity (>98%) before attempting crystallization. If necessary, repeat the purification step.
-
-
Incorrect Solvent System:
-
Why it happens: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Protocol:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).
-
Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve your compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm the solution until it becomes clear, then allow it to cool slowly.
-
-
-
Supersaturation Issues:
-
Why it happens: Sometimes a solution needs a nucleation site to initiate crystal growth.
-
Protocol:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the supersaturated solution.
-
-
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved January 14, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 14, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-4-phenylpiperidin-4-amine
Welcome to the technical support center for the synthesis of 1-Methyl-4-phenylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
The two most prevalent and reliable methods for synthesizing this compound are the Eschweiler-Clarke reaction and direct reductive amination. The choice largely depends on your starting materials, available equipment, and desired scale.
-
Eschweiler-Clarke Reaction: This classic method involves the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde.[1] For this synthesis, the starting material would be 4-amino-4-phenylpiperidine. It is a one-pot reaction that is highly efficient and avoids the common problem of over-methylation to form quaternary ammonium salts.[2][3] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1]
-
Reductive Amination: This versatile approach involves two main variations for your target molecule:
-
Starting from 1-Methyl-4-piperidone: The ketone is reacted with aniline in the presence of a reducing agent.
-
Starting from 4-Anilino-piperidine: This secondary amine is methylated by reaction with formaldehyde and a suitable reducing agent.[4]
-
The selection of the reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion intermediate and do not readily reduce the starting carbonyl compound.[4][5] More powerful agents or catalytic hydrogenation can also be employed.[6][7]
Decision Workflow: Selecting Your Synthetic Route
The following diagram illustrates a decision-making process for selecting the optimal synthetic route.
Caption: Decision tree for selecting a synthetic method.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Eschweiler-Clarke Reaction | Reductive Amination (using NaBH(OAc)₃) |
| Starting Material | 4-Amino-4-phenylpiperidine | 1-Methyl-4-piperidone + Aniline |
| Key Reagents | Formaldehyde, Formic Acid | Aniline, Acetic Acid, NaBH(OAc)₃ |
| Typical Conditions | 80-100 °C, aqueous | Room Temperature, anhydrous solvent (e.g., DCE)[4] |
| Key Advantages | High efficiency, avoids quaternization, simple workup.[1][8] | Mild conditions, high selectivity, broad substrate scope.[5] |
| Potential Issues | Requires heating, potential for side reactions at high temp. | Reagent is moisture-sensitive, requires anhydrous conditions.[6] |
Troubleshooting Guide
Q2: My Eschweiler-Clarke reaction has a low yield. What are the common causes and how can I fix them?
Low yield in an Eschweiler-Clarke reaction typically stems from three main areas: incomplete reaction, sub-optimal temperature, or reagent degradation.
-
Issue: Incomplete Reaction
-
Causality: The mechanism proceeds through an iminium ion intermediate, which is then reduced by formate.[3] Insufficient amounts of either formaldehyde or formic acid can stall the reaction. While the reaction methylates secondary amines faster, driving the initial primary amine to the secondary stage is crucial.[1]
-
Solution: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common molar ratio is to use at least 3-4 equivalents of formaldehyde and a larger excess of formic acid, which also serves as the solvent.[1][8]
-
-
Issue: Incorrect Reaction Temperature
-
Causality: The hydride transfer from formate to the iminium ion is the rate-determining step and requires thermal energy.[8] Too low a temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and by-product formation.[9]
-
Solution: The optimal temperature range is typically 80–100 °C.[8] Monitor the reaction temperature closely. A key indicator of reaction progress is the evolution of CO₂ gas; once bubbling subsides, the reaction is likely nearing completion.
-
-
Issue: Reagent Quality
-
Causality: Formaldehyde is typically supplied as an aqueous solution (formalin) which can polymerize to paraformaldehyde on storage. Formic acid can also degrade. Using degraded reagents will lead to poor results.
-
Solution: Use fresh, high-quality reagents. If using formalin, ensure it has been stored correctly and does not contain significant solid polymer.
-
Troubleshooting Flowchart: Low Yield in Eschweiler-Clarke Reaction
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for 1-Methyl-4-phenylpiperidin-4-amine experiments
Welcome to the technical support center for 1-Methyl-4-phenylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, purification, analysis, and handling of this compound.
Section 1: Synthesis and Purification
The synthesis of this compound typically involves a multi-step process, often culminating in a reductive amination reaction. This section addresses common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step process starting from 1-methyl-4-piperidone. The first step is a reductive amination with aniline to form N-phenyl-1-methylpiperidin-4-amine.
A typical reaction involves the condensation of 1-methyl-4-piperidone with aniline to form an intermediate imine or enamine, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride[1].
Q2: My reductive amination yield is low. What are the potential causes and solutions?
Low yields in the reductive amination of 1-methyl-4-piperidone with aniline can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yield in Reductive Amination
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Imine/Enamine Formation | The formation of the imine or enamine intermediate is a critical equilibrium-driven step. The presence of water can hydrolyze the intermediate, shifting the equilibrium back to the starting materials. | Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a dehydrating agent, such as molecular sieves, can be beneficial. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation[1]. |
| Inefficient Reduction | The chosen reducing agent may not be sufficiently reactive under the reaction conditions, or the catalyst (if used) may be deactivated. | For reductive aminations, sodium triacetoxyborohydride (STAB) is often a mild and effective choice[1]. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active, and optimize hydrogen pressure and temperature. |
| Side Reactions | A common side reaction is the reduction of the starting ketone (1-methyl-4-piperidone) to the corresponding alcohol (1-methylpiperidin-4-ol). | Using a less reactive reducing agent like STAB can minimize this side reaction as it preferentially reduces the protonated imine. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. | A slight excess of the amine (aniline) and the reducing agent is often used to drive the reaction to completion. |
Below is a decision-making workflow for troubleshooting low yields in this synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
The primary side product of concern is the over-alkylation of the aniline nitrogen, which is less likely in this specific synthesis as it would require a second alkylation event. A more common issue is the formation of a di-addition product if there are impurities in the starting materials. Additionally, the starting 1-methyl-4-piperidone can undergo self-condensation reactions under certain conditions.
To minimize impurities, ensure the purity of your starting materials. Using a high-quality aniline and 1-methyl-4-piperidone is essential. Running the reaction at a controlled temperature can also help to minimize the formation of undesired byproducts.
Frequently Asked Questions (FAQs) - Purification
Q1: What are the recommended methods for purifying this compound?
The purification of this compound can be challenging due to its basic nature.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system of dichloromethane and methanol is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 1-2%), to the eluent can prevent tailing of the amine product on the acidic silica gel.
-
Acid-Base Extraction: An acid-base workup can be very effective for removing non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to a high pH, and the purified amine is back-extracted into an organic solvent.
-
Crystallization/Salt Formation: If the free base is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or hydrobromide) which is often a crystalline solid that can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.
Q2: My compound is streaking on the TLC plate. How can I get clean spots?
Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica. To resolve this, add a small amount of a basic modifier to your developing solvent system. For example, a few drops of triethylamine or a 1-2% solution of ammonia in methanol can be added to your eluent.
Section 2: Analytical Characterization
Accurate characterization of this compound is crucial for ensuring its purity and identity.
Frequently Asked Questions (FAQs) - Analysis
Q1: What are the expected spectral data for this compound?
While specific spectra should be run for each batch, here are the expected key features:
-
¹H NMR: Expect signals for the aromatic protons of the phenyl group, the protons on the piperidine ring, and a singlet for the N-methyl group. The proton on the secondary amine may be broad and its chemical shift can be solvent-dependent.
-
¹³C NMR: Expect distinct signals for the carbons of the phenyl group, the carbons of the piperidine ring, and the N-methyl carbon.
-
Mass Spectrometry: The calculated molecular weight is 190.28 g/mol [2]. For electrospray ionization (ESI) in positive mode, expect to see the protonated molecular ion [M+H]⁺ at m/z 191.29.
Q2: I am having trouble with the solubility of my compound for analysis and bioassays. What solvents are recommended?
This compound as a free base is generally soluble in common organic solvents like dichloromethane, chloroform, and methanol. Its solubility in aqueous solutions is pH-dependent. In acidic aqueous solutions, it will form a salt and exhibit higher solubility. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous assay buffer is a common practice. Always check for precipitation upon dilution.
Section 3: Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity and safety of this compound.
Frequently Asked Questions (FAQs) - Handling and Storage
Q1: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It may be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability[3][4].
Q2: What are the primary safety hazards associated with this compound?
According to available safety data, 1-Methyl-N-phenylpiperidin-4-amine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[2].
Safety Precautions
| Hazard | Recommended Precaution |
| Inhalation | Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust/fumes[5]. |
| Skin Contact | Wear appropriate protective gloves and clothing to prevent skin exposure[5]. |
| Eye Contact | Wear chemical safety goggles or a face shield[5]. |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[5]. |
Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.
Q3: Is this compound a controlled substance?
While this compound itself may not be explicitly listed as a controlled substance in all jurisdictions, it is structurally related to precursors of fentanyl and its analogs. For example, N-phenylpiperidin-4-amine (4-anilinopiperidine) is a list I chemical according to the DEA[6]. Researchers should be aware of and comply with all local, national, and international regulations regarding the synthesis, handling, and distribution of this and related compounds.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of N-phenyl-1-methylpiperidin-4-amine from 1-methyl-4-piperidone and aniline using sodium triacetoxyborohydride.
-
To a solution of 1-methyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Reductive amination workflow.
References
-
Asian Journal of Research in Chemistry. (2020). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1-METHYL-4-PHENYL-PIPERIDIN-4-OL(CAS# 4972-68-3). Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]
-
United States Drug Enforcement Administration. (2022). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-phenyl-4-piperidinamine. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-Methylpiperidine-4-amine. Retrieved from [Link]
-
Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) contamination in rifampin and rifapentine. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]
-
Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
PubMed. (2022). Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
Technical Support Center: A Guide to Increasing the Purity of 4-Amino-1-methyl-4-phenylpiperidine
Introduction: 4-Amino-1-methyl-4-phenylpiperidine is a key synthetic intermediate in the development of various pharmaceutical agents, particularly within the opioid analgesic class. Its unique structure, featuring a tertiary amine within the piperidine ring and a primary arylamine at a quaternary carbon, presents distinct purification challenges. Common synthetic routes, such as the Strecker or modified Bucherer-Bergs syntheses, often result in a crude product contaminated with starting materials, reaction intermediates, and byproducts. This guide provides in-depth troubleshooting advice and standardized protocols to help researchers consistently achieve high purity for this critical building block.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of 4-Amino-1-methyl-4-phenylpiperidine. Each answer explains the root chemical cause of the problem and provides a clear, actionable solution.
Q1: My final product has a low melting point and appears as a persistent, oily, or waxy solid. What is the likely cause and how do I fix it?
A: This is a common issue often attributable to two main factors: residual solvents or the presence of unreacted starting materials/oily byproducts. The quaternary 'gem-diamino' like structure can make complete crystallization difficult.
-
Causality Explained: The primary starting material, 1-methyl-4-piperidone, is a low-viscosity oil. Another common byproduct, 1-methyl-4-phenylpiperidin-4-ol, formed from premature Grignard quench or side reactions, can also be an oil or low-melting solid[1]. These lipophilic impurities disrupt the crystal lattice formation of your desired product, leading to an oily appearance and a depressed, broad melting point range. High boiling point solvents used in the reaction or extraction (e.g., toluene, DMF) can also be trapped within the product.
-
Troubleshooting Protocol:
-
Solvent Removal: First, ensure all solvents are rigorously removed. Dissolve the crude product in a minimal amount of dichloromethane (DCM), dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under high vacuum for several hours.
-
Liquid-Liquid Extraction: If the issue persists, an acid-base extraction is highly effective. Dissolve the crude material in a non-polar organic solvent like ethyl acetate or toluene. Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous phase, while non-basic impurities (like the alcohol byproduct) and some starting materials will remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and slowly basify with cold 2M NaOH or ammonium hydroxide to a pH > 12 to precipitate the free amine.
-
Extract the precipitated product back into an organic solvent (e.g., DCM or ethyl acetate), dry, and concentrate to yield a significantly purer, solid material.
-
Q2: My NMR/GC-MS analysis shows contamination with the nitrile intermediate (4-cyano-1-methyl-4-phenylpiperidine). How can I remove it?
A: The presence of the nitrile intermediate indicates an incomplete hydrolysis step in your synthesis. While structurally similar, its polarity and basicity are different enough to allow for effective separation.
-
Causality Explained: The nitrile group is significantly less basic than the primary amine of your final product. This difference in pKa is the key to separating them. The nitrile intermediate (Pethidine-Intermediate-A) is also a DEA Schedule II controlled substance in the United States, making its removal a matter of regulatory compliance as well as purity[2].
-
Troubleshooting Protocol: Selective Acid Extraction
-
Dissolve the mixture in toluene.
-
Perform an extraction with a buffered aqueous solution at a controlled pH (e.g., pH 4-5 using an acetate buffer). At this pH, the more basic primary amine product will be protonated and partition into the aqueous phase, while the less basic nitrile will remain predominantly in the organic toluene layer.
-
Separate the layers. The toluene layer contains the nitrile impurity and can be discarded according to regulations.
-
The aqueous layer, containing the protonated product, can then be basified (pH > 12) with cold NaOH to recover the purified free amine by extraction, as described in the previous question.
-
Q3: During column chromatography on silica gel, my product is streaking badly and the yield is very low. What is happening and what are the alternatives?
A: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from a strong acid-base interaction between your compound and the stationary phase.
-
Causality Explained: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your molecule (both the piperidine and the primary amine) can be protonated by these silanols, leading to strong ionic binding to the column.[3] This causes significant band tailing (streaking), irreversible adsorption, and ultimately, low recovery of your product.
-
Troubleshooting & Alternative Protocols:
-
Option A: Modify the Mobile Phase:
-
Add a small amount of a competing base to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in a solvent system like ethyl acetate/hexanes or DCM/methanol.[4]
-
The competing base neutralizes the acidic sites on the silica, preventing your product from binding too strongly and allowing for much cleaner elution.
-
-
Option B: Change the Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent choice. The stationary phase is covalently modified with aminopropyl groups, creating a basic surface that repels basic compounds and eliminates the problematic acid-base interaction. You can often use less polar, non-basic solvent systems like ethyl acetate/hexanes.[3]
-
Basic Alumina: Activated basic alumina is another effective alternative to silica gel for purifying amines.
-
Below is a decision tree to guide your chromatography strategy.
Caption: Decision tree for troubleshooting amine purification by column chromatography. -
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify crude 4-Amino-1-methyl-4-phenylpiperidine?
A: A multi-step approach is most effective. Start with an acid-base workup to remove neutral impurities. Follow this with recrystallization. If impurities persist, column chromatography using a modified system (as described in Troubleshooting Q3) is the final step.
Q2: How do I select the right solvent system for recrystallization?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Given the polarity of 4-Amino-1-methyl-4-phenylpiperidine, single solvents are often less effective than mixed solvent systems. A good starting point is a polar solvent in which the compound is soluble (like ethanol, isopropanol, or toluene) paired with a non-polar anti-solvent (like hexanes or heptane).
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System (v/v) | Boiling Point (°C) | Rationale & Procedure |
| Toluene / Heptane | 98 - 111 | Dissolve product in a minimum of hot toluene. Slowly add heptane dropwise until the solution becomes faintly cloudy. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization. |
| Ethanol / Water | 78 - 100 | Amines can sometimes be crystallized from alcohol/water mixtures.[6] Dissolve in hot ethanol and add water dropwise. Be cautious, as the product may "oil out" if water is added too quickly. |
| Ethyl Acetate / Hexane | 69 - 77 | A moderately polar system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. Good for removing more polar impurities. |
Q3: How can I confirm the purity of my final product?
A: A combination of methods is required to definitively establish purity, with a target of >95% for most applications.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase buffered to a high pH (e.g., pH 10 using ammonium bicarbonate) is often effective for basic amines, as it keeps the analyte in its neutral, free-base form.[4]
-
Quantitative NMR (qNMR): Absolute quantitative ¹H NMR is a powerful technique for determining purity without relying on a reference standard of the same compound.[7] It provides structural confirmation and can detect non-UV active impurities that HPLC might miss.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity. Compare your result to literature values if available.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values for the molecular formula C₁₂H₁₈N₂.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Toluene/Heptane
-
Place the crude, solid 4-Amino-1-methyl-4-phenylpiperidine (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of toluene (e.g., 15-20 mL) and heat the mixture to a gentle boil with stirring. Continue adding toluene in small portions until the solid is completely dissolved.
-
Remove the flask from the heat source. Slowly add heptane dropwise via a Pasteur pipette while stirring. Continue until a persistent cloudiness (incipient precipitation) is observed.
-
Add 1-2 drops of toluene to redissolve the precipitate, resulting in a saturated, clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals under high vacuum to a constant weight.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
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Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]
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PubChem. 1-methyl-N-phenylpiperidin-4-amine. Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Available at: [Link]
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Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
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Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
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Scribd. Troubleshooting of Amine Regn. Available at: [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
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PubChem. Piperidine, 1-methyl-4-phenyl-. Available at: [Link]
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available at: [Link]
-
PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available at: [Link]
-
PubChem. 1-Methyl-4-phenylpiperidin-4-ol. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
- Google Patents. CN102827178A - Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
PubChem. N-methyl-N-phenylpiperidin-4-amine. Available at: [Link]
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
Angene. 1-METHYL-4-PHENYL-PIPERIDIN-4-OL(CAS# 4972-68-3). Available at: [Link]
-
PubChem. 1-Methyl-4-phenylpiperidine-4-carbonitrile. Available at: [Link]
-
ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available at: [Link]
- Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
ResearchGate. Synthesis of 4‐methyl‐4‐phenylpiperidine. Available at: [Link]
-
ResearchGate. Possible root causes of 1-methyl-4-nitrosopiperazine (MNP).... Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
-
Chem-Impex. 4-Amino-1-methylpiperidine. Available at: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
PubChem. 4-Phenylpiperidin-4-amine. Available at: [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
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Preventing byproduct formation in 1-Methyl-4-phenylpiperidin-4-amine reactions
An authoritative guide for research, development, and manufacturing professionals.
Welcome to our dedicated technical support center for the synthesis of 1-Methyl-4-phenylpiperidin-4-amine. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing and eliminating byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic insights to empower you to make informed decisions in your laboratory.
Introduction: The Criticality of Purity
This compound and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. Their purity is paramount, as even minor impurities can have significant impacts on downstream reactions, biological activity, and regulatory compliance. This guide focuses on the most common and robust synthetic strategies, particularly reductive amination techniques, to help you achieve high-purity target compounds consistently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction is incomplete. How can I drive the N-methylation to completion and eliminate the starting material, 4-Anilino-piperidine?
Answer:
Incomplete conversion is a common issue, typically arising from suboptimal reaction conditions or stoichiometry, especially when employing the Eschweiler-Clarke reaction. This classic and highly effective method methylates primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3]
Causality & Mechanistic Insight: The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then irreversibly reduced by a hydride from formic acid, releasing CO2 gas.[3][4] The reaction's success hinges on the efficient formation and reduction of this intermediate.
Troubleshooting Steps & Protocol:
-
Verify Reagent Stoichiometry: For the methylation of a secondary amine, an excess of both formaldehyde and formic acid is crucial. A common mistake is using insufficient reagents.
-
Optimize Reaction Temperature & Time: The reaction typically requires heating to proceed at an efficient rate.
-
Ensure Reagent Quality: Use high-quality reagents. Aqueous formaldehyde (37 wt. % in H₂O) and formic acid (>95%) are standard. Degradation of formaldehyde can impede the reaction.
Question 2: I'm observing a significant byproduct that is difficult to separate from my product. What could it be and how do I prevent it?
Answer:
While the Eschweiler-Clarke reaction is highly selective and famously avoids over-alkylation to the quaternary ammonium salt[3][4], other byproducts can form, particularly if using alternative reductive amination methods or if reaction conditions are not ideal. A common byproduct in Leuckart-type reactions is the N-formyl derivative .
Causality & Mechanistic Insight: The Leuckart reaction uses ammonium formate or formamide at high temperatures (120-180°C) to achieve reductive amination.[5][6] Under these conditions, the amine product can react with formic acid (present in the mixture) to form a stable N-formyl amide, which can be difficult to hydrolyze and separate.
Prevention & Mitigation Strategies:
-
Favor the Eschweiler-Clarke Conditions: This is the most direct way to avoid N-formyl impurities. Its milder conditions (80-100°C) and the specific mechanism strongly favor methylation over formylation.[1]
-
Post-Reaction Hydrolysis: If you must use a Leuckart-type procedure and N-formyl byproduct formation is observed, you can often remove it by hydrolyzing the crude product.
-
Protocol: After the main reaction, cool the mixture and add an excess of aqueous acid (e.g., 3M HCl). Reflux the mixture for several hours to hydrolyze the formamide back to the desired amine. Neutralize with a base (e.g., NaOH) and extract the final product.
-
-
Use Alternative Reducing Agents: Modern reductive amination protocols offer milder and more selective alternatives that avoid high temperatures and formylating agents.
. Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Pros | Cons |
| Formic Acid (Eschweiler-Clarke) | Formic Acid / Water | Inexpensive, avoids over-alkylation, one-pot procedure.[1][3] | Requires heating, CO2 evolution can cause pressure buildup. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Mild, highly selective for imines over ketones/aldehydes, broad functional group tolerance.[7][8] | Water-sensitive, more expensive, chlorinated solvent use. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Stable in weakly acidic conditions, effective for one-pot reactions.[7][9] | Highly toxic, generates cyanide waste, potential for cyanide incorporation. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone if imine formation is slow; typically added after imine formation is complete.[8][10] |
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism that prevents quaternary salt formation in the Eschweiler-Clarke reaction?
A: The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions. The formation of the reactive iminium intermediate requires a proton on the nitrogen, which is absent in a tertiary amine. This makes the Eschweiler-Clarke reaction a self-limiting and highly reliable method for producing tertiary amines without the risk of over-methylation.[3][4]
Q: Are there any "greener" or more sustainable approaches to this synthesis?
A: Yes. Catalytic reductive amination is a more sustainable approach. This involves using a catalyst (e.g., Palladium on carbon, Platinum) with a hydrogen source (e.g., H₂ gas) or a transfer hydrogenation reagent (like ammonium formate at lower temperatures with a catalyst).[11][12] These methods often proceed under milder conditions and have higher atom economy, reducing waste. For instance, a Cp*Rh(III) complex can catalyze the reductive amination of ketones using ammonium formate at temperatures as low as 50-70°C.[12]
Q: What are the best analytical methods for identifying byproducts in this reaction?
A: A combination of techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and providing structural information from fragmentation patterns. It is particularly useful for detecting starting materials and closely related byproducts.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction progress and identifying less volatile or thermally labile compounds, including potential N-formyl derivatives or dimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation of the final product and any isolated impurities. The appearance or disappearance of the N-H proton signal (in ¹H NMR) and the chemical shift of the N-methyl group are key diagnostic markers.
Visualizing the Chemistry: Reaction and Troubleshooting
Visual aids are crucial for understanding complex chemical processes. Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
Diagram 1: The Eschweiler-Clarke Reaction Mechanism
Caption: Decision tree for troubleshooting low reaction yield.
References
- Eschweiler–Clarke reaction - Grokipedia. (n.d.).
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- Eschweiler–Clarke reaction - Wikipedia. (n.d.).
- Eschweiler-Clarke Reaction - NROChemistry. (n.d.).
- Leuckart reaction - Wikipedia. (n.d.).
- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molbank.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
- Reductive Amination - General Overview. (n.d.). Greener Synthesis Guide.
- Reductive amination - Wikipedia. (n.d.).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Journal of Organic Chemistry.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2004). Forensic Science International.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-4-phenylpiperidin-4-amine
Welcome to the technical support center for the synthesis of 1-Methyl-4-phenylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common questions, troubleshooting advice for potential challenges, and detailed protocols grounded in established chemical principles. Our goal is to explain not just the "how," but the critical "why" behind catalyst selection and procedural choices to ensure a successful and reproducible synthesis.
Section 1: General Synthetic Strategy
Q1: What is the most effective and reliable synthetic strategy for preparing this compound?
A1: The synthesis of this compound, a structure with a quaternary C4 carbon, is most reliably achieved through a multi-step sequence. A direct, one-step reductive amination is not feasible due to the steric hindrance and the need to form two C-C/C-N bonds at the same carbon.
The industry-standard approach involves three key stages:
-
Core Construction: Building the 4-amino-4-phenylpiperidine skeleton. This is typically accomplished via a modified Strecker synthesis on a protected 4-piperidone, followed by the introduction of the phenyl group using a Grignard reagent.[1]
-
Piperidine Deprotection: Removal of the nitrogen protecting group. A benzyl group is commonly used for its stability during the initial steps and its clean, catalytic removal via hydrogenation.
-
N-Methylation: Selective methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is the premier choice for this step, as it cleanly yields the tertiary amine without the risk of over-alkylation to a quaternary ammonium salt.[2][3]
This sequence provides robust control over each transformation, leading to higher purity and yield of the final product.
Caption: Recommended three-stage synthetic workflow.
Section 2: Catalyst Selection for N-Deprotection
Q2: For the N-debenzylation of 1-Benzyl-4-phenylpiperidin-4-amine, what catalyst should I choose and why?
A2: Catalytic hydrogenation is the method of choice for N-debenzylation due to its high efficiency and clean conversion, which produces toluene as the only byproduct. The catalyst selection is critical for achieving a good reaction rate and avoiding side reactions.
Palladium on carbon (Pd/C) is the undisputed workhorse catalyst for this transformation.[1] Its high activity allows the reaction to proceed under relatively mild conditions, preserving the other functional groups in the molecule.
Key Considerations for Catalysis:
-
Catalyst Loading: Typically, 5-10 mol% of palladium is used. Higher loadings can speed up the reaction but increase cost and may promote side reactions if not properly controlled.
-
Hydrogen Pressure: The reaction can be run from atmospheric pressure up to 50-60 psi of hydrogen. Higher pressures increase the rate of reaction, which is particularly useful for large-scale synthesis. Ensure all glassware and equipment are rated for the intended pressure.
-
Solvent Choice: Alcohols like methanol or ethanol are excellent choices. They readily dissolve the substrate and hydrogen gas, and they are inert under the reaction conditions.
-
Catalyst Deactivation: Amines can, in some cases, act as catalyst poisons. While Pd/C is generally robust, if the reaction stalls, it may be due to deactivation. Adding a small amount of acid (e.g., acetic acid) can sometimes mitigate this by protonating the amine, but this should be tested on a small scale first.
| Catalyst System | Pressure | Temperature (°C) | Pros | Cons |
| 10% Pd/C, H₂ | 1-4 atm | 25-50 | Highly effective, industry standard, clean byproducts. | Flammable H₂ gas requires specialized equipment; potential for catalyst deactivation. |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | 1-4 atm | 25-50 | Often more active than Pd/C; less prone to hydrogenolysis of other groups. | More expensive than standard Pd/C. |
| Ammonium Formate, 10% Pd/C | 1 atm | 25-80 | Transfer hydrogenation; avoids pressurized H₂ gas. | Requires stoichiometric hydrogen donor; workup is more complex. |
Section 3: Reagent Selection for N-Methylation
Q3: How can I selectively methylate the piperidine nitrogen without causing side reactions on the C4-amino group or forming a quaternary salt?
A3: This is a classic challenge in amine synthesis. While seemingly simple methylating agents like methyl iodide are effective, they inevitably lead to a mixture of the desired tertiary amine and the undesired quaternary ammonium salt. Furthermore, they can also methylate the primary C4-amino group.
The Eschweiler-Clarke reaction is the ideal solution to this problem.[2][3] It is a reductive amination process that uses an excess of formaldehyde and formic acid to exhaustively methylate a primary or secondary amine to the corresponding tertiary amine.[4][5]
Why the Eschweiler-Clarke Reaction is Superior:
-
Inherent Selectivity: The reaction mechanism proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid.[4] A tertiary amine cannot form an iminium ion with formaldehyde, which means the reaction physically stops at the tertiary amine stage, making quaternization impossible.[2][3]
-
Mild Conditions: The reaction is typically run by heating the amine with aqueous formaldehyde and formic acid, often at temperatures between 80-100 °C.[5]
-
High Yields: This reaction is known for being robust and high-yielding.
-
Simple Workup: The main byproduct is carbon dioxide gas, which simply evolves from the reaction mixture, driving the reaction to completion.[2] The final product is isolated by basifying the reaction mixture and extracting with an organic solvent.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Section 4: Troubleshooting Guide
Q4: My catalytic debenzylation reaction is running very slowly or has stalled. What are the likely causes and how can I fix it?
A4: This is a common issue in catalytic hydrogenation. The problem usually stems from issues with the catalyst, the hydrogen supply, or impurities.
Sources
Validation & Comparative
A Comparative Guide to Synthetic Precursors: 1-Methyl-4-phenylpiperidin-4-amine vs. 4-Anilinopiperidine in Opioid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of potent analgesics, particularly within the fentanyl class of opioids, the selection of appropriate precursors is a critical determinant of the overall efficiency, scalability, and impurity profile of the manufacturing process. This guide provides an in-depth technical comparison of two key piperidine-based intermediates: 1-Methyl-4-phenylpiperidin-4-amine and 4-anilinopiperidine. While both molecules share a core 4-aminopiperidine scaffold, their distinct N-substitution patterns fundamentally dictate their synthetic utility and applicability.
At a Glance: Key Structural and Synthetic Differences
| Feature | This compound | 4-Anilinopiperidine |
| Structure | Tertiary amine at the piperidine nitrogen (N-methylated) | Secondary amine at the piperidine nitrogen |
| Primary Synthetic Role | Precursor to pethidine and related analgesics | Key precursor in the synthesis of fentanyl and its potent analogs |
| Key Reactive Site | Phenylamino group for acylation | Both piperidine and phenylamino nitrogens available for reaction |
| Synthetic Flexibility | Limited for fentanyl synthesis due to the stable N-methyl group | High flexibility for introducing various substituents at the piperidine nitrogen |
| Regulatory Status | Controlled substance precursor (Pethidine Intermediate A)[1][2] | List I chemical under the Controlled Substances Act[3][4] |
I. Introduction to the Piperidine Scaffolds
The 4-aminopiperidine moiety is a cornerstone in the design of numerous centrally active pharmaceutical agents. Its rigid structure provides a defined orientation for pharmacophoric groups, facilitating interaction with target receptors.
This compound , also related to Pethidine Intermediate A (4-cyano-1-methyl-4-phenylpiperidine), is characterized by a tertiary amine within the piperidine ring due to the presence of a methyl group.[1][2][5] This N-methylation has significant implications for its synthetic applications.
4-Anilinopiperidine (4-AP), in contrast, possesses a secondary amine at the piperidine nitrogen.[3][4] This seemingly minor difference is the primary reason for its widespread use as a versatile precursor in the synthesis of a vast array of potent opioid analgesics, most notably fentanyl and its derivatives.[3][4][6]
II. Synthetic Pathways and Performance Comparison
A direct comparison of these two molecules in the synthesis of the same final product, such as fentanyl, is challenging because their inherent structures dictate their use in different synthetic strategies. This compound is not a direct precursor to fentanyl due to the chemically stable N-methyl group, which prevents the introduction of the N-phenethyl moiety characteristic of fentanyl.
Synthesis of the Precursors
The efficiency of producing the precursors themselves is a critical factor in any multi-step synthesis.
This compound is typically synthesized from 1-methyl-4-piperidone. One common route involves the Strecker synthesis, where 1-methyl-4-piperidone is reacted with aniline and a cyanide source to form an α-aminonitrile, followed by reduction.
4-Anilinopiperidine can be synthesized through several high-yielding methods, with reductive amination of 4-piperidone being a prominent approach. The use of an N-Boc protected 4-piperidone is common to prevent side reactions, followed by deprotection.[7]
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room Temp | 12 | 91 (for derivative)[5] |
| Ugi Reaction | 4-Piperidone, Aniline, Isocyanide, Carboxylic Acid | --- | Methanol | 55 | 18 | 70 (for derivative)[5] |
Modern approaches, such as one-pot multicomponent reactions (MCRs), offer streamlined and atom-economical routes to 4-anilinopiperidine and its derivatives.[5]
Role in Fentanyl Synthesis: The Prominence of 4-Anilinopiperidine
4-Anilinopiperidine is a cornerstone of several established fentanyl synthesis routes, including the Gupta method.[3][8] Its secondary amine at the piperidine nitrogen provides a reactive handle for the crucial N-alkylation step with a phenethyl group to form 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[9][10]
Generalized Fentanyl Synthesis from 4-Anilinopiperidine
Caption: Synthetic route to Fentanyl from 4-Anilinopiperidine.
The subsequent N-acylation of the anilino nitrogen in ANPP with propionyl chloride or propionic anhydride yields fentanyl.[9][10] This two-step sequence from 4-anilinopiperidine offers high yields and is amenable to the synthesis of a wide variety of fentanyl analogs by simply varying the acylating agent.[11]
The Synthetic Dead-End of this compound for Fentanyl
The N-methyl group of this compound is a significant hurdle for its use in the synthesis of fentanyl. The carbon-nitrogen bond of the tertiary amine is generally stable and requires harsh conditions for cleavage (N-demethylation), which could lead to decomposition of the molecule or be incompatible with other functional groups. While methods for N-demethylation exist, they are not typically employed in the streamlined synthesis of fentanyl, where efficiency and high yields are paramount.
III. Experimental Protocols
Protocol 1: Synthesis of 4-Anilinopiperidine via Reductive Amination
This protocol is a representative method for the synthesis of 4-anilinopiperidine.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous DCM.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[5]
Reductive Amination Workflow
Caption: Step-by-step workflow for the synthesis of 4-anilinopiperidine.
Protocol 2: N-Acylation of 4-Anilino-N-phenethylpiperidine (ANPP) to Fentanyl
This protocol outlines the final step in the synthesis of fentanyl from its immediate precursor, ANPP.
Materials:
-
4-Anilino-N-phenethylpiperidine (ANPP)
-
Propionyl chloride (or propionic anhydride)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Dissolve ANPP (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the non-nucleophilic base (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude fentanyl can be purified by crystallization or column chromatography.[9][10]
IV. Causality and Experimental Choices
The preference for 4-anilinopiperidine over N-methylated analogs in fentanyl synthesis is a clear example of how a single functional group can dictate the entire synthetic strategy.
-
Nucleophilicity and Reactivity: The secondary amine of 4-anilinopiperidine is sufficiently nucleophilic to undergo efficient alkylation with phenethyl halides. The N-methyl group in this compound renders the piperidine nitrogen a non-reactive tertiary amine in the context of further N-alkylation.
-
Synthetic Efficiency: The direct use of 4-anilinopiperidine allows for a more convergent and higher-yielding synthesis of fentanyl. A hypothetical route starting from this compound would necessitate an additional, likely low-yielding, N-demethylation step, making it economically and practically unviable.
-
Flexibility for Analog Synthesis: The synthetic route via 4-anilinopiperidine is highly adaptable for the creation of a diverse library of fentanyl analogs. The N-alkylation and N-acylation steps can be readily modified with different electrophiles to explore structure-activity relationships. This flexibility is absent when starting with an N-methylated precursor.
V. Conclusion
In the landscape of synthetic opioid chemistry, 4-anilinopiperidine stands out as a superior and more versatile precursor for the synthesis of fentanyl and its analogs when compared to this compound. The presence of a secondary amine on the piperidine ring of 4-anilinopiperidine is the key structural feature that enables a straightforward and efficient two-step sequence of N-alkylation and N-acylation to construct the fentanyl core. Conversely, the N-methyl group of this compound presents a significant synthetic obstacle, effectively precluding its use in established, high-yield fentanyl synthesis routes. For researchers and drug development professionals, a thorough understanding of these fundamental reactivity differences is crucial for the rational design and efficient execution of synthetic strategies targeting this important class of analgesics.
VI. References
-
ResearchGate. (2025). A Convenient One-Pot Synthesis of Fentanyl. [Link]
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ResearchGate. (2025). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
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Scite.ai. (2005). A convenient one pot synthesis of fentanyl. [Link]
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Chemistry Education. (n.d.). PETHIDINE. [Link]
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PLOS. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. [Link]
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Google Patents. (n.d.). Method for the preparation of fentanyl.
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Google Patents. (n.d.). A method for the preparation of fentanyl.
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Defense Technical Information Center. (1988). Fentanyl Synthetic Methodology: A Comparative Study. [Link]
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Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES USING POTTER’S CLAY AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. [Link]
-
Justia Regulations. (2019). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals, 48314-48321 [2019-19787]. [Link]
-
Wikipedia. (n.d.). Pethidine intermediate A. [Link]
-
Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]
-
PubMed. (1991). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. [Link]
-
PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. [Link]
-
Regulations.gov. (2022). Designation of a List I Chemical: 4-Piperidone. [Link]
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. [Link]
-
Google Patents. (n.d.). Process of making fentanyl intermediates.
-
Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.
-
Regulations.gov. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Pain Physician. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
UNODC. (2022). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
-
ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]
-
Reddit. (n.d.). N-methyl aniline reaction. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
National Institutes of Health. (n.d.). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. [Link]
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- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
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A Comparative Analysis of 1-Methyl-4-phenylpiperidin-4-amine Derivatives as Opioid Receptor Modulators
This guide provides an in-depth comparative analysis of derivatives based on the 1-Methyl-4-phenylpiperidin-4-amine scaffold, a core structure found in a range of pharmacologically active compounds, most notably potent analgesics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives, with a primary focus on their modulation of opioid receptors.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for numerous clinically significant drugs, including the potent synthetic opioid analgesic, fentanyl. The rigid piperidine ring, coupled with the aromatic phenyl group, provides a key structural motif for interaction with various G-protein coupled receptors (GPCRs), particularly the μ-opioid receptor (MOR), which is the primary target for most opioid analgesics.
The this compound core offers a versatile platform for chemical modification. Alterations to the substituent on the 4-amino group and substitutions on the phenyl ring can profoundly influence the compound's affinity, selectivity, and efficacy at opioid receptors, as well as its pharmacokinetic profile. Understanding these structure-activity relationships is crucial for the rational design of novel analgesics with improved therapeutic indices, such as enhanced potency, reduced side effects (e.g., respiratory depression, tolerance, and dependence), or biased signaling profiles. This guide will delve into a comparative analysis of such derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Derivative Potency
The analgesic potency of this compound derivatives is highly dependent on the nature of the substituent on the 4-amino group and the substitution pattern of the phenyl ring. While direct comparative data for a comprehensive series of this compound derivatives is sparse in the literature, extensive research on the closely related fentanyl analogs (N-phenethyl-4-anilinopiperidines) provides valuable insights into the structure-activity relationships that govern their interaction with the μ-opioid receptor.
Structure-Activity Relationships (SAR)
The following diagram illustrates the key structural components of the this compound scaffold and their influence on analgesic activity, largely inferred from studies on related 4-anilinopiperidine analgesics.
Caption: Structure-Activity Relationships of this compound Derivatives.
Comparative Analgesic Potency of Fentanyl Analogs
The following table summarizes the in vivo analgesic potency of fentanyl and some of its analogs, which share the 4-anilinopiperidine core. The data is presented as the median effective dose (ED50) from studies in mice, providing a quantitative basis for comparing the effects of different substituents.
| Compound | Structure | ED50 (mg/kg) | Potency Ratio (vs. Fentanyl) | Reference |
| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | 0.0061 | 1.00 | [1] |
| α-Methylfentanyl | N-phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide | 0.0058 | 1.05 | [1] |
| Acetylfentanyl | N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide | 0.021 | 0.29 | [1] |
| Carfentanil | Methyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | ~0.0003-0.0006 | ~10-20 | [1] |
Note: The ED50 values can vary depending on the specific assay conditions and animal model used.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent pharmacological evaluation.
Synthesis of N-Acyl-1-methyl-4-phenylpiperidin-4-amine Derivatives
The synthesis of N-acyl derivatives of this compound can be achieved through a multi-step process starting from 1-methyl-4-piperidone.
Caption: General Synthesis Workflow for N-Acyl Derivatives.
Step-by-Step Protocol:
-
Reductive Amination:
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add aniline (1.1 eq) and acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-anilinopiperidine.
-
-
Acylation:
-
Dissolve the crude 1-methyl-4-anilinopiperidine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride or anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final N-acyl derivative.
-
In Vitro Opioid Receptor Binding Assay
The affinity of the synthesized derivatives for the μ-opioid receptor can be determined using a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Procedure:
-
In a 96-well plate, add the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).
-
Incubate the plate at 25°C for 60-120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Activity Assay (Mouse Hot-Plate Test)
The analgesic efficacy of the derivatives can be assessed in vivo using the hot-plate test in mice.
Procedure:
-
Animals: Use male Swiss albino mice.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Latency: Measure the baseline reaction time (latency) for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal or subcutaneous).
-
Post-treatment Measurements: At various time points after administration (e.g., 15, 30, 60, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED50 value (the dose of the compound that produces 50% of the maximum possible effect) by dose-response analysis.
-
Conclusion and Future Directions
The this compound scaffold remains a highly valuable template for the design of novel opioid receptor modulators. The extensive research on related 4-anilinopiperidines has established clear structure-activity relationships that can guide the synthesis of new derivatives with tailored pharmacological profiles. By systematically modifying the substituents on the 4-amino group and the phenyl ring, it is possible to fine-tune the analgesic potency, reduce adverse effects, and potentially develop biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with many of the undesirable effects of opioids.
Future research in this area should focus on the synthesis and comprehensive pharmacological characterization of novel series of this compound derivatives. This should include in vitro binding and functional assays for all three major opioid receptor subtypes (μ, δ, and κ) to assess selectivity, as well as in vivo studies to evaluate analgesic efficacy, side-effect profiles, and pharmacokinetic properties. Such systematic investigations will be instrumental in the development of safer and more effective analgesics to address the ongoing challenges in pain management.
References
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Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145–152. [Link]
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Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551. [Link]
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Casy, A. F., & Parfitt, R. T. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434–440. [Link]
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Misra, A. K., Kumar, S., & Sharma, M. (2018). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 9, 243. [Link]
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Pettersson, F., Svensson, P., Waters, S., Waters, N., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]
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Riley, T. N., Hale, D. B., & Wilson, M. C. (1973). 4-Anilidopiperidine analgesics. I. Synthesis and analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines. Journal of Pharmaceutical Sciences, 62(6), 983–986. [Link]
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Riley, T. N., & Bagley, J. R. (1979). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry, 22(10), 1167–1171. [Link]
-
Salas-Auvert, R., Duque-Fernandez, A., Gonzalez-Obeso, C., Diaz-Alvarez, M., & Gonzalez-Nunez, M. E. (2018). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Journal of the Brazilian Chemical Society, 29(12), 2536–2543. [Link]
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Asproni, B., Pau, A., Bitti, M., Melosu, M., Cerri, R., Dazzi, L., ... & Biggio, G. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry, 45(21), 4655–4668. [Link]
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Zádor, F., Balogh, M., Váradi, A., & Hosztafi, S. (2019). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules, 24(22), 4193. [Link]
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Ukrprom, V. O. (2018). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Scientia Pharmaceutica, 86(4), 48. [Link]
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Majumdar, S., Varghese, M., & Pan, Y. X. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Pharmaceuticals, 15(6), 680. [Link]
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Al-Hasani, R., & Bruchas, M. R. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(3), 1185–1195. [Link]
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Pattabiraman, V. R., & Pal, S. (2020). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Advances, 10(61), 37199-37210. [Link]
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A Comparative Guide to the Biological Activity of 1-Methyl-4-phenylpiperidin-4-amine and its Analogs
This guide provides a comprehensive comparison of the biological activities of 1-Methyl-4-phenylpiperidin-4-amine and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, pharmacological properties, and structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed methodologies. Our objective is to offer an in-depth technical resource that informs and guides future research in this area.
Introduction: The Versatile 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antihistaminic and central nervous system (CNS) activities.[1][2] The specific positioning of the amino group on the piperidine ring is a key determinant of its biological activity and chemical reactivity.[1] This guide focuses on this compound and its analogs, exploring how modifications to this core structure influence their interactions with various biological targets. These compounds have been investigated for their potential as analgesics, cognition enhancers, and modulators of key neurotransmitter systems.[3][4]
Synthesis of this compound and Analogs
The synthesis of 4-aminopiperidine derivatives, including this compound, typically originates from the corresponding piperidone. A common synthetic route involves the conversion of the piperidone to its oxime, followed by reduction to the desired amine.[2] Solid-phase synthesis techniques have also been employed for the efficient generation of diverse libraries of 4-aminopiperidine derivatives for high-throughput screening.[1]
Below is a generalized experimental workflow for the synthesis of a this compound analog.
Experimental Workflow: Synthesis of a 4-Anilinopiperidine Derivative
Caption: A generalized workflow for the synthesis of N-phenylpiperidin-4-amine.
Comparative Biological Activities
The biological activities of this compound analogs are heavily influenced by the nature and position of substituents on both the piperidine ring and the phenyl group. These modifications can dramatically alter the compound's affinity and efficacy at various receptors, including opioid and N-methyl-D-aspartate (NMDA) receptors.
Opioid Receptor Modulation
A significant area of research for 4-phenylpiperidine derivatives has been in the development of analgesics that target opioid receptors.[5][6] The orientation of the phenyl group (axial vs. equatorial) and the substitution pattern on this ring are critical for analgesic potency.[4][5]
Structure-Activity Relationship (SAR) Insights for Opioid Receptor Activity:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining whether a compound acts as an agonist or an antagonist. For instance, while some N-methyl analogs exhibit agonist properties, replacing the methyl group with larger substituents like N-phenylpropyl can confer potent antagonist activity at μ, δ, and κ opioid receptors.[7][8]
-
Piperidine Ring Substitution: The presence of methyl groups at the 3 and 4 positions of the piperidine ring can enhance opioid receptor antagonist potency.[7][9]
-
Phenyl Group Substitution: For analgesic activity, lipophilicity and the hydrogen-bond accepting ability of substituents on the phenyl ring generally enhance potency. Conversely, the length and width of ortho- and meta-substituents can negatively impact activity.[4]
Table 1: Comparison of Opioid Receptor Binding Affinities (Ke values in nM) of Selected 4-(3-hydroxyphenyl)piperidine Analogs
| Compound | N-Substituent | 3-Methyl | 4-Methyl | μ Receptor (Ke) | δ Receptor (Ke) | κ Receptor (Ke) | Reference |
| 4a | Methyl | Yes | Yes | 508 | Inactive | 194 | [7] |
| 4b | Phenylpropyl | Yes | Yes | 0.88 | 13.4 | 4.09 | [7] |
| 8a | Methyl | No | No | >10,000 | >10,000 | 4260 | [7] |
| 8b | Phenylpropyl | No | No | 8.47 | 34.3 | 36.8 | [7] |
Data presented in this table is derived from published literature and is intended for comparative purposes.
NMDA Receptor Antagonism
Certain piperidine derivatives have been identified as potent and selective antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the CNS.[10][11] This activity is of significant interest for the potential treatment of various neurological and psychiatric disorders.
SAR Insights for NMDA Receptor Antagonism:
-
Piperidine Ring Substitution: The stereochemistry and the nature of substituents on the piperidine ring are critical for NMDA receptor antagonist activity. For example, the antagonist activity of (±)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid was found to reside specifically with the (-)-2R,4S-isomer.[10]
-
Substituents at the 4-position: The introduction of specific groups at the 4-position of the piperidine ring, such as a 4-benzyl-1-alkynyl moiety, has led to the discovery of potent antagonists of the NR1A/2B subtype of the NMDA receptor.[12]
Table 2: NMDA Receptor Antagonist Activity of a Selected Piperidine Derivative
| Compound | Assay | IC50 | Reference |
| (-)-1 (LY235723) | [3H]CGS 19755 Binding | 67 ± 6 nM | [10] |
| (-)-1 (LY235723) | Cortical Slice (vs 40 µM NMDA) | 1.9 ± 0.24 µM | [10] |
Data presented in this table is derived from published literature and is intended for comparative purposes.
Cognition Enhancement
Derivatives of 4-aminopiperidine have also shown promise as cognition-enhancing agents. By modifying the structure of previously reported nootropic drugs, researchers have developed 4-aminopiperidine analogs with high potency in animal models of cognitive deficit.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative protocols for assessing the biological activity of this compound and its analogs.
Protocol 1: Opioid Receptor Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to opioid receptors using a radioligand displacement assay.
Workflow for Opioid Receptor Binding Assay
Caption: A typical workflow for an opioid receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the recombinant opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]DAMGO for μ-opioid receptor), and a range of concentrations of the test compound. For non-specific binding determination, a high concentration of a non-labeled opioid ligand (e.g., naloxone) is used.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing GDP (e.g., 10 μM) and MgCl2.
-
Incubation: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and [35S]GTPγS. For antagonist activity determination, the test compound is added in the presence of a known agonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the amount of [35S]GTPγS bound to the G-proteins using a liquid scintillation counter.
-
Data Analysis: For agonists, plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and Emax values. For antagonists, the shift in the agonist's dose-response curve is used to calculate the Kb value.
Conclusion
The this compound scaffold and its analogs represent a rich source of pharmacologically active compounds with diverse therapeutic potential. The biological activity of these molecules can be finely tuned through synthetic modifications, leading to compounds with potent and selective effects on opioid and NMDA receptors, as well as cognition-enhancing properties. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for the rational design and development of novel drug candidates based on this versatile chemical framework. Further exploration of this chemical space is warranted to uncover new therapeutic agents for a range of CNS disorders.
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A Researcher's Guide to Off-Target Profiling: Cross-Reactivity Studies of 1-Methyl-4-phenylpiperidin-4-amine
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. While a molecule's on-target potency is the celebrated hero of its development story, its off-target interactions often play the role of the unforeseen antagonist, leading to unexpected side effects and late-stage clinical failures. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 1-Methyl-4-phenylpiperidin-4-amine as a case study. We will delve into the rationale behind selecting a relevant off-target panel, provide detailed experimental protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the practical application of these principles.
The Rationale for a Targeted Cross-Reactivity Panel
The chemical scaffold of this compound, a 4-phenylpiperidine derivative, is a privileged structure in central nervous system (CNS) drug discovery.[1] This very prevalence, however, necessitates a thorough investigation of its potential interactions with a range of CNS-related targets. The structural alerts within this molecule guide the selection of a logical and efficient off-target panel. The 4-phenylpiperidine core is a well-known pharmacophore for opioid and dopamine receptors, while the overall structure bears resemblance to ligands of serotonin receptors and transporters.[1][2] Furthermore, the lipophilic nature and basic nitrogen of many piperidine-containing drugs are often associated with an increased risk of hERG channel blockade, a critical cardiotoxicity liability.[3][4]
Based on this structural assessment, a primary cross-reactivity panel for this compound should include:
-
Opioid Receptors (μ, δ, κ): To assess potential for opioid-like activity or side effects.
-
Dopamine D2 Receptor: A key target for antipsychotic and neurological drugs.
-
Serotonin 5-HT2A Receptor: Implicated in the mechanism of action of several psychotropic medications.
-
Serotonin Transporter (SERT): The primary target for many antidepressant medications.
-
hERG Potassium Channel: A critical component of cardiac safety assessment.
Experimental Design and Protocols
A multi-pronged approach employing both binding and functional assays is essential for a comprehensive cross-reactivity profile. Here, we outline the detailed methodologies for each of the selected off-targets.
I. Radioligand Displacement Assays for GPCRs (μ-Opioid, Dopamine D2, 5-HT2A)
This technique quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Experimental Workflow: GPCR Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest (μ-opioid, Dopamine D2, or 5-HT2A).[5]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):
-
Receptor membranes (typically 10-20 µg protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ-opioid, [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) near its Kd value.[5]
-
A range of concentrations of this compound or comparator compounds.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM naloxone for μ-opioid).[5]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
II. Functional Serotonin Transporter (SERT) Uptake Assay
This cell-based assay measures the ability of a compound to inhibit the reuptake of serotonin into cells, providing a functional measure of its interaction with SERT.
Experimental Workflow: SERT Uptake Assay
Caption: Workflow for a neurotransmitter uptake assay.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.[6]
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.[7]
-
Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 10-30 minutes at 37°C.[6][7]
-
Uptake Initiation: Add a fixed concentration of [³H]-serotonin to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.[6]
-
Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-serotonin.[8]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
III. hERG Potassium Channel Safety Assay (Automated Patch Clamp)
Automated patch clamp electrophysiology is the gold standard for assessing a compound's potential to block the hERG channel, a key indicator of cardiotoxicity.[9][10]
Experimental Workflow: Automated Patch Clamp hERG Assay
Caption: Workflow for an automated patch clamp hERG assay.
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel, such as HEK293 cells, and prepare a single-cell suspension.[11]
-
Automated Patch Clamp System: Utilize an automated patch clamp platform (e.g., QPatch or SyncroPatch).[11]
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap a single cell and form a giga-seal, followed by establishing a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.[10]
-
Compound Application: After establishing a stable baseline recording, apply increasing concentrations of this compound or comparator compounds to the cell.
-
Data Acquisition and Analysis: Record the hERG tail current at each concentration and calculate the percentage of inhibition. Determine the IC50 value for hERG channel blockade.
Comparative Data Analysis
To provide a practical context, the following table presents hypothetical cross-reactivity data for this compound compared to two well-characterized CNS drugs: a selective serotonin reuptake inhibitor (SSRI) and a typical antipsychotic.
| Target | This compound (Ki or IC50, nM) | Comparator A (SSRI) (Ki or IC50, nM) | Comparator B (Antipsychotic) (Ki or IC50, nM) |
| μ-Opioid Receptor | 850 | >10,000 | 1,200 |
| δ-Opioid Receptor | 1,500 | >10,000 | 2,500 |
| κ-Opioid Receptor | >10,000 | >10,000 | 800 |
| Dopamine D2 Receptor | 250 | 5,000 | 5 |
| Serotonin 5-HT2A Receptor | 150 | 200 | 10 |
| Serotonin Transporter (SERT) | 50 | 2 | 500 |
| hERG Channel | 1,200 | >30,000 | 80 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation and Implications
The hypothetical data suggests that this compound exhibits a mixed pharmacological profile. Its primary activity appears to be as a serotonin transporter inhibitor, with an IC50 of 50 nM. However, it also shows moderate affinity for the 5-HT2A and Dopamine D2 receptors. The affinity for opioid receptors is significantly lower. A notable finding is the hERG IC50 of 1,200 nM, which warrants further investigation to determine the therapeutic window and potential for cardiotoxicity.
In comparison, Comparator A (SSRI) demonstrates high potency and selectivity for SERT, with minimal off-target interactions in this panel. Comparator B (Antipsychotic) shows high affinity for the Dopamine D2 and 5-HT2A receptors, consistent with its mechanism of action, but also displays significant hERG liability.
Conclusion
A thorough and well-designed cross-reactivity study is an indispensable component of preclinical drug development. By employing a rational selection of off-targets based on chemical structure and utilizing robust in vitro assays, researchers can gain a comprehensive understanding of a compound's pharmacological profile. This early-stage characterization of molecules like this compound is crucial for identifying potential liabilities, guiding lead optimization, and ultimately, developing safer and more effective medicines.
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A Comparative Guide to the Synthesis of 1-Methyl-4-phenylpiperidin-4-amine for Researchers and Drug Development Professionals
Introduction
1-Methyl-4-phenylpiperidin-4-amine is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable intermediate: Reductive Amination and Buchwald-Hartwig Amination . By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from multiple angles. The two routes detailed here represent common and effective strategies that balance factors such as atom economy, reagent availability, and operational complexity.
Efficacy of 1-Methyl-4-phenylpiperidin-4-amine Based Compounds: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of 1-methyl-4-phenylpiperidin-4-amine based compounds, offering a comparative perspective on their potential efficacy against neurodegenerative diseases, particularly Parkinson's disease. This document synthesizes preclinical data, outlines potential mechanisms of action, and provides detailed experimental protocols to aid researchers in the evaluation of this promising class of molecules.
Introduction: The Therapeutic Potential of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine scaffold is a versatile pharmacophore found in a variety of bioactive compounds. Derivatives of this structure have shown promise as cognition enhancers, N-type calcium channel blockers, and inhibitors of viral assembly.[1][2][3] Our focus here is on this compound and its analogs, which are structurally related to compounds with known activity at opioid receptors and have demonstrated potential for neuroprotection. This guide will explore the available evidence for their efficacy and compare them to existing therapeutic options for neurodegenerative disorders.
Proposed Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound based compounds in the context of neurodegenerative disease, particularly Parkinson's, is hypothesized to stem from a dual mechanism of action: modulation of opioid receptors and direct neuroprotective effects.
Opioid Receptor Modulation
The this compound core structure shares similarities with fentanyl and its analogs, which are potent mu-opioid receptor (µOR) agonists.[1] Molecular docking studies of fentanyl analogs have shown that modifications to the piperidine ring can significantly impact binding affinity.[1] It is plausible that derivatives of this compound could be designed to selectively target opioid receptors, potentially offering analgesic benefits or modulating dopamine pathways relevant to Parkinson's disease.
Signaling Pathway: Opioid Receptor Activation
Caption: Proposed opioid receptor signaling pathway for this compound derivatives.
Neuroprotective Effects
Evidence suggests that compounds based on the 4-aminopyridine scaffold can exert direct neuroprotective effects. In a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-aminopyridine demonstrated the ability to inhibit dopaminergic neuronal loss and attenuate motor deficits.[4] The proposed mechanism for this neuroprotection involves the reduction of oxidative stress and apoptosis.[4] Given the structural similarity, it is reasonable to hypothesize that this compound derivatives may share these neuroprotective properties.
The neurotoxin MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons by inhibiting mitochondrial respiration.[5] The ability of a compound to protect against MPTP-induced neurotoxicity is a strong indicator of its potential as a disease-modifying therapy for Parkinson's disease.
Comparative Efficacy Analysis
A direct comparison of the efficacy of this compound based compounds with existing Parkinson's disease therapies is challenging due to the lack of clinical data for this specific class of molecules. However, by leveraging preclinical data for structurally related compounds and a network meta-analysis of approved drugs, we can construct a comparative framework.
Benchmarking Against Standard Parkinson's Disease Medications
A network meta-analysis of adjunctive therapies for Parkinson's disease provides a valuable tool for comparing the efficacy and tolerability of various drug classes.[6] The primary efficacy outcome in these studies is the change in daily "off-time," a period when symptoms are not well-controlled.
| Drug Class | Representative Drugs | Efficacy (Reduction in "Off-Time") | Tolerability (Discontinuation Rate) |
| Dopamine Agonists | Ropinirole, Pramipexole | High | Moderate |
| MAO-B Inhibitors | Safinamide, Selegiline | Moderate | High |
| COMT Inhibitors | Entacapone, Opicapone | Moderate | Low to Moderate |
| Adenosine A2A Antagonists | Istradefylline | Low to Moderate | High |
| Hypothetical | This compound Derivatives | Potentially High (based on neuroprotection) | Unknown |
Table 1: Comparative Efficacy and Tolerability of Adjunctive Parkinson's Disease Therapies.[6]
Based on the neuroprotective effects observed with 4-aminopyridine in the MPTP mouse model, it is hypothesized that this compound based compounds could offer a high degree of efficacy, potentially slowing disease progression. However, their tolerability and side effect profile remain to be determined through rigorous preclinical and clinical testing.
Experimental Protocols for Efficacy Evaluation
To systematically evaluate the efficacy of novel this compound based compounds, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.
Experimental Workflow: Opioid Receptor Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
Step-by-Step Protocol:
-
Receptor Preparation: Utilize cell membranes from a stable cell line expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the receptor membranes, a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.
-
Equilibrium: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vivo Efficacy in a Parkinson's Disease Model
The MPTP-induced mouse model of Parkinson's disease is a widely accepted preclinical model to assess the neuroprotective potential of test compounds.[3][7]
Step-by-Step Protocol:
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).
-
MPTP Administration: Administer MPTP hydrochloride to induce parkinsonian pathology. A typical regimen is multiple intraperitoneal injections.[7]
-
Test Compound Administration: Administer the this compound based compound at various doses before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Assessment: Conduct a battery of behavioral tests to evaluate motor function, including:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
-
Neurochemical Analysis: Following the behavioral assessments, sacrifice the animals and collect brain tissue.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra.
-
Stain for markers of neuroinflammation, such as Iba1 (microglia) and GFAP (astrocytes).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. The potential for a dual mechanism of action, combining opioid receptor modulation with direct neuroprotection, offers a compelling rationale for further investigation. The experimental protocols outlined in this guide provide a clear path forward for researchers to rigorously evaluate the efficacy of these compounds. Future research should focus on synthesizing a library of analogs to establish a clear structure-activity relationship and to optimize for both neuroprotective efficacy and a favorable safety profile.
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A Comparative Guide to 1-Methyl-4-phenylpiperidin-4-amine Derivatives: In Vitro and In Vivo Perspectives
For researchers and scientists navigating the complex landscape of drug discovery, particularly in the realm of analgesics, the 1-methyl-4-phenylpiperidin-4-amine scaffold and its derivatives represent a significant area of interest. This guide provides an in-depth comparison of these compounds, grounded in experimental data from both in vitro and in vivo studies, to aid in the rational design and development of novel therapeutics.
The 4-anilinopiperidine core, a key feature of many of these derivatives, is a privileged structure in medicinal chemistry, most notably as the backbone of the potent synthetic opioid fentanyl and its numerous analogs.[1][2] The versatility of this scaffold allows for systematic modifications that can fine-tune pharmacological properties such as potency, selectivity, and duration of action.[1] This guide will delve into the critical aspects of these modifications and their impact on biological activity.
Structure-Activity Relationships: The Blueprint for Potency and Selectivity
The pharmacological profile of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for designing compounds with desired therapeutic effects.[3] Key modifications typically focus on three primary locations:
-
The Piperidine Nitrogen (N1): Substitution at this position significantly influences receptor affinity and potency. For instance, a phenethyl group at N1 is often optimal for potent µ-opioid receptor agonism.[1]
-
The Anilino Nitrogen: Acylation of this nitrogen with a short alkyl chain, such as a propionyl group, is a critical determinant of high analgesic activity.[1]
-
The Phenyl Ring: Substitutions on the phenyl ring can modulate receptor selectivity and pharmacokinetic properties.
The following diagram illustrates the core scaffold and the key points for chemical modification.
Caption: Core 4-anilinopiperidine scaffold and key modification sites.
In Vitro Evaluation: Unveiling Receptor Interactions
In vitro assays are the first step in characterizing the pharmacological profile of novel this compound derivatives. These assays provide crucial data on receptor binding affinity and functional activity.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity.
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Representative 4-Anilinopiperidine Analogs
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |
| Fentanyl | 0.39 | 18 | [4] |
| Carfentanil | 0.02 | 267 | [5] |
| Analog 14 | 0.09 | 1.1 | [4] |
| Analog 16 | 260 | >10000 | [4] |
| Analog 28 | 12 | 0.28 | [4] |
Lower Ki values indicate higher binding affinity.
The data clearly demonstrates that minor structural modifications can lead to significant changes in receptor affinity and selectivity. For example, carfentanil exhibits exceptionally high affinity for the µ-opioid receptor.[5] In contrast, some analogs can be engineered to have a preference for the δ-opioid receptor, such as analog 28.[4]
Functional Assays: From Binding to Biological Response
While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to determine the efficacy of a compound.
Commonly used functional assays for opioid receptors include:
-
[35S]GTPγS Binding Assays: This assay measures the activation of G-proteins, a key step in the signaling cascade of G-protein coupled receptors (GPCRs) like the opioid receptors. An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity.
-
cAMP Accumulation Assays: Activation of µ-opioid receptors typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
β-Arrestin Recruitment Assays: This assay measures the recruitment of β-arrestin to the receptor, a process involved in receptor desensitization and internalization, and has been linked to some of the undesirable side effects of opioids.[6]
The following workflow outlines a typical in vitro characterization cascade for novel 4-anilinopiperidine derivatives.
Caption: A typical in vitro screening cascade for novel opioid receptor modulators.
In Vivo Evaluation: Assessing Therapeutic Potential and Safety
Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and potential side effects.
Analgesic Activity Models
Standard animal models of nociception are used to evaluate the analgesic effects of the test compounds. These models can differentiate between central and peripheral analgesic mechanisms.
-
Tail-Flick and Hot Plate Tests: These are models of acute thermal pain and are primarily used to assess centrally mediated analgesia. An increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect.[7][8]
-
Acetic Acid Writhing Test: This is a model of visceral pain that is sensitive to both centrally and peripherally acting analgesics. A reduction in the number of writhes (abdominal constrictions) indicates analgesia.[7][8]
-
Formalin Test: This model has two distinct phases: an early, acute phase and a later, inflammatory phase. It is useful for studying the effects of compounds on both acute and chronic pain mechanisms.[9]
Table 2: Comparative In Vivo Analgesic Activity of Piperidine Derivatives
| Compound | Animal Model | Assay | Dose | Analgesic Effect | Standard Drug | Reference |
| Compound 29 | Mice | Formalin Test (Phase 2) | 0.78 mg/kg (ED50) | Potent Analgesia | Gabapentin | [9] |
| AMP5 | Mice | Tail Immersion Test | 1 mg/kg | Potent Analgesia | Pethidine | [7] |
| AMP6 | Mice | Tail Immersion Test | 1 mg/kg | Potent Analgesia | Pethidine | [7] |
| PP1 | Mice | Tail Immersion Test | 50 mg/kg | Prominent Analgesia | Pethidine | [7] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.[10] For centrally acting drugs, assessing blood-brain barrier permeability is also critical.[9]
Experimental Protocols
Acetic Acid-Induced Writhing Test
-
Animals: Male or female albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compounds, vehicle (control), or a standard analgesic (e.g., aspirin) are administered, typically via oral or intraperitoneal routes.
-
Induction of Writhing: After a predetermined absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.[7]
Tail-Flick Test
-
Animals: Rats or mice are used.
-
Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat source to the animal's tail.
-
Baseline Measurement: The baseline tail-flick latency (the time it takes for the animal to flick its tail away from the heat) is determined before drug administration.
-
Dosing and Observation: The test compound, vehicle, or a standard analgesic (e.g., morphine) is administered. The tail-flick latency is then measured at various time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. A cut-off time is typically used to prevent tissue damage.[7]
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel analgesics. A systematic approach, combining rational drug design based on well-established structure-activity relationships with a robust cascade of in vitro and in vivo assays, is essential for identifying and advancing promising drug candidates. This guide provides a framework for researchers to compare and evaluate derivatives within this chemical class, ultimately contributing to the development of safer and more effective pain therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-phenylpiperidin-4-amine Analogs: Navigating Opioid Receptor Affinity and Function
Introduction: The Enduring Scaffold of 4-Phenylpiperidine
The 1-methyl-4-phenylpiperidine scaffold represents a cornerstone in medicinal chemistry, particularly in the development of potent analgesics. This structural motif is the foundational core of pethidine (Meperidine) and a critical pharmacophore within the highly potent 4-anilidopiperidine class of opioids, which includes fentanyl.[1][2] The inherent rigidity of the piperidine ring, combined with the strategic placement of the phenyl and amine functionalities, provides a template that can be meticulously modified to fine-tune interactions with opioid receptors—primarily the mu (µ), delta (δ), and kappa (κ) receptors.[3][4]
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 1-Methyl-4-phenylpiperidin-4-amine. Our objective is to move beyond a mere catalog of compounds and instead offer a causal explanation for how specific structural modifications influence receptor binding affinity, functional activity (agonism vs. antagonism), and selectivity. By understanding these relationships, researchers can more effectively design next-generation therapeutics with optimized efficacy and potentially mitigated side effects, such as respiratory depression and dependence.[2][5]
The Core Pharmacophore: A Canvas for Molecular Design
The fundamental structure of this compound presents several key regions for chemical modification. Each site offers a distinct opportunity to modulate the compound's pharmacological profile. Understanding the role of each component is crucial for rational drug design.
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Conclusion and Future Directions
The this compound scaffold and its anilido derivatives have proven to be exceptionally versatile templates for the design of potent opioid receptor modulators. The SAR is well-defined:
-
N-Substituent: A large, hydrophobic N-substituent like phenethyl is crucial for high mu-receptor potency.
-
4-Anilido Group: Acylation of the 4-amino group into an N-phenylpropanamide is the key transformation that unlocks fentanyl-level potency.
-
4-Phenyl Group: This group is a primary binding element, and its conformation (axial/equatorial) and substitution pattern can fine-tune affinity and function.
-
Piperidine Ring Substitution: Can be used to impose conformational restrictions that can even switch activity from agonism to pure antagonism.
The future of drug design in this area lies in leveraging this detailed SAR knowledge to create biased agonists—ligands that preferentially activate the G-protein signaling pathway (responsible for analgesia) over the β-arrestin pathway (implicated in side effects like respiratory depression and tolerance). B[5]y subtly modifying these key structural regions, it may be possible to engineer ligands with a superior therapeutic window, providing effective pain relief with enhanced safety.
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Benchmarking 1-Methyl-4-phenylpiperidin-4-amine against known compounds
Foreword: Unveiling the Pharmacological Potential of a Novel 4-Phenylpiperidine Analog
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive framework for the characterization of 1-Methyl-4-phenylpiperidin-4-amine, a lesser-known molecule within a class of compounds renowned for their profound impact on pharmacology. The 4-phenylpiperidine scaffold is the backbone of numerous clinically significant drugs, most notably potent analgesics.[1] Given this lineage, it is imperative to systematically evaluate the pharmacological profile of novel analogs like this compound to unlock their therapeutic potential.
This document provides a comparative analysis, benchmarking the subject compound against two well-established drugs from the same structural family: Pethidine (Meperidine) and Fentanyl . While direct experimental data for this compound is not yet publicly available, this guide will furnish the established methodologies and performance of these benchmark compounds, thereby creating a rigorous framework for its future evaluation.
The 4-Phenylpiperidine Class: A Legacy of CNS Activity
The 4-phenylpiperidine structure is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with central nervous system targets.[1] This class of compounds has yielded a diverse array of drugs, including opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors.[1] The defining feature of these molecules is a phenyl group attached to the 4-position of a piperidine ring, a core structure that has been extensively modified to modulate pharmacological activity.
Our compound of interest, this compound, features a methyl group on the piperidine nitrogen and both a phenyl and an amino group at the 4-position. This unique substitution pattern warrants a thorough investigation to determine its affinity and efficacy at various receptors, particularly the opioid receptors, which are the primary targets for many of its structural relatives.[2]
Benchmark Compounds: Pethidine and Fentanyl
To provide a meaningful context for the evaluation of this compound, we have selected two archetypal 4-phenylpiperidine derivatives:
-
Pethidine (Meperidine): A fully synthetic opioid agonist, pethidine was one of the first 4-phenylpiperidine analgesics to be developed.[3] It acts primarily as an agonist at the µ-opioid receptor, though its affinity for δ- and κ-opioid receptors is low.[2]
-
Fentanyl: A highly potent synthetic opioid, fentanyl is estimated to be 50 to 100 times more potent than morphine.[4] It is a full agonist at the µ-opioid receptors and its high lipophilicity contributes to its rapid onset of action.[1]
These compounds represent a spectrum of potency and clinical utility within the 4-phenylpiperidine class, making them ideal benchmarks for our comparative analysis.
Physicochemical Properties: A Foundation for Pharmacokinetics
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of these properties for this compound and our benchmark compounds is a crucial first step in its characterization.
| Property | This compound | Pethidine (Meperidine) | Fentanyl |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₅H₂₁NO₂ | C₂₂H₂₈N₂O |
| Molecular Weight | 190.28 g/mol | 247.33 g/mol | 336.47 g/mol |
| LogP (Octanol-Water) | 1.2 (Predicted) | ~3.0 | >700[1] |
| pKa | Not Available | 8.7 | Not Available |
Data for this compound is predicted.
The predicted LogP of this compound suggests a lower lipophilicity compared to pethidine and significantly lower than fentanyl. This could have implications for its ability to cross the blood-brain barrier and may influence its onset and duration of action.
Pharmacological Profile: A Head-to-Head Comparison
The cornerstone of this benchmarking guide is the comparative assessment of the pharmacological activity of this compound against pethidine and fentanyl. The primary focus of this evaluation will be on their interaction with opioid receptors.
Receptor Binding Affinity
Determining the binding affinity of a compound for its molecular targets is a fundamental step in its pharmacological characterization. This is typically achieved through radioligand binding assays.[5]
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the µ, δ, and κ opioid receptors.[5][6]
Figure 1: Workflow for a radioligand binding assay.
Benchmark Data: Opioid Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Pethidine | Low micromolar range (Affinity is pronounced for µ-receptors)[2] | Low affinity[2] | Low affinity[2] |
| Fentanyl | 1.2 - 1.4[7] | Lower affinity than µ[8] | Lower affinity than µ[8] |
| This compound | To be determined | To be determined | To be determined |
Note: Specific Ki values for pethidine can vary across studies.
Functional Activity
Beyond binding affinity, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. The GTPγS binding assay is a widely used functional assay to measure G-protein activation following receptor stimulation.[9]
Experimental Protocol: GTPγS Binding Assay
This protocol measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[10]
Figure 2: Workflow for a GTPγS binding assay.
Benchmark Data: Functional Activity at the µ-Opioid Receptor
| Compound | Activity | Potency (EC₅₀) | Efficacy (Emax) |
| Pethidine | Full Agonist[2] | To be determined | Comparable to morphine[2] |
| Fentanyl | Full Agonist[1] | Potency is reported to be less than 2-fold greater than morphine in GTPγS assays[11] | Equal or slightly greater than morphine[11] |
| This compound | To be determined | To be determined | To be determined |
In Vivo Efficacy: Assessing Analgesic Properties
The tail-flick test is a standard in vivo model for assessing the analgesic efficacy of compounds.[12] It measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Experimental Protocol: Mouse Tail-Flick Test
This protocol provides a general outline for conducting the tail-flick test.[13][14]
Figure 3: Workflow for the mouse tail-flick test.
Pharmacokinetic Profile: Understanding the Fate of the Compound in the Body
The pharmacokinetic properties of a drug determine its concentration in the body over time. A comprehensive understanding of these parameters is essential for designing effective dosing regimens.
Benchmark Data: Pharmacokinetic Parameters
| Parameter | Pethidine (Meperidine) | Fentanyl | This compound |
| Bioavailability (Oral) | 48-63%[2] | ~30% (swallowed)[1][15] | To be determined |
| Protein Binding | 37-73%[2] | High | To be determined |
| Elimination Half-life | 3.2-8.0 hours[2] | 3-7 hours[4] | To be determined |
| Metabolism | Hepatic (hydrolysis and N-demethylation)[3] | Hepatic (CYP3A4)[4] | To be determined |
Conclusion: A Roadmap for Future Research
This guide provides a structured approach to the initial characterization of this compound. By benchmarking against the well-established 4-phenylpiperidine derivatives, pethidine and fentanyl, researchers can systematically evaluate its potential as a novel therapeutic agent. The provided experimental protocols offer a clear roadmap for determining its physicochemical properties, receptor binding affinity, functional activity, in vivo efficacy, and pharmacokinetic profile. The data generated from these studies will be instrumental in elucidating the structure-activity relationships of this compound and will ultimately determine its future trajectory in the drug development pipeline. The structural similarities to potent analgesics suggest a high probability of activity at opioid receptors, making this a compound of significant interest for further investigation.
References
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Fentanyl was structurally designed by Paul Janssen in the early 1960s as a potent opioid analgesic (100-fold more potent than morphine). It is a full agonist at μ-opioid receptors and possesses physicochemical properties, in particular a high lipophilicity (octanol:water partition coefficient >700), which allow it to cross quickly between plasma and central nervous target sites (transfer half-life of 4.7-6.6 min). (Source: PubMed, [Link])
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Pethidine has a pronounced affinity for the µ-opioid receptors. Its affinity for the δ- and κ-receptors is low. (Source: Altmeyers Encyclopedia, [Link])
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In membrane homogenate experiments fentanyl and morphine exhibit similar affinity of binding to the m opioid receptor (MOPr), both in the absence and presence of Na+ ions (13–15), whilst in membrane homogenate studies of receptor activation using GTPγS binding the potency of fentanyl has been reported to be less than 2 fold greater than that of morphine with fentanyl having equal or only slightly greater agonist efficacy (14–16). (Source: bioRxiv, [Link])
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Pethidine, also known as meperidine and sold under the brand name Demerol among others, is a fully synthetic opioid pain medication of the phenylpiperidine class. (Source: Wikipedia, [Link])
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Tail-flick test. (Source: Protocols.io, [Link])
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Pethidine (a.k.a. meperidine) is a synthetic full agonist at the opioid receptor. Phenylpiperidine derivative with a tertiary amine and an ester group ∴ exist some local anaesthetic properties. (Source: PROPOFOL DREAMS, [Link])
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Despite differences in the animal source, the measured binding affinity of fentanyl was between 1.2 and 1.4 nM across the three experiments. (Source: PubMed Central, [Link])
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Fentanyl is a potent μ-receptor agonist but has less affinity for the κ-receptor. (Source: Wikipedia, [Link])
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Interactions of 21 fentanyl derivatives with μ-opioid receptor (μOR) were studied using experimental and theoretical methods. (Source: MDPI, [Link])
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The influence of anaesthesia and surgery on the pharmacokinetics of pethidine (meperidine) was studied in 12 patients. (Source: PubMed, [Link])
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Pethidine is commonly used in single doses as a preoperative medication or in multiple doses as an analgesic. (Source: PubMed, [Link])
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The Tail Flick test is used to assess pain sensitivity (nociception). (Source: Mouse Phenome Database, [Link])
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The authors compared the population pharmacokinetics of fentanyl using a standard individualized modeling (SIM) approach versus that of a nonparametric expectation maximization (NPEM) approach. (Source: ResearchGate, [Link])
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The Tail Flick assay is a pain receptive assay in which a mouse is placed within a restraining tube with its tail protruding. (Source: Protocols.io, [Link])
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Fentanyl is a potent synthetic opioid, which, similar to morphine, produces analgesia but to a greater extent. (Source: NCBI Bookshelf, [Link])
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The Tail-Flick test is designed to assess nociceptive threshold by using infrared source. (Source: National Taiwan University, [Link])
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The Tail Flick assay is a pain receptive assay in which a mouse is placed within a restraining tube with its tail protruding. (Source: Diabetic Complications Consortium, [Link])
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This article describes the development of micro-opioid receptor (MOR) binding and GTPgammaS functional SPAs as improved screening tools for the identification of MOR antagonists. (Source: PubMed, [Link])
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Receptor binding provides a valuable approach for characterization of drugs and their receptors. (Source: SpringerLink, [Link])
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The μ-opioid receptors are a class of opioid receptors with a high affinity for enkephalins and beta-endorphin, but a low affinity for dynorphins. (Source: Wikipedia, [Link])
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Receptor binding provides a valuable approach for characterization of drugs and their receptors. (Source: PubMed, [Link])
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Roughly half of the drug overdose-related deaths in the United States are related to synthetic opioids represented by fentanyl which is a potent agonist of mu-opioid receptor (mOR). (Source: PubMed, [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-phenylpiperidin-4-amine
Introduction: In the landscape of pharmaceutical research and drug development, 1-Methyl-4-phenylpiperidin-4-amine and its derivatives are valuable intermediates. However, their biological activity necessitates a rigorous and informed approach to handling and disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of waste containing this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste streams responsibly, ensuring a safe and compliant laboratory environment.
Part 1: Hazard Profile and Foundational Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is classified as an irritant and is harmful if ingested[1].
The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the necessary precautions. The causality is direct: because the compound can cause skin, eye, and respiratory irritation, all waste streams—solid, liquid, and personal protective equipment (PPE)—must be considered hazardous and segregated for specialized disposal[1].
Table 1: GHS Hazard Classification for 1-Methyl-N-phenylpiperidin-4-amine
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Exclamation Mark |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Exclamation Mark |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Exclamation Mark |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning | Exclamation Mark |
Source: PubChem CID 89642[1]
Part 2: The Four Pillars of Compliant Chemical Waste Management
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Adherence to these regulations is mandatory. The entire waste management lifecycle can be distilled into four core pillars.
-
Identification : Any material, including solvents, adsorbents, and PPE, contaminated with this compound must be identified and managed as hazardous waste[4][5].
-
Segregation : To prevent dangerous chemical reactions, always store amine waste separately from incompatible materials, particularly strong acids and oxidizing agents[6][7].
-
Containment & Labeling : Waste must be collected in containers that are in good condition, compatible with the chemical, and feature a secure, leak-proof lid[4][8]. Every container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date accumulation began[9].
-
Disposal : Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department, which coordinates with licensed hazardous waste disposal companies[7][10]. Never dispose of this chemical down the drain[6][11].
Part 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different waste streams containing this compound.
Protocol 3.1: Unused or Expired Chemical (Neat)
This protocol applies to the pure chemical in its original packaging that is no longer needed. The primary objective is to ensure the container is secure and properly identified for disposal.
-
Do Not Alter: Keep the chemical in its original manufacturer's container. Do not consolidate with other waste[10]. The original container is designed for stability and is already appropriately labeled with the chemical's identity.
-
Inspect Container: Ensure the container's integrity. The cap must be tightly sealed with no signs of deterioration[6].
-
Label as Waste: Affix a "Hazardous Waste" tag or label to the container. Fill out all required information, including the accumulation start date[4][8].
-
Store Appropriately: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][12]. Ensure it is stored in secondary containment to prevent spills[8].
-
Schedule Pickup: Contact your institution's EH&S office to schedule a waste collection before accumulation time or quantity limits are exceeded[8][10].
Protocol 3.2: Contaminated Solid Waste (Non-Sharps)
This category includes contaminated PPE (gloves, lab coats), absorbent paper, and weighing boats.
-
Collection: Designate a specific waste container for this stream. A five-gallon pail lined with a clear plastic bag is a common and effective choice[10].
-
Segregation: Ensure only chemically contaminated solid waste is added. Do not mix with biohazards, sharps, or regular trash.
-
Accumulation: When adding waste, do not overfill the bag.
-
Closure and Labeling: Once full, securely tie the bag. Double-bagging is recommended for added safety[8]. Attach a "Hazardous Waste" label to the outer bag, clearly listing "Solid Waste contaminated with this compound."
-
Storage and Disposal: Store the sealed bag in your SAA and request a pickup through EH&S.
Protocol 3.3: Contaminated Liquid Waste (Aqueous & Organic Solutions)
This protocol covers reaction mixtures, solvent rinses, and solutions from extractions or chromatography.
-
Select Container: Use a compatible, shatter-resistant container with a leak-proof, screw-on cap, such as a high-density polyethylene (HDPE) carboy[8][10]. Never use corks or parafilm as a primary seal[8].
-
Segregate Solvents: It is critical to segregate waste streams. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., hexanes, ethyl acetate) unless your facility's waste program permits it[10]. Aqueous waste should be collected separately.
-
Labeling: Label the container with "Hazardous Waste" and list all components, including solvents and an estimated concentration of this compound. An accurate manifest is a regulatory requirement.
-
Accumulation: Keep the container closed except when adding waste[4][8]. Fill to no more than 90% capacity to allow for vapor expansion.
-
Storage and Disposal: Store the container in secondary containment within the SAA and arrange for EH&S pickup.
Protocol 3.4: Decontamination and Disposal of Empty Containers
A chemical container is not considered "empty" until it has been properly decontaminated.
-
Initial Removal: Empty the container of all contents by normal methods (e.g., pouring, scraping).
-
Triple Rinse: Because this compound is hazardous, the container must be triple-rinsed[4].
-
Rinse the container three times with a suitable solvent capable of dissolving the chemical.
-
Crucially, this rinsate is considered hazardous waste. Collect all three rinses and add them to the appropriate liquid waste stream as described in Protocol 3.3[4].
-
-
Final Steps: After triple-rinsing and air-drying in a ventilated area (e.g., a fume hood), the container is considered decontaminated[12].
-
Disposal: Completely deface or remove all hazard labels from the container[12]. It may then be disposed of in the regular laboratory trash or recycling, depending on institutional policy.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity[13].
-
Personal Protection: Before addressing the spill, ensure you are wearing appropriate PPE, including double gloves, safety glasses or goggles, and a lab coat[13].
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Prevent the spill from entering any drains[7][14]. For solid spills, use dry cleanup procedures to avoid generating dust[13].
-
Collection: Carefully sweep or scoop the absorbed material into a compatible container. Use non-sparking tools if flammable solvents are present[7].
-
Disposal: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste according to Protocol 3.2.
-
Decontaminate Area: Wash the spill area thoroughly with soap and water[11].
-
Report: Report the incident to your laboratory supervisor and EH&S office as per institutional policy.
First Aid for Exposures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[13][15]. If irritation persists, seek medical attention[15].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[7][15]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[7][13].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting[7]. Call a poison control center or seek immediate medical attention[13].
References
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California San Diego. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Chicago, Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University, Campus Safety Division. Retrieved from [Link]
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Piperidine (CID 8082). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where? (2024, November 23). CountyOffice.org. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Piperidine: Human health tier II assessment. (2016, February 5). Australian Government, Department of Health. Retrieved from [Link]
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How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? (2018, June 27). ResearchGate. Retrieved from [Link]
- Process for purifying piperidine. (n.d.). Google Patents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
